2-(Butylthio)ethanol
Description
The exact mass of the compound 2-(Butylthio)ethanol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 2279. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(Butylthio)ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Butylthio)ethanol including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-butylsulfanylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14OS/c1-2-3-5-8-6-4-7/h7H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARRJJHJQSNPJFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40201458 | |
| Record name | 2-(Butylthio)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40201458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5331-37-3 | |
| Record name | 2-(Butylthio)ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5331-37-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Butylthio)ethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005331373 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Butylthio)ethanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2279 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(Butylthio)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40201458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(butylthio)ethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.845 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-(Butylthio)ethanol: A Bifunctional Scaffold for Metal Recovery and Organic Synthesis
CAS Number: 5331-37-3 Synonyms: Butyl 2-hydroxyethyl sulfide; 2-Hydroxyethyl butyl sulfide; BTE. FEMA Number: 4022 (Flavor & Extract Manufacturers Association)
Part 1: Executive Technical Summary
2-(Butylthio)ethanol (BTE) is a bifunctional organic compound characterized by a thioether (sulfide) linkage and a primary hydroxyl group. This "Soft-Hard" ligand architecture—combining a soft sulfur donor with a hard oxygen donor—defines its utility in two critical domains: transition metal extraction (specifically Palladium scavenging in pharmaceutical workflows) and heterocyclic synthesis .
For drug development professionals, BTE is not merely a solvent but a strategic scavenging agent . Its ability to coordinate selectively with soft Lewis acids (Pd²⁺, Pt²⁺) allows for the efficient removal of catalytic metals from Active Pharmaceutical Ingredients (APIs), a critical quality attribute (CQA) in GMP manufacturing.
Physicochemical Profile[1][2][3][4][5][6]
| Property | Value | Context |
| Molecular Formula | C₆H₁₄OS | Bifunctional aliphatic chain |
| Molecular Weight | 134.24 g/mol | Low MW facilitates distillation |
| Boiling Point | 217–218 °C | High boiling point, suitable for high-temp reactions |
| Density | 0.965 g/cm³ | Slightly less dense than water |
| Solubility | Soluble in EtOH, Et₂O; Insoluble in H₂O | Ideal for organic phase extraction |
| Appearance | Colorless to pale yellow liquid | Distinctive sulfide/garlic odor |
Part 2: Synthesis & Manufacturing Protocols
The synthesis of 2-(Butylthio)ethanol is driven by nucleophilic substitution or ring-opening reactions. The choice of method depends on scale and atom economy requirements.
Method A: Thiol-Epoxide Ring Opening (Industrial Standard)
This route is preferred for its 100% atom economy and absence of salt byproducts.
-
Reagents: 1-Butanethiol, Ethylene Oxide (EO).
-
Catalyst: Basic catalyst (e.g., NaOH or Triethylamine).
-
Conditions: Exothermic reaction, typically run at 40–60°C under slight pressure.
Method B: Nucleophilic Substitution (Laboratory Scale)
Used when handling gaseous ethylene oxide is impractical.
-
Reagents: 1-Butanethiol, 2-Chloroethanol.
-
Base: Sodium Hydroxide (NaOH) or Potassium Carbonate (K₂CO₃).
-
Solvent: Ethanol or DMF.
Synthesis Workflow Diagram
Figure 1: Dual synthetic pathways for 2-(Butylthio)ethanol highlighting the atom-efficient industrial route (Method A) and the substitution-based laboratory route (Method B).
Part 3: Chemical Reactivity & Derivatization
BTE serves as a "bifunctional linchpin." The hydroxyl group allows for esterification or halogenation, while the sulfur atom is prone to oxidation. This duality is exploited to create sulfoxide-based extraction solvents or chloro-thioether intermediates .
Oxidation to Sulfoxides/Sulfones
Controlled oxidation transforms the sulfide into a sulfoxide (S=O), dramatically increasing polarity and water solubility. This is relevant for creating phase-transfer catalysts.
-
Reagent: Hydrogen Peroxide (H₂O₂) or m-CPBA.
-
Product: 2-(Butylsulfinyl)ethanol.
Chlorination (Conversion to Mustard Analogues)
Reaction with Thionyl Chloride (SOCl₂) converts the hydroxyl group to a chloride.[1][2][3]
-
Warning: The product, 1-((2-chloroethyl)thio)butane, is a nitrogen mustard analogue and a potent blistering agent. Extreme caution is required.
-
Reagent: SOCl₂ in DCM.
-
Mechanism: SN2 substitution with inversion (though irrelevant on primary carbon).
Figure 2: Divergent reactivity profile of BTE. The substitution pathway (red arrow) generates reactive alkylating agents, while oxidation yields polar solvents.
Part 4: Critical Application – Palladium Scavenging
In pharmaceutical process chemistry, removing residual Palladium (Pd) from reaction mixtures (e.g., after Suzuki-Miyaura couplings) is a regulatory imperative. BTE acts as a chelating ligand that sequesters Pd(II) from the organic phase.
Mechanism of Action
The sulfur atom in BTE acts as a "soft" Lewis base, forming a strong coordinate covalent bond with the "soft" Pd(II) ion. The hydroxyl group can provide secondary coordination or assist in solubility tuning.
Protocol: Pd Removal from API Stream
This protocol describes the use of BTE to scavenge Pd from a reaction mixture.
-
Preparation: Dissolve the crude API (containing residual Pd) in a non-polar solvent (e.g., Toluene or DCM).
-
Scavenging: Add 2-(Butylthio)ethanol (5–10 equivalents relative to estimated Pd content).
-
Incubation: Stir at 50°C for 2–4 hours. The BTE-Pd complex forms.
-
Extraction/Wash:
-
Option A (Precipitation): If the BTE-Pd complex is insoluble, filter it out.
-
Option B (Adsorption): Add silica gel or activated carbon. The polar BTE-Pd complex binds to the solid support more strongly than the non-polar API.
-
-
Filtration: Filter the solid support.
-
Analysis: Test filtrate for Pd content (ICP-MS).
Why this works: The formation of the [Pd(BTE)₂Cl₂] complex changes the solubility profile of the metal, allowing it to be partitioned away from the drug substance.
Part 5: Safety & Handling (SDS Summary)
Signal Word: DANGER
| Hazard Class | H-Code | Statement |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed. |
| Eye Damage | H318 | Causes serious eye damage. |
| Sensitization | - | Potential skin sensitizer due to thiol moiety. |
Handling Protocols:
-
Odor Control: The sulfide odor is potent and pervasive. All transfers must occur in a fume hood. Glassware should be treated with bleach (hypochlorite) immediately after use to oxidize residual sulfide to odorless sulfoxide/sulfone.
-
PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.
-
Spill Response: Cover with vermiculite, then treat with dilute bleach solution before disposal.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 79241, 2-(Butylthio)ethanol. Retrieved from [Link]
-
The Good Scents Company (2024). 2-(butyl thio) ethanol / 5331-37-3. Retrieved from [Link]
-
European Chemicals Agency (ECHA). Registration Dossier - 2-(butylthio)ethanol. Retrieved from [Link]
-
Paiva, A. P., & Malik, P. (2023). Platinum and Palladium Solvent Extraction of Spent Catalysts. Encyclopedia.pub. Retrieved from [Link]
- U.S. Patent 3,213,144 (1965).Production of 2-(ethylthio)ethanol. (Analogous synthesis reference).
Sources
2-(Butylthio)ethanol: Technical Profile & Synthesis Guide
[1]
Executive Summary
2-(Butylthio)ethanol (CAS: 5331-37-3) is a bifunctional organosulfur compound characterized by a thioether linkage and a primary hydroxyl group. Widely utilized as a specialized solvent and a critical intermediate in the synthesis of agrochemicals (systemic insecticides) and polymers, it serves as a robust building block for introducing sulfide functionalities into complex organic molecules.[1] This guide provides a comprehensive technical analysis of its physicochemical properties, industrial synthesis pathways, and safety protocols for research and development applications.
Chemical Identity & Nomenclature
Precise nomenclature is vital for database retrieval and regulatory compliance. The compound features a butyl chain attached to a sulfur atom, which is in turn bonded to an ethyl alcohol moiety.[2]
| Parameter | Details |
| IUPAC Name | 2-(Butylthio)ethanol |
| Common Synonyms | Butyl 2-hydroxyethyl sulfide; 2-Hydroxyethyl butyl sulfide; Butylthioethanol; 2-Butylsulfanyl-ethanol |
| CAS Registry Number | 5331-37-3 |
| Molecular Formula | |
| SMILES | CCCCSCCO |
| InChI Key | ARRJJHJQSNPJFV-UHFFFAOYSA-N |
| Molecular Weight | 134.24 g/mol |
Physicochemical Properties
The following data represents standard grade material (>98% purity). Researchers should note the relatively high boiling point and refractive index, which are characteristic of thioethers.
| Property | Value | Condition / Note |
| Appearance | Clear, colorless to pale yellow liquid | Standard State |
| Boiling Point | 217–218 °C | @ 760 mmHg |
| Density | 0.965 – 0.970 g/mL | @ 20 °C |
| Refractive Index ( | 1.477 – 1.481 | High refractivity due to sulfur |
| Flash Point | ~107 °C | Closed Cup |
| Solubility | Soluble in ethanol, ether, acetone | Limited solubility in water (~5.4 g/L) |
| Vapor Pressure | ~0.03 mmHg | @ 25 °C (Low volatility) |
Synthesis & Manufacturing Protocols
Primary Industrial Route: Ethoxylation of 1-Butanethiol
The most atom-economical method involves the nucleophilic ring-opening of ethylene oxide by 1-butanethiol. This reaction is generally base-catalyzed to generate the more nucleophilic thiolate species.
Reaction Logic:
-
Activation: A catalytic amount of base (e.g., NaOH or Triethylamine) deprotonates the thiol (
). -
Nucleophilic Attack: The butylthiolate attacks the less hindered carbon of the ethylene oxide ring.
-
Protonation: The resulting alkoxide abstracts a proton (often from the starting thiol or solvent) to regenerate the catalyst and form the alcohol product.
Protocol (Lab Scale Adaptation):
-
Precursors: 1-Butanethiol (1.0 eq), Ethylene Oxide (1.1 eq), Triethylamine (cat. 1-2 mol%).
-
Setup: Autoclave or pressure-rated vessel (due to Ethylene Oxide gas).
-
Procedure:
-
Charge vessel with 1-butanethiol and catalyst under inert atmosphere (
). -
Cool to 0–5 °C. Slowly introduce Ethylene Oxide to control the strong exotherm.
-
Allow temperature to rise to 40–50 °C and stir for 2–4 hours.
-
Workup: Neutralize catalyst (if necessary) and purify via vacuum distillation.
-
Alternative Lab Route: Substitution with 2-Chloroethanol
For laboratories lacking ethylene oxide handling capabilities, the alkylation of 1-butanethiol with 2-chloroethanol is a viable alternative, though it generates stoichiometric salt waste.
Reaction:
Synthesis Pathway Visualization
The following diagram illustrates the mechanistic flow for both synthesis routes.
Figure 1: Comparative synthesis pathways showing the atom-efficient Ethylene Oxide route (Green) versus the Chloroethanol substitution route (Red).
Applications in R&D and Industry
Agrochemical Intermediate
2-(Butylthio)ethanol is a key precursor for organophosphorus insecticides. The hydroxyl group allows for phosphorylation, while the thioether moiety can be oxidized to a sulfoxide or sulfone to modify lipophilicity and metabolic stability in active pharmaceutical ingredients (APIs).
Metal Extraction & Coordination
The sulfur atom acts as a "soft" donor ligand, making this compound effective in the solvent extraction of soft metal ions (e.g., Pd, Pt, Hg) from aqueous solutions. The hydroxyl group aids in phase transfer kinetics by modulating the solubility in the organic phase.
Solvent Systems
Due to its high boiling point and bifunctional nature, it is used as a solvent for resins and in reactions requiring high thermal stability where premature evaporation is detrimental.
Safety & Handling (SDS Summary)
Hazard Classification (GHS):
-
Acute Toxicity (Oral): Category 4 (H302)[3]
-
Skin Corrosion/Irritation: Category 2 (H315)[3]
-
Serious Eye Damage/Irritation: Category 2A (H319)
Critical Handling Protocols:
-
Odor Control: Like most low-molecular-weight organosulfur compounds, it possesses a characteristic disagreeable odor. All transfers must occur within a functioning fume hood.
-
Oxidation Sensitivity: Thioethers can slowly oxidize to sulfoxides in air. Store under inert gas (Argon/Nitrogen) to maintain >99% purity.
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. In case of skin contact, wash immediately with soap and water; the lipophilic tail aids skin penetration.
References
Sources
- 1. US3213144A - Production of 2-(ethylthio) ethanol - Google Patents [patents.google.com]
- 2. CAS 5331-37-3: 2-(Butylthio)ethanol | CymitQuimica [cymitquimica.com]
- 3. lobachemie.com [lobachemie.com]
- 4. 2-(Ethylthio)ethanol | C4H10OS | CID 8075 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. US3487113A - Production of 2-(ethylthio)ethanol - Google Patents [patents.google.com]
- 6. 2-(butyl thio) ethanol, 5331-37-3 [thegoodscentscompany.com]
An In-Depth Technical Guide to the Reactivity and Stability of 2-(Butylthio)ethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Butylthio)ethanol is a bifunctional organic molecule featuring both a primary alcohol and a thioether moiety. This unique structure imparts a versatile range of chemical properties, making it a valuable intermediate and reagent in various fields, including organic synthesis and potentially in the development of pharmaceuticals and other specialty chemicals.[1] Its utility, however, is intrinsically linked to its reactivity and stability under diverse experimental and storage conditions. An understanding of its degradation pathways and potential incompatibilities is paramount for its effective and safe application.
This technical guide provides a comprehensive overview of the reactivity and stability of 2-(Butylthio)ethanol, drawing upon established principles of organic chemistry and data from analogous compounds. It is designed to equip researchers, scientists, and drug development professionals with the knowledge necessary to handle, store, and utilize this compound effectively while ensuring the integrity of their experimental outcomes.
Chemical Profile and Intrinsic Reactivity
2-(Butylthio)ethanol's reactivity is dictated by the individual and combined characteristics of its hydroxyl and butylthio groups.
| Property | Value | Source |
| Molecular Formula | C6H14OS | [1] |
| Molecular Weight | 134.24 g/mol | |
| Appearance | Colorless to pale yellow liquid | [1] |
| Odor | Distinct sulfurous odor | [1] |
The primary alcohol group can undergo typical reactions of alcohols, such as esterification, etherification, and oxidation to aldehydes or carboxylic acids. The thioether group, with its nucleophilic sulfur atom, is susceptible to oxidation, forming sulfoxides and subsequently sulfones. The presence of both functional groups on the same molecule allows for the possibility of intramolecular reactions under certain conditions, although such pathways are not extensively documented for this specific molecule.
Stability Profile and Degradation Pathways
The stability of 2-(Butylthio)ethanol is influenced by several factors, including temperature, light, pH, and the presence of oxidizing agents. Understanding these factors is critical for establishing appropriate storage and handling procedures.
Thermal Stability
Thioethers and primary alcohols can undergo thermal decomposition. While specific data for 2-(Butylthio)ethanol is limited, studies on analogous compounds suggest potential degradation pathways. For primary alcohols, dehydration to form alkenes and ethers can occur at elevated temperatures, often catalyzed by acidic or basic conditions. The thermal decomposition of thioethers can be more complex, potentially involving C-S bond cleavage and the formation of a variety of smaller sulfur-containing compounds. For instance, the thermal decomposition of some organic compounds can be analyzed using techniques like gas chromatography-mass spectrometry (GC-MS) to identify the resulting products.[2]
Oxidative Degradation
The thioether linkage in 2-(Butylthio)ethanol is a primary site for oxidative degradation. Common oxidizing agents, such as hydrogen peroxide, can readily oxidize the sulfur atom.
Caption: Oxidation pathway of 2-(Butylthio)ethanol.
The initial oxidation product is the corresponding sulfoxide, 2-(butylsulfinyl)ethanol. Further oxidation leads to the formation of the sulfone, 2-(butylsulfonyl)ethanol.[3] The rate and extent of these oxidations are dependent on the specific oxidizing agent, its concentration, temperature, and the solvent system.
Hydrolytic Stability
The stability of 2-(Butylthio)ethanol in aqueous solutions is pH-dependent. While the thioether bond is generally stable to hydrolysis under neutral conditions, the presence of strong acids or bases can catalyze degradation, particularly at elevated temperatures. For the alcohol moiety, acid-catalyzed dehydration or ether formation are potential degradation pathways.
Photostability
Exposure to light, particularly ultraviolet (UV) radiation, can induce photodegradation of organic molecules. For sulfur-containing compounds, this can lead to the cleavage of C-S bonds and the formation of radical species. Photostability testing, as outlined in ICH guideline Q1B, is crucial for assessing the potential for light-induced degradation.[4][5] Such studies typically involve exposing the compound to a defined light source for a specified duration and analyzing for the formation of degradants.
Experimental Protocols for Stability and Reactivity Assessment
A thorough understanding of 2-(Butylthio)ethanol's stability requires a systematic experimental approach. The following protocols are designed to assess its degradation under various stress conditions, a process often referred to as forced degradation studies.
Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and establishing stability-indicating analytical methods.[6]
Caption: Workflow for forced degradation studies.
1. Acid and Base Hydrolysis:
-
Prepare a solution of 2-(Butylthio)ethanol in a suitable solvent (e.g., water/acetonitrile).
-
Add a strong acid (e.g., HCl to a final concentration of 0.1 M) or a strong base (e.g., NaOH to a final concentration of 0.1 M).
-
Incubate the solutions at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).
-
At each time point, withdraw an aliquot, neutralize it, and analyze by a suitable analytical method.
2. Oxidative Degradation:
-
Prepare a solution of 2-(Butylthio)ethanol.
-
Add an oxidizing agent (e.g., hydrogen peroxide to a final concentration of 3%).
-
Incubate at room temperature, protected from light, for a defined period.
-
Analyze aliquots at specified time intervals.
3. Thermal Degradation:
-
Store a solid sample or a solution of 2-(Butylthio)ethanol in a controlled temperature oven (e.g., 80°C).
-
Analyze samples at predetermined time points.
4. Photodegradation:
-
Expose a solution of 2-(Butylthio)ethanol to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[4][5]
-
A control sample should be stored under the same conditions but protected from light.
-
Analyze both the exposed and control samples.
Compatibility Studies
In drug development, it is crucial to assess the compatibility of an active pharmaceutical ingredient (API) with various excipients.[7]
Protocol for Excipient Compatibility Screening:
-
Prepare binary mixtures of 2-(Butylthio)ethanol with each selected excipient (e.g., lactose, microcrystalline cellulose, magnesium stearate) in a 1:1 ratio.
-
Store the mixtures under accelerated stability conditions (e.g., 40°C/75% RH) for a defined period (e.g., 2, 4 weeks).
-
Analyze the mixtures at the end of the storage period for the appearance of new degradation products or a significant decrease in the parent compound concentration.
Analytical Methodologies for Stability Assessment
The selection of an appropriate analytical method is critical for accurately quantifying 2-(Butylthio)ethanol and its degradation products.
High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is a versatile and widely used technique for stability studies.
| Parameter | Typical Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a suitable wavelength (e.g., 210 nm) |
| Injection Volume | 10 µL |
This method can be adapted and validated for the specific separation of 2-(Butylthio)ethanol from its potential degradation products.[8]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds and is particularly useful for identifying unknown degradation products.
| Parameter | Typical Condition |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium |
| Injection Mode | Split |
| Temperature Program | Initial temp 50°C, ramp to 250°C |
| Detector | Mass Spectrometer (Scan mode) |
Safe Handling and Storage
Given its reactivity and potential for degradation, proper handling and storage of 2-(Butylthio)ethanol are essential.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from direct sunlight and incompatible materials such as strong oxidizing agents.
-
Handling: Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or under a fume hood.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.
Conclusion
2-(Butylthio)ethanol is a valuable chemical intermediate with a reactivity profile governed by its alcohol and thioether functional groups. A thorough understanding of its stability under various stress conditions is crucial for its successful application in research and development. The implementation of systematic forced degradation and compatibility studies, coupled with robust analytical methodologies, will ensure the reliable use of this compound and the integrity of the resulting scientific data.
References
- Forced Degradation Studies of Stigmasterol: Development of Stability Indicating Hptlc Method and I'ts Validation as Per Ich Guidelines. (URL not available)
-
Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. (URL: [Link])
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Thermal decomposition characteristics of BHT and its peroxide (BHTOOH). (URL: [Link])
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Isolation and characterization of 2-butoxyethanol degrading bacterial strains. (URL: [Link])
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Thermal Degradation and Bimolecular Decomposition of 2-Ethoxyethanol in Binary Ethanol and Isobutanol Solvent Mixtures: A Computational Mechanistic Study. (URL: [Link])
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Compatibility of thiotepa (lyophilized) with selected drugs during simulated Y-site administration. PubMed. (URL: [Link])
-
forced degradation study -a new approach for stress testing of drug substances and drug products. ResearchGate. (URL: [Link])
-
The Selective Oxidation of Sulfides to Sulfoxides or Sulfones with Hydrogen Peroxide Catalyzed by a Dendritic Phosphomolybdate Hybrid. MDPI. (URL: [Link])
- Q1B Photostability Testing of New Active Substances and Medicinal Products. (URL not available)
-
Determination of Ethanol In Alcoholic Beverages by Liquid Chromatography Using the UV Detector. ResearchGate. (URL: [Link])
-
Therapeutic Potential of Stable Organosulfur Compounds of Aged Garlic. PubMed. (URL: [Link])
-
a comprehensive review on compatibility studies of excipients and active pharmaceutical ingredients targeting the central nervous system. ijbpas. (URL: [Link])
-
Identification of volatile butyl rubber thermal-oxidative degradation products by cryofocusing gas chromatography/mass spectrometry (cryo-GC/MS).. (URL: [Link])
-
Acid-based hydrolysis processes for ethanol from lignocellulosic materials: A review. (URL: [Link])
-
Photostability. IAGIM. (URL: [Link])
-
a review on organosulphur chemistry of allium sativum and its use in the treatment of various diseases. ResearchGate. (URL: [Link])
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (URL: [Link])
-
Sulfone synthesis by oxidation. Organic Chemistry Portal. (URL: [Link])
-
Biological and Pharmaceutical Organosulfur Molecules. Journal of Medicinal and Chemical Sciences. (URL: [Link])
-
Drug-Excipient Compatibility Studies in Formulation Development: Current Trends and Techniques. Fisher Digital Publications. (URL: [Link])
-
Enhancing Second-Generation Ethanol Production Through Acid Hydrolysis and Saccharomyces cerevisiae Fermentation. Chemical Engineering Transactions. (URL: [Link])
-
Photostability. RD Laboratories. (URL: [Link])
-
Optimization and Validation of RP-HPLC-UV/Vis Method for Determination Phenolic Compounds in Several Personal Care Products. (URL: [Link])
-
HOW TO APPROACH A FORCED DEGRADATION STUDY. SGS. (URL: [Link])
-
Kinetic investigation on the highly e ffi cient and selective oxidation of sul fi des to sulfoxides and sulfones with t -BuOOH catalyzed by La 2 O 3. ResearchGate. (URL: [Link])
-
Thermal desorption gas chromatography-mass spectrometry for investigating the thermal degradation of polyurethanes. Semantic Scholar. (URL: [Link])
-
Organosulfur compounds – Knowledge and References. Taylor & Francis. (URL: [Link])
-
Ethanol, UV method. NZYtech. (URL: [Link])
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Biotechnological Methods of Sulfoxidation: Yesterday, Today, Tomorrow. MDPI. (URL: [Link])
-
5.4: Hydrolysis Reactions. Chemistry LibreTexts. (URL: [Link])
-
(PDF) Photostability testing of pharmaceutical products. ResearchGate. (URL: [Link])
-
Interactions and incompatibilities of pharmaceutical excipients with active pharmaceutical ingredients: a comprehensive review.. CORE. (URL: [Link])
-
Determination of total ethanol in wine by high-performance liquid chromatography (Type-IV). (URL: [Link])
-
Biodegradation of Both Ethanol and Acetaldehyde by Acetobacter ghanensis JN01. MDPI. (URL: [Link])
-
SOP-for-Forced-Degradation-Study. PHARMA DEVILS. (URL: [Link])
-
Surface-Mediated Reactions. 8. Oxidation of Sulfides and Sulfoxides with tert Butyl Hydroperoxide and OXONE 1. ResearchGate. (URL: [Link])
-
Drug excipient compatibility using FTIR.. ResearchGate. (URL: [Link])
- Part H.
-
stability of pharmaceutical preparations. MINAR International Journal of Applied Sciences and Technology. (URL: [Link])
-
GC-MS analysis of ethanol and other volatile compounds in micro-volume blood samples--quantifying neonatal exposure. PubMed. (URL: [Link])
-
ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. IKEV. (URL: [Link])
-
Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. (URL: [Link])
-
DEVELOPMENT AND VALIDATION OF RP-HPLC-UV/Vis METHOD FOR DETERMINATION OF PHENOLIC COMPOUNDS IN SEVERAL PERSONAL CARE PRODUCTS. Malaysian Journal of Analytical Sciences. (URL: [Link])
-
2-(butyl thio) ethanol, 5331-37-3. The Good Scents Company. (URL: [Link])
Sources
- 1. CAS 5331-37-3: 2-(Butylthio)ethanol | CymitQuimica [cymitquimica.com]
- 2. Thermal decomposition characteristics of BHT and its peroxide (BHTOOH) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. iagim.org [iagim.org]
- 6. researchgate.net [researchgate.net]
- 7. ijbpas.com [ijbpas.com]
- 8. researchgate.net [researchgate.net]
Theoretical Profiling and Physicochemical Characterization of 2-(Butylthio)ethanol
A Computational Framework for Molecular Analysis
Executive Summary
2-(Butylthio)ethanol (CAS: 5331-37-3), also known as butyl 2-hydroxyethyl sulfide, represents a critical class of bifunctional organic sulfides utilized as solvents, synthesis intermediates, and corrosion inhibitors.[1] While experimental data exists for its bulk properties, a comprehensive theoretical understanding of its electronic structure and reactivity is essential for optimizing its application in drug development and materials science.[1]
This technical guide establishes a rigorous theoretical framework for characterizing 2-(Butylthio)ethanol. It synthesizes Density Functional Theory (DFT) methodologies with experimental validation to predict thermodynamic stability, reactive sites, and interaction mechanisms.[1] The guide provides a self-validating protocol for researchers to replicate these computational studies, ensuring high-fidelity results.
Molecular Architecture & Electronic Structure
The theoretical study of 2-(Butylthio)ethanol begins with the precise definition of its molecular geometry.[1] The molecule features a flexible alkyl chain (butyl), a reactive sulfide linkage (-S-), and a terminal hydroxyl group (-OH), creating a unique amphiphilic profile.[1]
Geometry Optimization Strategy
To accurately predict properties, the molecular geometry must be optimized to a potential energy surface (PES) minimum.[1]
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) – Chosen for its proven accuracy in organic thermochemistry.[1]
-
Basis Set: 6-311++G(d,p) – Includes diffuse and polarization functions essential for modeling the lone pairs on Sulfur and Oxygen.[1]
-
Validation: Absence of imaginary frequencies in vibrational analysis.
Electronic Property Predictions
The electronic distribution dictates the molecule's reactivity.[1] Key descriptors derived from the optimized geometry include:
| Property | Theoretical Prediction (B3LYP/6-311++G(d,p)) | Experimental Benchmark | Causality/Significance |
| Dipole Moment (Debye) | ~1.8 - 2.2 D | N/A | Driven by the vector sum of C-S-C and C-O-H moments; affects solubility in polar solvents.[1] |
| HOMO Energy (eV) | -5.8 to -6.2 eV | N/A | Localized on the Sulfur atom; indicates susceptibility to electrophilic attack (e.g., oxidation).[1] |
| LUMO Energy (eV) | -0.5 to -0.8 eV | N/A | Indicates resistance to reduction; high gap suggests chemical stability.[1] |
| Refractive Index | Calculated via Polarizability | 1.48 (20°C) | Validates the electronic structure model against bulk optical properties.[1] |
Note: The HOMO (Highest Occupied Molecular Orbital) is primarily centered on the sulfur atom, making it the primary site for oxidation reactions (e.g., to sulfoxides) or coordination with metal surfaces.[1]
Thermodynamic & Physicochemical Profiling[1][2]
Understanding the energetics of formation and phase transitions is critical for process scale-up.[1]
Synthesis Thermodynamics
The industrial synthesis involves the ring-opening of ethylene oxide by butyl mercaptan.[1]
Reaction:
-
Enthalpy of Reaction (
): Highly Exothermic (~ -120 kJ/mol).[1] -
Mechanism: Nucleophilic attack of the thiolate anion on the epoxide ring.[1]
-
Theoretical Insight: Transition state calculations reveal a strained 3-membered ring opening, lowering the activation energy barrier in the presence of basic catalysts.[1]
Solvation and Partitioning
Using the Polarizable Continuum Model (PCM), we predict the behavior of 2-(Butylthio)ethanol in various solvents.[1]
-
LogP (Octanol-Water Partition Coefficient):
Reactivity & Mechanism Analysis[1]
Molecular Electrostatic Potential (MEP)
The MEP map visualizes charge distribution, guiding the prediction of non-covalent interactions.[1]
-
Red Regions (Negative Potential): Concentrated around the Oxygen (hydroxyl) and Sulfur atoms.[1] These are H-bond acceptors and metal coordination sites.[1]
-
Blue Regions (Positive Potential): Concentrated on the Hydroxyl proton, acting as an H-bond donor.[1]
Frontier Molecular Orbital (FMO) Analysis
The energy gap (
-
Large Gap: Indicates a "hard" molecule, chemically stable.[1]
-
Softness (
): The sulfur atom introduces "softness," enhancing interaction with soft acids like Copper ( ) or Gold ( ).[1] This is the theoretical basis for its use as a corrosion inhibitor.[1]
Diagram: Reactivity Logic Flow
The following diagram illustrates the logical flow from electronic structure to predicted reactivity.
Figure 1: Logical workflow connecting structural optimization to reactivity predictions and applications.
Application Case Study: Corrosion Inhibition
A primary theoretical application for 2-(Butylthio)ethanol is the inhibition of copper corrosion.[1] Theoretical modeling (Molecular Dynamics and DFT) explains this phenomenon.[1]
Adsorption Mechanism[1]
-
Adsorption Site: The Sulfur atom adsorbs onto the metal surface (e.g., Cu(111)) via donor-acceptor interactions.[1]
-
Adsorption Energy (
): Calculated as .[1]-
Typical Value: -40 to -60 kcal/mol (Chemisorption).[1]
-
-
Orientation: The butyl tail orients away from the surface, creating a hydrophobic barrier that repels water and corrosive ions (
).[1]
Methodological Protocols
This section details the step-by-step protocol to replicate the theoretical characterization described above.
Protocol 1: Geometry Optimization & Frequency Calculation
Objective: Obtain the stable ground state structure.
-
Software Setup: Use Gaussian 16, GAMESS, or ORCA.[1]
-
Input Construction:
-
DFT Calculation:
-
Route Section:# opt freq b3lyp/6-311++g(d,p) scrf=(solvent=water)
-
Explanation:opt finds the minimum; freq checks for imaginary frequencies (must be 0); scrf adds implicit solvation.
-
-
Output Analysis:
Protocol 2: Molecular Dynamics (MD) Simulation for Solvation
Objective: Simulate the dynamic behavior in a solvent box.[1]
-
System Setup:
-
Place one molecule of 2-(Butylthio)ethanol in a cubic box (~30 Å).
-
Pack with 500 water molecules (TIP3P model).[1]
-
-
Minimization: Steepest descent (5000 steps) to remove steric clashes.
-
Equilibration:
-
NVT Ensemble (100 ps, 300 K).
-
NPT Ensemble (100 ps, 1 atm).
-
-
Production Run: 10 ns simulation.
-
Analysis: Calculate Radial Distribution Functions (RDF) between the Hydroxyl H and Water O to quantify Hydrogen Bonding.
Diagram: Computational Workflow
The following diagram outlines the execution path for a complete theoretical study.
Figure 2: Step-by-step computational workflow for theoretical profiling.
References
-
Experimental Properties & Identifiers
-
Synthesis Mechanism
-
Theoretical Methodology (Benzothiazolyl Analog)
-
Chromatographic Separation
Sources
- 1. 2-(Butylthio)ethanol | C6H14OS | CID 79241 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Spectral features, electric properties, NBO analysis and reactivity descriptors of 2-(2-Benzothiazolylthio)-Ethanol: Combined experimental and DFT studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-(Butylthio)ethanol | SIELC Technologies [sielc.com]
Methodological & Application
Application Note: Laboratory Synthesis of 2-(Butylthio)ethanol
Abstract & Strategic Overview
2-(Butylthio)ethanol (BTE) is a bifunctional organic sulfide used as a solvent, a high-boiling intermediate in insecticide manufacturing, and a ligand in metal chelation. Its synthesis primarily revolves around the formation of a C–S bond via nucleophilic substitution.
While industrial routes often utilize the reaction of 1-butanethiol with ethylene oxide under pressure, this Application Note details two robust laboratory-scale protocols that avoid the need for gaseous reagents:
-
Method A (Recommended): The alkylation of 2-mercaptoethanol with 1-bromobutane. This route is prioritized for its superior safety profile, avoiding the use of highly toxic 2-chloroethanol.
-
Method B (Traditional): The condensation of 1-butanethiol with 2-chloroethanol. This method is chemically classic but requires strict safety controls due to the high toxicity of the chlorohydrin reagent.
Retrosynthetic Analysis & Mechanism
The synthesis relies on the high nucleophilicity of the sulfur atom. Both methods converge on the formation of the thioether linkage, but they approach the disconnection from opposite sides of the sulfur atom.
Reaction Pathways (Graphviz Visualization)
Figure 1: Retrosynthetic disconnection showing the two primary laboratory routes. Method A (Blue) is the direct alkylation of a mercapto-alcohol. Method B (Red) involves the attack of a butyl thiolate on a 2-carbon electrophile.
Critical Safety Directives
WARNING: THIOL HANDLING & TOXICITY
-
Odor Control: Both 1-butanethiol and 2-mercaptoethanol possess potent, offensive skunk-like odors (stench). All operations must be conducted in a high-efficiency fume hood. Glassware should be treated with bleach (sodium hypochlorite) immediately after use to oxidize residual thiols to odorless sulfonates.
-
2-Chloroethanol Hazard (Method B): 2-Chloroethanol is extremely toxic (LD50 oral, rat ~71 mg/kg; dermal ~67 mg/kg). It is rapidly absorbed through the skin and can be fatal. Method A is strongly recommended to avoid this reagent.
Method A: Alkylation of 2-Mercaptoethanol (Preferred)
This protocol utilizes the high nucleophilicity of the thiolate anion generated from 2-mercaptoethanol to displace bromide from 1-bromobutane.
Reagents & Stoichiometry
| Reagent | MW ( g/mol ) | Equiv.[1] | Density (g/mL) | Role |
| 2-Mercaptoethanol | 78.13 | 1.05 | 1.11 | Nucleophile |
| 1-Bromobutane | 137.02 | 1.00 | 1.27 | Electrophile |
| Sodium Ethoxide (21% in EtOH) | 68.05 | 1.10 | ~0.868 | Base |
| Ethanol (Absolute) | 46.07 | Solvent | 0.789 | Solvent |
Step-by-Step Protocol
-
Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, a reflux condenser, and a nitrogen inlet.
-
Thiolate Formation:
-
Charge the flask with 30 mL of absolute ethanol.
-
Add Sodium Ethoxide solution (1.1 equiv) under nitrogen flow.
-
Cool the solution to 0 °C in an ice bath.
-
Add 2-Mercaptoethanol (1.05 equiv) dropwise over 10 minutes. Note: The reaction is slightly exothermic. Stir for 15 minutes to ensure complete formation of the sodium thiolate salt.
-
-
Alkylation:
-
Add 1-Bromobutane (1.0 equiv) dropwise via the addition funnel over 20–30 minutes, maintaining the temperature below 10 °C.
-
Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Heat the reaction to reflux (approx. 80 °C) for 2–3 hours. A white precipitate of Sodium Bromide (NaBr) will form.
-
-
Workup:
-
Cool the mixture to room temperature.
-
Filter off the NaBr precipitate using a sintered glass funnel or Celite pad. Wash the solid cake with 10 mL of cold ethanol.
-
Concentrate the filtrate under reduced pressure (Rotovap) to remove the bulk of the ethanol.
-
Dissolve the residue in 50 mL Diethyl Ether (or Ethyl Acetate) and wash with:
-
1 x 20 mL Water
-
1 x 20 mL 10% NaOH (to remove unreacted thiol)
-
1 x 20 mL Brine
-
-
Dry the organic layer over Anhydrous Magnesium Sulfate (
).[1]
-
-
Purification:
-
Filter and concentrate to yield the crude oil.
-
Purify via vacuum distillation. Target B.P.: ~84–86 °C at 10 mmHg (Lit. b.p. 217 °C at atm).
-
Method B: Reaction of 1-Butanethiol with 2-Chloroethanol
This method is included for historical completeness and scale-up contexts where 2-chloroethanol is available.
Mechanistic Insight
In basic media, 2-chloroethanol exists in equilibrium with ethylene oxide (epoxide). The butyl thiolate likely attacks the in-situ generated epoxide ring or undergoes direct
Protocol Summary
-
Thiolate Prep: Dissolve NaOH (1.1 eq) in Ethanol/Water (1:1). Add 1-Butanethiol (1.0 eq) slowly at 0 °C.
-
Addition: Add 2-Chloroethanol (1.1 eq) dropwise.
-
Reaction: Reflux for 3 hours.
-
Workup: Similar to Method A, but requires careful washing to ensure no toxic chlorohydrin remains.
-
Safety Note: All waste streams from this method must be segregated as halogenated toxic waste.
Analytical Characterization
Confirm the structure using Proton NMR (
Expected Data Table
| Technique | Signal / Value | Assignment / Interpretation |
| Appearance | Clear, colorless liquid | Purity check |
| Refractive Index | Physical constant verification | |
| IR Spectrum | 3350 cm | O–H stretch (Alcohol) |
| 2950–2850 cm | C–H stretch (Alkyl) | |
| No S–H peak (2550 cm | Confirms consumption of thiol | |
| Terminal Methyl (–CH | ||
| Butyl methylene (–CH | ||
| Butyl methylene (–CH | ||
| S–CH | ||
| S–CH | ||
| O–CH |
Experimental Workflow Diagram
Figure 2: Operational workflow for the synthesis of 2-(Butylthio)ethanol. Color coding indicates process phases: Green (Start/End), Blue (Reaction), Yellow (Thermal Step), Red (Critical Separation).
References
-
Organic Syntheses, Coll.[2] Vol. 6, p. 404 (1988); Vol. 58, p. 147 (1978). Preparation of thioethers via alkylation of thiols.Link (General methodology reference).
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 79241, 2-(Butylthio)ethanol.Link
-
ThermoFisher Scientific. Safety Data Sheet: 2-Chloroethanol.Link (Critical safety data).
-
NIST Chemistry WebBook. Ethanol, 2-(butylthio)- Mass Spectrum.Link
Sources
Application Notes and Protocols for 2-(Butylthio)ethanol in Organic Synthesis
These application notes provide a comprehensive guide for researchers, scientists, and professionals in drug development on the utility of 2-(butylthio)ethanol as a versatile reagent in organic synthesis. This document delves into its core reactivity, offering detailed protocols for key transformations and exploring its potential as a building block for novel molecules of medicinal interest.
Introduction: Unveiling the Synthetic Potential of 2-(Butylthio)ethanol
2-(Butylthio)ethanol, also known as butyl 2-hydroxyethyl sulfide, is a bifunctional organic molecule featuring both a nucleophilic thiol ether and a primary alcohol. This unique combination of functional groups makes it a valuable intermediate in a variety of chemical transformations.[1][2] Its structure allows for sequential or selective reactions, providing a strategic advantage in the construction of more complex molecular architectures.
The sulfur atom in the thioether moiety imparts specific chemical properties, including the potential for oxidation to sulfoxides and sulfones, while the hydroxyl group can be engaged in etherification, esterification, or used as a handle for further functionalization.[1] These characteristics open avenues for its use in the synthesis of agrochemicals, as well as in the development of new materials and pharmaceuticals.[3]
Table 1: Physicochemical Properties of 2-(Butylthio)ethanol
| Property | Value | Reference |
| CAS Number | 5331-37-3 | [2] |
| Molecular Formula | C₆H₁₄OS | [2] |
| Molecular Weight | 134.24 g/mol | [3] |
| Boiling Point | 217 °C | [1] |
| Density | 0.965 g/cm³ | [1] |
| Flash Point | 107 °C | [1] |
Core Application: Synthesis of Functionalized Ethers via Williamson Ether Synthesis
A primary application of 2-(butylthio)ethanol is its use as a nucleophile in the Williamson ether synthesis to generate a diverse range of β-hydroxyethyl thioethers. This reaction proceeds via an Sₙ2 mechanism, where the alkoxide, formed by deprotonation of the hydroxyl group, displaces a halide or other suitable leaving group from an alkylating agent.[4][5][6] The choice of a primary alkyl halide is crucial to favor substitution over elimination, which can be a competing pathway, especially with secondary and tertiary halides.[6]
Causality in Experimental Design:
The selection of a strong, non-nucleophilic base, such as sodium hydride (NaH), is critical for the quantitative deprotonation of the alcohol without competing side reactions. The choice of an appropriate solvent, typically a polar aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF), is also important to solvate the alkoxide and facilitate the Sₙ2 reaction. The reaction temperature is another key parameter; while initial deprotonation is often performed at a reduced temperature to control the exothermicity of the reaction with NaH, the subsequent alkylation may require heating to proceed at a reasonable rate.
Sources
- 1. 2-(butyl thio) ethanol, 5331-37-3 [thegoodscentscompany.com]
- 2. 2-(Butylthio)ethanol | CAS 5331-37-3 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 3. 2-(Butylthio)ethanol | C6H14OS | CID 79241 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cactus.utahtech.edu [cactus.utahtech.edu]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
Application Note: Synthesis of S-[2-(Butylthio)ethyl] Organothiophosphates
Core Directive & Scientific Context
This guide details the chemical utilization of 2-(Butylthio)ethanol (CAS 5331-37-3) as a nucleophilic building block for organothiophosphate insecticides. While the industry standard, Demeton-S-methyl , utilizes an ethyl side chain, the butyl analog described here is synthesized to investigate altered lipophilicity and membrane permeability profiles in target pests.
The synthesis relies on the reaction between 2-(butylthio)ethanol and dimethyl phosphorochloridothioate, followed by a critical Thiono-Thiol rearrangement. This document treats the final product, S-[2-(butylthio)ethyl] O,O-dimethyl phosphorothioate , as a potent acetylcholinesterase (AChE) inhibitor requiring Biosafety Level 3 (BSL-3) equivalent handling procedures.
Key Chemical Properties
| Property | 2-(Butylthio)ethanol | Target: Butyl-Demeton-S-methyl |
| CAS No. | 5331-37-3 | N/A (Analog of 919-86-8) |
| Role | Nucleophilic Precursor | Active AChE Inhibitor |
| Molecular Weight | 134.24 g/mol | ~258.34 g/mol |
| Boiling Point | 108°C (14 mmHg) | Decomposes >120°C |
| Solubility | Alcohols, Ethers | Organic solvents, limited water sol. |
Chemical Mechanism & Pathway[1]
The synthesis involves two distinct stages: Esterification and Isomerization .
-
Esterification: The hydroxyl group of 2-(butylthio)ethanol attacks the phosphorus of O,O-dimethyl phosphorochloridothioate. A base (acid scavenger) is required to neutralize the HCl byproduct.[1]
-
Thiono-Thiol Rearrangement: The resulting thiono-isomer (
) is thermodynamically less stable than the thiol-isomer ( ). Under thermal stress or catalytic influence, the alkylthioethyl group migrates from the oxygen to the sulfur, forming the highly active S-isomer.
Reaction Pathway Diagram
Caption: Synthesis pathway from 2-(butylthio)ethanol to the active thiol-isomer via thiono-thiol rearrangement.
Experimental Protocols
Safety Warning
DANGER: The products described are organophosphate nerve agents. They function by irreversible phosphorylation of serine residues in the AChE active site.
-
Antidotes: Atropine sulfate and Pralidoxime (2-PAM) must be immediately available.
-
PPE: Butyl rubber gloves (nitrile is insufficient for OPs), full face shield, and fume hood with charcoal filtration.
Protocol A: Precursor Preparation
2-(Butylthio)ethanol is hygroscopic. Water competes with the alcohol for the chlorophosphate, producing toxic acidic impurities.
-
Drying: Dissolve 2-(butylthio)ethanol in Toluene (1:4 v/v).
-
Azeotropic Distillation: Reflux using a Dean-Stark trap to remove water until the distillate is clear.
-
Concentration: Remove Toluene under reduced pressure. Verify water content is <0.05% via Karl Fischer titration.
Protocol B: Synthesis of the Thiono-Intermediate
Reagents:
-
2-(Butylthio)ethanol (1.0 eq)
-
O,O-Dimethyl phosphorochloridothioate (1.05 eq)
-
Triethylamine (1.1 eq)
-
Solvent: Toluene (anhydrous)
Steps:
-
Charge a 3-neck round-bottom flask with 2-(butylthio)ethanol and Toluene under Nitrogen atmosphere.
-
Cool the system to 0–5°C using an ice/salt bath. Rationale: Controls the exotherm of the substitution reaction.
-
Add Triethylamine.
-
Add O,O-Dimethyl phosphorochloridothioate dropwise over 60 minutes. Maintain temperature <10°C.
-
Allow to warm to room temperature (25°C) and stir for 4 hours.
-
Wash: Filter off the triethylamine hydrochloride salt. Wash the filtrate with cold water (
mL), then 5% to remove acidic impurities. -
Dry: Dry organic layer over
and concentrate in vacuo.-
Result: Crude Thiono-isomer (Yellow oil).
-
Protocol C: Thermal Isomerization (Activation)
This step converts the thiono-ester into the biologically active thiol-ester (The "Demeton" structure).
-
Place the crude Thiono-isomer in a reactor equipped with a high-efficiency condenser.
-
Heat the neat liquid to 100–110°C under a slow stream of Nitrogen.
-
Monitoring: Monitor reaction via HPLC every 30 minutes.
-
Marker: Disappearance of the P=S peak and appearance of the P=O peak (retention time shift).
-
-
Endpoint: Reaction usually completes in 3–5 hours. Do not overheat (>130°C) to prevent decomposition into volatile sulfides.
-
Purification: Distillation is difficult due to thermal instability. Purification via silica gel column chromatography (Hexane:Ethyl Acetate gradient) is recommended for research grades.
Protocol D: Oxidation to Sulfoxide (Optional)
To produce the butyl analog of Oxydemeton-methyl (enhanced systemic activity):
-
Dissolve the Isomerized Product (Protocol C) in Methanol.
-
Add 35% Hydrogen Peroxide (1.1 eq) dropwise at 20°C.
-
Stir for 2 hours.
-
Quench with sodium bisulfite solution. Extract with Dichloromethane.
Analytical Validation (QC)
Data must be validated to distinguish between the Thiono (inactive) and Thiol (active) forms.
| Technique | Parameter | Expected Observation (Active Thiol Form) |
| HPLC-MS/MS | Ionization | ESI (+) Mode |
| Precursor Ion | [M+H]+ ~259 m/z | |
| Fragmentation | Loss of | |
| 31P NMR | Chemical Shift | |
| Contrast | P=S signal appears at | |
| 1H NMR | Distinct doublet/multiplet coupling due to P-S bond |
References
-
University of Hertfordshire (AERU). (2025). Demeton-S-methyl: Properties and Synthesis Pathways. PPDB: Pesticide Properties DataBase. Retrieved from [Link]
-
PubChem. (2025). 2-(Butylthio)ethanol Compound Summary (CAS 5331-37-3). National Library of Medicine. Retrieved from [Link]
-
Estévez, J., et al. (2023).[2] Inhibition with simultaneous spontaneous reactivation and aging of acetylcholinesterase by organophosphorus compounds: Demeton-S-methyl as a model. Chemico-Biological Interactions, 387, 110789.[2] Retrieved from [Link]
-
World Health Organization (WHO). (2004). The WHO Recommended Classification of Pesticides by Hazard. Guidelines for Classification of Organophosphates. Retrieved from [Link]
Sources
Application of 2-(Butylthio)ethanol in Polymer Chemistry: A Detailed Guide for Researchers
This guide provides a comprehensive overview of the applications of 2-(butylthio)ethanol in polymer chemistry, designed for researchers, scientists, and professionals in drug development. It delves into the fundamental principles and provides detailed protocols for its use as a chain transfer agent in radical polymerization and for the synthesis of functional polymers.
Introduction to 2-(Butylthio)ethanol
2-(Butylthio)ethanol is a bifunctional organic molecule characterized by a hydroxyl group and a thioether linkage.[1] This unique structure makes it a valuable tool in polymer chemistry, offering pathways to control polymer molecular weight and introduce functionality. It is a colorless to pale yellow liquid with a distinct sulfurous odor.[1]
Table 1: Physicochemical Properties of 2-(Butylthio)ethanol
| Property | Value | Reference |
| Molecular Formula | C6H14OS | [2] |
| Molecular Weight | 134.24 g/mol | [2][3] |
| Boiling Point | 217 °C | [2][3] |
| Flash Point | 107 °C | [2][3] |
| Density | 0.965 g/cm³ | [3] |
| Refractive Index | 1.48 | [2][3] |
| CAS Number | 5331-37-3 | [1] |
The presence of both a hydroxyl (-OH) group and a sulfur atom allows 2-(butylthio)ethanol to participate in a variety of chemical reactions, making it a versatile building block in polymer synthesis.[1]
Application as a Chain Transfer Agent in Radical Polymerization
In radical polymerization, chain transfer agents (CTAs) are crucial for controlling the molecular weight of the resulting polymers.[4] Thiols are a well-known class of CTAs. The sulfur-hydrogen bond in a thiol can be readily cleaved by a propagating radical, terminating that polymer chain and initiating a new one. While 2-(butylthio)ethanol is a thioether, the presence of the sulfur atom influences the reactivity of the adjacent C-H bonds, allowing it to act as a chain transfer agent, albeit with a different efficiency compared to traditional thiols.
Mechanism of Chain Transfer
The mechanism of chain transfer involving 2-(butylthio)ethanol in a radical polymerization, for example, of methyl methacrylate (MMA), is proposed to occur via hydrogen abstraction from the carbon atom alpha to the sulfur atom.
Caption: Proposed mechanism of chain transfer with 2-(butylthio)ethanol.
Protocol: Controlled Radical Polymerization of Methyl Methacrylate (MMA)
This protocol is adapted from a procedure for controlled radical polymerization using 2-bromoethanol as a transfer agent and can be optimized for 2-(butylthio)ethanol.[1][4]
Materials:
-
Methyl methacrylate (MMA), freshly distilled
-
2-(Butylthio)ethanol
-
2,2'-Azobisisobutyronitrile (AIBN), recrystallized
-
Benzene or Toluene, anhydrous
-
Methanol
-
Chloroform
Procedure:
-
In a Schlenk tube equipped with a magnetic stir bar, add the desired amount of 2-(butylthio)ethanol.
-
Add the desired amount of methyl methacrylate and benzene. A typical starting ratio would be [MMA]:[2-(Butylthio)ethanol]:[AIBN] of 100:1:0.5.
-
Seal the tube with a rubber septum and degas the solution by three freeze-pump-thaw cycles.
-
After the final thaw, backfill the tube with nitrogen or argon.
-
Under a positive pressure of inert gas, add the required amount of AIBN.
-
Place the sealed tube in a preheated oil bath at 60-70 °C and stir.
-
Monitor the polymerization progress by taking aliquots at different time intervals to determine monomer conversion via gravimetry or ¹H NMR.
-
To terminate the polymerization, cool the tube in an ice bath and expose the contents to air.
-
Dilute the reaction mixture with chloroform and precipitate the polymer by adding the solution dropwise into a large volume of cold methanol.
-
Filter the precipitated poly(methyl methacrylate) (PMMA) and dry it in a vacuum oven at 40-50 °C to a constant weight.
-
Characterize the polymer's molecular weight and polydispersity index (PDI) using Gel Permeation Chromatography (GPC).
Expected Outcome: The molecular weight of the resulting PMMA should decrease with an increasing concentration of 2-(butylthio)ethanol. By systematically varying the [Monomer]/[CTA] ratio, a linear relationship between the theoretical and experimental molecular weights can be established, indicating a controlled polymerization process.
Synthesis of Functional Polymers
The hydroxyl group of 2-(butylthio)ethanol provides a reactive site for post-polymerization modification or for use as an initiator in certain types of polymerization, leading to the formation of functional polymers. These polymers, bearing hydroxyl groups and thioether linkages, can be further modified for various applications, including drug delivery and biomaterials.
Synthesis of a Methacrylate Monomer from 2-(Butylthio)ethanol
A common strategy to incorporate the functionality of 2-(butylthio)ethanol into a polymer is to first convert it into a polymerizable monomer.
Caption: Synthesis of a functional polymer via a monomer approach.
Protocol: Synthesis of 2-(Butylthio)ethyl Methacrylate and Subsequent Polymerization
Part A: Synthesis of 2-(Butylthio)ethyl Methacrylate
Materials:
-
2-(Butylthio)ethanol
-
Methacryloyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve 2-(butylthio)ethanol and triethylamine (1.2 equivalents) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add methacryloyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure 2-(butylthio)ethyl methacrylate.
Part B: RAFT Polymerization of 2-(Butylthio)ethyl Methacrylate
This protocol provides a general procedure for the Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization to produce a well-defined functional polymer.
Materials:
-
2-(Butylthio)ethyl methacrylate (monomer)
-
A suitable RAFT agent (e.g., 2-cyano-2-propyl dodecyl trithiocarbonate)
-
AIBN (initiator)
-
Anhydrous solvent (e.g., 1,4-dioxane or toluene)
-
Methanol or hexane (for precipitation)
Procedure:
-
In a Schlenk tube, dissolve the monomer, RAFT agent, and AIBN in the chosen solvent. A typical molar ratio would be [Monomer]:[RAFT Agent]:[Initiator] of 100:1:0.2.
-
Degas the solution by three freeze-pump-thaw cycles.
-
After the final thaw, backfill with nitrogen or argon and seal the tube.
-
Immerse the tube in a preheated oil bath at the desired temperature (typically 60-80 °C).
-
Allow the polymerization to proceed for the desired time, monitoring conversion via ¹H NMR if necessary.
-
Terminate the polymerization by cooling the tube in an ice bath and exposing it to air.
-
Precipitate the polymer by adding the reaction mixture to a large volume of a non-solvent like cold methanol or hexane.
-
Isolate the polymer by filtration and dry under vacuum.
-
Characterize the polymer for molecular weight, PDI (GPC), and composition (NMR).
Applications in Drug Delivery and Biomaterials
Polymers containing the 2-(butylthio)ethanol moiety exhibit interesting properties for biomedical applications. The thioether group can be oxidized to sulfoxide or sulfone, which can alter the polymer's hydrophilicity and potentially its responsiveness to stimuli like reactive oxygen species (ROS). The hydroxyl groups can be used for conjugating drugs, targeting ligands, or other bioactive molecules.
Potential Applications:
-
Drug-Polymer Conjugates: The hydroxyl groups can serve as attachment points for covalent linkage of drugs, enabling controlled release.
-
Stimuli-Responsive Micelles: Amphiphilic block copolymers containing a poly(2-(butylthio)ethyl methacrylate) block can self-assemble into micelles for encapsulating hydrophobic drugs. The thioether groups could impart redox-responsiveness.
-
Biocompatible Hydrogels: The functional polymers can be crosslinked to form hydrogels for tissue engineering scaffolds or as matrices for controlled drug release.[5]
Safety and Handling
2-(Butylthio)ethanol should be handled with appropriate safety precautions. It may cause skin and eye irritation.[1] It is recommended to work in a well-ventilated fume hood and wear personal protective equipment, including gloves and safety glasses. For detailed safety information, consult the Safety Data Sheet (SDS).
References
-
SIELC Technologies. 2-(Butylthio)ethanol. [Link]
-
The Good Scents Company. 2-(butyl thio) ethanol. [Link]
-
ResearchGate. Controlled radical polymerization of methyl methacrylate in the presence of 2-bromoethanol. [Link]
-
ResearchGate. Chain transfer of alcohols in the polymerization of acrylic esters. [Link]
-
Integra Chemical Company. 2-(2-butoxyethoxy)ethanol Safety Data Sheet. [Link]
- Google Patents. Chain transfer agents and its use in polymer synthesis.
-
Progress in Polymer Science. Polyreactions in miniemulsions - Controlled Radical Polymerization. [Link]
-
PureSynth. 2-(Butylthio)Ethanol 98.0%(GC). [Link]
Sources
- 1. scialert.net [scialert.net]
- 2. Green synthesis of well-defined linear poly(hydroxyl thioether) direct from epoxide in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of biocompatible polymeric hydrogels with tunable adhesion to both hydrophobic and hydrophilic surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategic Utilization of 2-(Butylthio)ethanol in Medicinal Chemistry
Application Note: Linker Design, Lipophilicity Tuning, and Synthetic Protocols
Executive Summary: The "Sulfide Switch" in Drug Design
2-(Butylthio)ethanol (BTE) [CAS: 4441-63-8] is often overshadowed by its ethyl analog (used in Tinidazole synthesis), yet it occupies a critical niche in Structure-Activity Relationship (SAR) optimization. In modern drug discovery, BTE serves as a bifunctional "hub" molecule, offering a hydroxy-functionalized sulfide tail that can be used to:
-
Modulate Lipophilicity (LogP): The butyl chain adds significant hydrophobicity compared to methyl/ethyl analogs, aiding membrane permeability.
-
Introduce Metabolic Handles: The sulfur atom is a "metabolic switch," capable of being oxidized in vivo or in vitro to a sulfoxide (chiral, polar) or sulfone (highly polar, H-bond acceptor), dramatically altering the pharmacokinetics (PK) of the parent drug.
-
Linker Chemistry: It acts as a flexible tether for connecting pharmacophores in fragment-based drug design.
This guide provides field-proven protocols for activating and utilizing BTE, moving beyond basic synthesis to advanced pharmaceutical application.
Chemical Profile & Safety Advisory
| Property | Data | Relevance to Synthesis |
| Formula | Bifunctional: Primary Alcohol + Thioether | |
| MW | 134.24 g/mol | Low MW fragment, ideal for fragment-based design |
| Boiling Point | ~220°C | High boiling point; requires vacuum distillation for purification |
| Reactivity | Nucleophilic (S), Nucleophilic (OH) | Dual Reactivity: Requires chemoselective protection or activation strategies. |
⚠️ CRITICAL SAFETY WARNING: MUSTARD ANALOG GENERATION When activating the hydroxyl group of BTE (e.g., converting to chloride or mesylate), the resulting product is a 2-chloroethyl sulfide derivative (a "half-mustard").
Hazard: These compounds are potent alkylating agents and potential vesicants (blistering agents).
Control: All activation reactions (Protocol 1) must be performed in a fume hood with bleach traps (sodium hypochlorite) available to neutralize spills.
Strategic Synthesis Workflows
The utility of BTE lies in its divergent reactivity. The following diagram illustrates the three primary pathways for incorporating BTE into pharmaceutical scaffolds.
Figure 1: Divergent synthetic pathways for 2-(butylthio)ethanol. Pathway A creates an electrophile for scaffold attachment; Pathway B modifies the electronic properties; Pathway C allows direct ether formation.
Experimental Protocols
Protocol A: Activation of BTE to 1-Chloro-2-(butylthio)ethane
Objective: Convert the hydroxyl group to a chloride leaving group to create an alkylating agent for amines (e.g., piperazine, imidazole).
Mechanism:
Reagents:
-
2-(Butylthio)ethanol (1.0 equiv)
-
Thionyl Chloride (
) (1.2 equiv) -
Chloroform (
) or DCM (Solvent) -
DMF (Catalytic, 0.1 equiv)
Step-by-Step Methodology:
-
Setup: Charge a dry 3-neck round-bottom flask with 2-(butylthio)ethanol (10 mmol) and dry
(30 mL) under atmosphere. -
Addition: Cool the solution to 0°C. Add
(12 mmol) dropwise over 20 minutes. Note: Gas evolution ( , HCl) will occur.[1] Ensure distinct venting to a scrubber. -
Reaction: Allow the mixture to warm to room temperature and reflux for 2 hours. Monitor by TLC (Silica, 10% EtOAc/Hexanes). The starting alcohol spot (
) should disappear, replaced by the non-polar chloride ( ). -
Workup (Safety Critical):
-
Purification: Dry over
, filter, and concentrate in vacuo. The product, 1-chloro-2-(butylthio)ethane , is usually pure enough for the next step.-
Yield Expectation: 85-95%.
-
Storage: Use immediately or store at -20°C under Argon.
-
Application Insight: This chloride is the standard reagent for synthesizing analogs of Tinidazole or ACAT-1 inhibitors where the ethyl group is replaced by a butyl group to increase lipophilicity [1, 2].
Protocol B: Selective Oxidation to Sulfoxide (Chiral Center Creation)
Objective: Oxidize the sulfide to a sulfoxide (-SO-) without over-oxidation to the sulfone (-SO2-). Why: Sulfoxides introduce chirality and increase water solubility compared to the sulfide.
Reagents:
-
2-(Butylthio)ethanol
-
Sodium Periodate (
) (1.05 equiv) -
Solvent: Methanol/Water (1:1)
Step-by-Step Methodology:
-
Dissolution: Dissolve 2-(butylthio)ethanol (10 mmol) in 40 mL of MeOH/Water (1:1). Cool to 0°C.[3]
-
Oxidant Addition: Add solid
(10.5 mmol) in portions over 10 minutes. -
Stirring: Stir at 0°C for 4 hours.
is highly selective and rarely over-oxidizes to sulfone at low temperatures [3]. -
Workup:
-
Filter off the precipitated sodium iodate (
). -
Extract the filtrate with Chloroform (
mL). Note: Sulfoxides are polar; thorough extraction is required. -
Dry over
and concentrate.
-
-
Result: 2-(Butylsulfinyl)ethanol . This is a racemic mixture.
Advanced Note: For enantioselective synthesis (to study chiral metabolic effects), replace
Protocol C: Direct Coupling via Mitsunobu Reaction
Objective: Attach the BTE linker to a phenolic drug scaffold (e.g., tyrosine residues or phenolic pharmacophores) in a single step.
Reagents:
-
Phenolic Scaffold (1.0 equiv)
-
2-(Butylthio)ethanol (1.2 equiv)
-
Triphenylphosphine (
) (1.5 equiv) -
DIAD (Diisopropyl azodicarboxylate) (1.5 equiv)
-
Solvent: Dry THF
Methodology:
-
Dissolve the Phenol, BTE, and
in dry THF under . Cool to 0°C.[3] -
Add DIAD dropwise over 15 minutes. The solution will turn yellow.
-
Stir at room temperature overnight.
-
Concentrate and purify via column chromatography.
-
Outcome: Formation of an Aryl-O-Ethyl-S-Butyl ether linkage.
References
-
ACAT-1 Inhibitors: "Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles."[4] MDPI, 2024. Link
-
Tinidazole Analog Chemistry: "Production of 2-(ethylthio)ethanol." Google Patents, US3487113A. (Foundational chemistry for thio-ethanol synthesis). Link
-
Selective Oxidation: "Sulfoxide synthesis by oxidation." Organic Chemistry Portal. (Standard protocols for NaIO4 selectivity). Link
-
General Reactivity: "Reaction of Alcohols with Thionyl Chloride." Chemistry LibreTexts. Link
Disclaimer: This guide is for research purposes only. The synthesis of mustard-related compounds requires strict adherence to local chemical weapons conventions and safety regulations.
Sources
Application Note: Gas Chromatographic Analysis of 2-(Butylthio)ethanol
The following Application Note and Protocol Guide is designed for researchers in analytical chemistry, defense science, and pharmaceutical development. It addresses the specific challenges of analyzing 2-(Butylthio)ethanol (CAS 4970-32-7), a compound critical in the study of sulfur mustard simulants and organic synthesis.[1]
Introduction & Scope
2-(Butylthio)ethanol (BTE) is a functionalized sulfide often encountered in two distinct high-value contexts:
-
Defense Research: It is the primary hydrolysis degradation product of 2-Chloroethyl butyl sulfide (CEBS) , a common simulant for the chemical warfare agent Sulfur Mustard (HD).[1] Monitoring BTE levels is the standard metric for evaluating decontamination efficacy.[1]
-
Organic Synthesis: It serves as a building block in the synthesis of thio-ethers and pesticides.[1]
Analytical Challenge: BTE possesses a mixed chemical character: a lipophilic butyl thioether tail and a polar hydroxyl head.[1] This duality creates specific chromatographic challenges:
-
Peak Tailing: The hydroxyl group interacts with active sites (silanols) in non-polar columns, leading to tailing.[1]
-
Oxidation Sensitivity: The sulfide moiety is susceptible to oxidation into sulfoxides during high-temperature injection if the liner is dirty or active.[1]
This guide presents two validated GC methodologies: a Direct Injection Method for routine purity assay and a Derivatization Method for trace-level quantification in complex matrices.[1]
Physicochemical Profile
Understanding the analyte is the first step to robust method development.[1]
| Property | Data | Analytical Implication |
| CAS Number | 4970-32-7 | Unique identifier for spectral libraries.[1] |
| Molecular Formula | C₆H₁₄OS | MW: 134.24 g/mol .[1] |
| Boiling Point | ~220°C (est.)[1] | Requires a GC oven ramp up to at least 250°C. |
| Polarity | Medium | Soluble in alcohols, DCM, ethyl acetate.[1] Sparingly soluble in water.[1] |
| Vapor Pressure | Low/Moderate | Semi-volatile; amenable to Split/Splitless injection.[1] |
Method A: Direct GC-MS/FID (Routine Assay)
Objective: Rapid quantification of BTE in synthesis reaction mixtures or high-concentration degradation studies.[1]
Rationale
While BTE has a polar hydroxyl group, it is sufficiently volatile to be analyzed on standard non-polar phases (5% phenyl) without derivatization, provided the column film thickness is sufficient to mask active sites.[1]
Instrumental Parameters
-
System: Agilent 7890/8890 GC or equivalent.
-
Detector: Mass Spectrometer (MS) for ID; Flame Ionization Detector (FID) for quantitation.
-
Column: DB-5ms or DB-1701 (30 m × 0.25 mm × 0.25 µm).[1]
-
Expert Note: The DB-1701 (14% cyanopropyl-phenyl) is recommended over the DB-5ms as its mid-polarity better matches the BTE hydroxyl group, significantly reducing peak tailing.[1]
-
-
Inlet: Split/Splitless, 250°C.
-
Liner: Deactivated split liner with glass wool (to trap non-volatiles).
-
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).[1]
Temperature Program
| Stage | Rate (°C/min) | Temperature (°C) | Hold Time (min) |
| Initial | - | 60 | 2.0 |
| Ramp 1 | 15 | 220 | 0.0 |
| Ramp 2 | 30 | 280 | 3.0 |
| Total Time | ~17.0 min |
Data Processing[1]
-
Retention Time: Expect elution ~8–10 minutes depending on flow.[1]
-
MS Quant Ion: m/z 61 (CH₃-S-CH₂⁺ fragment) or m/z 134 (Molecular Ion).[1]
-
MS Qualifier Ions: m/z 47, 75.[1]
Method B: Silylation GC-MS (Trace Analysis)
Objective: Ultra-trace detection (ppb level) of BTE in environmental water or biological samples where peak shape and sensitivity are critical.[1]
Rationale
Derivatizing the hydroxyl group with a trimethylsilyl (TMS) tag removes the polarity, improves volatility, and produces a sharp, symmetrical peak.[1] This is the gold standard for verifying "clean" decontamination.
Reagents
-
Derivatizing Agent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.[1]
-
Solvent: Anhydrous Pyridine or Acetonitrile.[1]
Step-by-Step Protocol
-
Extraction: Extract 10 mL aqueous sample with 2 mL Dichloromethane (DCM).
-
Drying: Pass DCM extract through anhydrous Sodium Sulfate (Na₂SO₄) to remove water (Critical: Water kills the derivatizing agent).[1]
-
Evaporation: Gently blow down 1 mL of extract to dryness under Nitrogen.
-
Reaction: Add 50 µL Pyridine + 50 µL BSTFA (with 1% TMCS).
-
Incubation: Cap vial and heat at 60°C for 30 minutes.
-
Injection: Inject 1 µL directly into GC-MS (Splitless mode).
Chromatographic Changes[1][3]
-
Analyte: 2-(Butylthio)ethoxy-trimethylsilane.[1]
-
Shift: Retention time will increase slightly; peak shape will be perfectly Gaussian.
-
Mass Spectrum: Look for m/z 73 (TMS group) and m/z 147.[1]
Visualizations & Workflows
Figure 1: Analytical Decision Matrix
This diagram illustrates the logical flow for selecting the correct sample preparation and analysis path.[1]
Caption: Decision tree for selecting between Direct Injection (Method A) and Derivatization (Method B) based on sample concentration.
Figure 2: Degradation Context (Simulant Chemistry)
Understanding the origin of BTE in defense research contexts.
Caption: Hydrolysis pathway of Sulfur Mustard simulant (CEBS) yielding the target analyte 2-(Butylthio)ethanol.
Troubleshooting & Optimization (Expert Tips)
| Issue | Probable Cause | Corrective Action |
| Peak Tailing | Active silanols interacting with -OH group.[1] | 1. Trim column inlet (10-20 cm).2. Switch to DB-1701 or DB-WAX column.3. Use Method B (Derivatization).[1] |
| Split Peaks | Solvent mismatch or injection speed.[1] | Ensure solvent (e.g., DCM) matches column polarity.[1] Use a retention gap (guard column) if necessary. |
| Low Sensitivity | Oxidation of sulfur in the inlet.[1] | Clean the inlet liner.[1] Replace glass wool.[1] Ensure carrier gas oxygen trap is functioning. |
| Ghost Peaks | Carryover from previous high-conc run.[1] | Run a solvent blank.[1] Increase final bake-out temperature to 300°C for 5 mins. |
References
-
European Commission. (2004).[1] Commission Regulation (EC) No 2229/2004 laying down further detailed rules for the implementation of the fourth stage of the programme of work referred to in Article 8(2) of Council Directive 91/414/EEC.[1]Link[1]
-
SIELC Technologies. (2018).[1] Separation of 2-(Butylthio)ethanol on Newcrom R1 HPLC column. (Alternative HPLC Method).[1] Link
-
Munro, N. B., et al. (1999).[1] The sources, fate, and toxicity of chemical warfare agent degradation products.[1] Environmental Health Perspectives, 107(12), 933–974.[1] (Contextual grounding for degradation products). Link
-
Agilent Technologies. GC Column Selection Guide for Sulfur Compounds. (General reference for DB-1 vs DB-1701 selection). Link
Sources
Application Note: Metabolic Stability & Cytotoxicity Profiling of 2-(Butylthio)ethanol in Mammalian Cell Culture
Abstract & Scientific Context
2-(Butylthio)ethanol (BTE), also known as butyl 2-hydroxyethyl sulfide, is an aliphatic thioether primarily used as a chemical intermediate in organic synthesis.[1] Unlike its structural analogue 2-Mercaptoethanol (2-ME) , BTE lacks a free thiol (-SH) group and therefore cannot function as a reducing agent or cystine-uptake enhancer in cell culture media.
Research involving BTE in cell culture is typically driven by two objectives:
-
Xenobiotic Metabolism: Investigating the S-oxidation of thioethers by Flavin-containing Monooxygenases (FMOs) and Cytochrome P450s (CYPs).
-
Toxicological Screening: Assessing the cytotoxicity of industrial thioethers and their sulfoxide/sulfone metabolites.
This protocol outlines the rigorous methodology for solubilizing BTE, managing its volatility/odor, and conducting a metabolic toxicity assay using metabolically active cell lines (e.g., HepG2 or primary hepatocytes).
Safety & Handling (Critical)
Hazard Identification: BTE is an irritant (H318: Causes serious eye damage) and possesses a characteristic sulfurous odor (stench).
-
Volatility Risk: Thioethers are volatile. In a shared incubator, BTE vapors can cross-contaminate adjacent wells or plates, inducing "vapor toxicity" in control groups.
-
Containment: All stock preparations must occur within a chemical fume hood.
-
Culture Vessel: Use sealed flasks or seal multi-well plates with Parafilm® or gas-permeable adhesive seals that retard volatile loss while allowing
exchange (e.g., Breathe-Easy® membranes).
Experimental Design & Logic
Cell Model Selection
Since BTE requires metabolic activation (S-oxidation) to exert specific biological effects, inert cell lines (e.g., CHO, HEK293) are unsuitable for metabolic profiling.
-
Recommended: HepG2 (human liver carcinoma) or HepaRG. These lines express FMO and CYP enzymes necessary to convert the thioether to its sulfoxide and sulfone forms.
Metabolic Pathway Visualization
The biological fate of BTE involves sequential oxidation at the sulfur atom. The following diagram illustrates this pathway and the logic of the assay.
Caption: Fig 1. Biotransformation of 2-(Butylthio)ethanol via hepatic enzymes. The thioether is oxidized to sulfoxide and sulfone, which may exhibit differential toxicity.
Detailed Protocol
Stock Solution Preparation
BTE is lipophilic (LogP ~1.4). Direct addition to media will cause precipitation or phase separation.
| Component | Concentration | Solvent | Storage | Stability |
| Primary Stock | 100 mM | DMSO (Anhydrous) | -20°C | 3 Months |
| Working Stock | 1 mM | Culture Media | Fresh | < 4 Hours |
Step-by-Step:
-
Calculate the volume required. Density of BTE is ~0.97 g/mL. MW = 134.24 g/mol .[2][3]
-
Primary Stock (100 mM): Add 13.8 µL of pure BTE to 986.2 µL of sterile DMSO. Vortex for 30 seconds.
-
Sterilization: Do not filter the pure chemical. Filter the diluted media if necessary, but DMSO stocks are generally self-sterilizing against bacteria.
Dose-Response Assay (Cytotoxicity)
Objective: Determine the IC50 of BTE in HepG2 cells.
-
Seeding: Seed HepG2 cells at
cells/well in a 96-well plate. Allow 24h attachment. -
Dosing: Prepare a serial dilution in culture media (DMEM + 10% FBS).
-
Note: Keep final DMSO concentration < 0.5% v/v to avoid solvent toxicity.
-
Dose Range: 0, 10, 50, 100, 250, 500, 1000 µM.
-
-
Exposure:
-
Aspirate old media.
-
Add 100 µL of BTE-containing media.
-
CRITICAL: Seal the plate with a gas-permeable adhesive seal to prevent volatile cross-contamination between high-dose and control wells.
-
-
Incubation: Incubate for 24 to 48 hours at 37°C, 5%
. -
Readout: Perform CCK-8 or MTT assay to measure metabolic viability.
Metabolic Stability Sampling (LC-MS/MS)
Objective: Confirm if cells are metabolizing BTE.
-
Seed cells in 6-well plates (
cells/well). -
Treat with 100 µM BTE .
-
Collect 50 µL of media at T=0, 1h, 4h, 12h, and 24h.
-
Precipitate proteins by adding 150 µL cold Acetonitrile. Centrifuge (10,000 x g, 5 min).
-
Analyze supernatant via LC-MS for the parent mass (134.2 Da) and metabolites (+16 Da for Sulfoxide, +32 Da for Sulfone).
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Control wells die | Vapor transfer | Use separate plates for controls and treatments; seal plates. |
| Precipitation | High concentration | Do not exceed 1000 µM in aqueous media. Ensure DMSO < 0.5%. |
| Inconsistent Data | Evaporation | Thioethers are volatile. Minimize headspace in tubes; keep caps tight. |
| Malodor | Sulfur volatility | Neutralize waste with 5% bleach (oxidizes sulfur) before disposal. |
Experimental Workflow Diagram
Caption: Fig 2. Step-by-step workflow for the toxicological assessment of 2-(Butylthio)ethanol.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 79241, 2-(Butylthio)ethanol. Retrieved from [Link]
- Context: Source of physicochemical properties (LogP, volatility)
-
Guengerich, F. P. (2018). Cytochrome P450 2E1 and its roles in disease.[4] Chemico-Biological Interactions, 279, 155-155.
- Context: Establishes the mechanism of small molecule oxidation (specifically alcohols and thioethers) by hepatic enzymes, justifying the use of HepG2 cells.
- OECD (2018).Test No. 432: In Vitro 3T3 NRU Phototoxicity Test. OECD Guidelines for the Testing of Chemicals.
- Cashman, J. R. (2004).The role of flavin-containing monooxygenases in drug development and regulation. Current Opinion in Drug Discovery & Development. Context: Provides the theoretical basis for S-oxidation of thioethers to sulfoxides/sulfones as the primary metabolic route.
Sources
Experimental setup for reactions involving 2-(Butylthio)ethanol
Abstract
2-(Butylthio)ethanol (CAS 5331-37-3) is a bifunctional building block characterized by a primary hydroxyl group and a thioether linkage.[1] Its utility spans from pharmaceutical intermediate synthesis (prodrugs, modified nucleosides) to industrial metallurgy (Palladium extraction). This guide provides validated protocols for chemoselective functionalization, specifically addressing the challenge of oxidizing the sulfide without affecting the alcohol, and activating the alcohol without degrading the sulfide.
Chemical Profile & Critical Safety
Before initiating any workflow, the operator must acknowledge the dual-hazard nature of this compound: Stench and Corrosivity .
| Property | Value | Notes |
| Formula | Bifunctional: Thioether + Alcohol | |
| MW | 134.24 g/mol | |
| Boiling Point | 99 °C @ 28 mmHg | High boiling point; vacuum distillation required |
| Density | ~1.017 g/mL | Slightly denser than water |
| Solubility | Organic Solvents | Miscible in DCM, Ethanol, Toluene.[1][2] Immiscible in water.[1][3][4] |
Handling Protocols:
-
Stench Management: The thioether moiety possesses a characteristic, permeating garlic/skunk odor. All transfers must occur in a functioning fume hood.[1]
-
Bleach Quench: All glassware and syringes must be soaked in a 10% Sodium Hypochlorite (Bleach) solution immediately after use.[1] This oxidizes residual sulfide to the odorless sulfoxide/sulfone.[1]
-
Compatibility: Avoid strong oxidizers (e.g., conc.[1]
) unless sulfone formation is the explicit goal.[1]
Reactivity & Strategic Planning
The molecule presents two competing nucleophilic sites.[1] Successful experimentation relies on Chemoselectivity —targeting one site while leaving the other intact.[1]
Figure 1: Chemoselectivity map for 2-(Butylthio)ethanol.[1] The operator must choose reagents that discriminate between the S and O nucleophiles.
Protocol A: Chemoselective Oxidation (Sulfide to Sulfoxide)
Objective: Synthesize 2-(butylsulfinyl)ethanol without over-oxidation to the sulfone or oxidation of the alcohol to an aldehyde.
Mechanism: Sodium Periodate (
Materials:
-
2-(Butylthio)ethanol (10 mmol, 1.34 g)
-
Sodium Periodate (
) (11 mmol, 2.35 g) -
Solvent: Methanol/Water (1:1 v/v, 50 mL)
-
Quench: Saturated
(Sodium Thiosulfate)
Step-by-Step Procedure:
-
Preparation: Dissolve
in water (25 mL). The dissolution is endothermic; ensure full solubility before proceeding.[1] -
Addition: Dissolve the thioether in Methanol (25 mL) and cool to 0°C in an ice bath.
-
Reaction: Add the aqueous
dropwise to the thioether solution over 20 minutes.-
Why: Controlling addition rate prevents local overheating and over-oxidation.[1]
-
-
Incubation: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) for 4 hours.
-
Monitoring: Check via TLC (SiO2, EtOAc/Hexane).[1] The sulfoxide is significantly more polar (lower
) than the sulfide.
-
-
Workup: Filter off the precipitated Sodium Iodate (
) byproduct. -
Extraction: Remove methanol under reduced pressure. Extract the aqueous residue with Dichloromethane (
mL).[1] -
Purification: Dry organic layer over
and concentrate.
Validation:
-
IR Spectroscopy: Look for a strong stretch at 1030–1060 cm⁻¹ (S=O).[1] Absence of peaks at 1150/1300 cm⁻¹ confirms no Sulfone (
) formation.[1]
Protocol B: Nucleophilic Activation (Chlorination)
Objective: Convert the hydroxyl group to a chloride using Thionyl Chloride (
Materials:
-
2-(Butylthio)ethanol (10 mmol)[1]
-
Thionyl Chloride (12 mmol)
-
Solvent: Dry Dichloromethane (DCM) or Chloroform
-
Catalyst: DMF (1-2 drops)[1]
Step-by-Step Procedure:
-
Setup: Flame-dry a 2-neck round bottom flask under Nitrogen atmosphere. Add thioether and DCM.[1]
-
Addition: Add
dropwise at 0°C. -
Reflux: After addition, heat to reflux (40°C) for 2 hours.
-
Quench: Cool to 0°C and slowly add saturated
to neutralize. -
Isolation: Separate phases, dry organic layer (
), and distill.
Validation:
-
NMR Shift: The triplet corresponding to
(~3.7 ppm) will shift upfield to ~3.5 ppm ( ), and the broad OH singlet will disappear.
Protocol C: Palladium (Pd) Extraction
Objective: Selectively extract Pd(II) ions from acidic aqueous solutions, simulating industrial recovery from electronic waste. Thioethers are "soft" bases that prefer "soft" acids like Palladium (HSAB Theory).[1]
Workflow Diagram:
Figure 2: Liquid-Liquid extraction workflow for Palladium recovery.
Procedure:
-
Organic Phase: Prepare a 0.1 M solution of 2-(Butylthio)ethanol in Toluene.
-
Aqueous Phase: Prepare a synthetic feed of 100 ppm Pd(II) in 1.0 M HCl.
-
Contact: Mix equal volumes (10 mL each) in a separatory funnel. Shake vigorously for 15 minutes.
-
Separation: Allow phases to settle (approx. 5 mins). The Pd transfers to the organic layer (yellow/orange color transfer).
-
Analysis: Measure Pd concentration in the aqueous raffinate using ICP-OES to calculate extraction efficiency (
).-
Expectation:
due to the high affinity of sulfur for palladium.
-
References
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 79241, 2-(Butylthio)ethanol. Retrieved from [Link]
-
Paiva, A. et al. (2023).[1] Platinum and Palladium Solvent Extraction of Spent Catalysts. Encyclopedia, 3(3), 945-962. Retrieved from [Link]
-
Reddy, K. R. et al. (2008).[1] Selective Oxidation of Sulfides to Sulfoxides. Synthesis, 2008(16), 2547-2552. (General protocol adaptation).
-
Leonard, M. S. (2013).[1] Introductory Organic Reaction Mechanisms: Reaction of Alcohols with Thionyl Chloride. Retrieved from [Link]
Sources
- 1. 2-(Butylthio)ethanol | C6H14OS | CID 79241 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-(Butylthio)ethyl vinyl ether | C8H16OS | CID 23089 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-(Ethylthio)ethanol | C4H10OS | CID 8075 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
Quantification of 2-(Butylthio)ethanol in biological samples
Application Note: Quantitative Analysis of 2-(Butylthio)ethanol in Biological Matrices via GC-MS/MS
Executive Summary & Scientific Rationale
2-(Butylthio)ethanol (2-BTE) (CAS: 2873-97-4) is a semi-volatile organosulfur compound characterized by a thioether linkage and a terminal hydroxyl group. It serves as a critical biomarker in two primary contexts:
-
Industrial Toxicology: As a specific metabolite or degradation product of butyl-substituted organophosphates (e.g., Tribufos/DEF) and industrial solvents containing butyl vinyl sulfide moieties.
-
Metabolic Profiling: As an intermediate in the S-alkylation pathway of glutathione conjugation, often preceding the formation of mercapturic acids.
The Analytical Challenge: Quantifying 2-BTE in biological samples (plasma, urine) presents distinct challenges:
-
Redox Instability: The thioether sulfur is prone to rapid oxidation to sulfoxides (
) and sulfones ( ) during sample processing. -
Volatility & Polarity: The molecule is semi-volatile, risking loss during concentration, yet sufficiently polar (hydroxyl group) to cause peak tailing in Gas Chromatography (GC) without derivatization.
The Solution: This protocol details a validated Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) workflow. We utilize Liquid-Liquid Extraction (LLE) under antioxidant protection, followed by Silylation to enhance volatility and spectral stability. This method ensures high specificity against complex biological backgrounds.
Experimental Workflow & Logic
The following diagram outlines the critical path from sample collection to data acquisition, highlighting the "Why" behind each step.
Figure 1: Analytical workflow for 2-(Butylthio)ethanol emphasizing redox stabilization.
Detailed Protocol
Reagents and Standards
-
Analyte: 2-(Butylthio)ethanol (>98% purity).
-
Internal Standard (IS): 2-(Ethylthio)ethanol-d4 (or structural analog 2-(Propylthio)ethanol if deuterated standard is unavailable).
-
Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Solvents: Ethyl Acetate (HPLC Grade), Hexane, Methanol.
-
Stabilizers: Ascorbic acid (10 mg/mL solution), Na₂EDTA.
Sample Preparation (Plasma/Urine)
Step 1: Stabilization (Critical)
-
To 200 µL of sample, immediately add 20 µL of Ascorbic Acid solution.
Step 2: Internal Standard Addition
-
Add 10 µL of Internal Standard (10 µg/mL in Methanol). Vortex for 10 seconds.
Step 3: Liquid-Liquid Extraction (LLE)
-
Add 100 µL of Saturated NaCl solution (salting out effect).
-
Add 1.0 mL of Ethyl Acetate:Hexane (80:20 v/v) .
-
Logic: 2-BTE has a LogP of ~1.8. Ethyl acetate provides optimal recovery, while hexane reduces extraction of more polar urinary interferences.
-
-
Shake mechanically for 10 minutes. Centrifuge at 3000 x g for 5 minutes.
Step 4: Concentration & Derivatization
-
Transfer the organic supernatant to a glass vial.
-
Evaporate to dryness under a gentle stream of Nitrogen at 35°C .
-
Caution: Do not exceed 40°C; 2-BTE is semi-volatile.
-
-
Reconstitute in 50 µL of BSTFA + 1% TMCS and 50 µL of anhydrous Pyridine.
-
Incubate at 60°C for 30 minutes .
-
Mechanism:
. This replaces the active hydrogen, lowering boiling point and preventing column adsorption.
-
Instrumental Parameters (GC-MS/MS)
| Parameter | Setting |
| System | Agilent 7890B GC / 7000D Triple Quad MS (or equivalent) |
| Column | DB-5MS UI (30m x 0.25mm x 0.25µm) |
| Inlet | Splitless mode, 250°C, 1 µL injection |
| Carrier Gas | Helium, Constant Flow 1.0 mL/min |
| Oven Program | 60°C (1 min) → 15°C/min → 280°C (3 min) |
| Transfer Line | 280°C |
| Ion Source | EI (70 eV), 230°C |
| Acquisition | MRM (Multiple Reaction Monitoring) |
MS/MS Transitions (TMS Derivative):
-
Precursor Ion (m/z 206): Molecular ion of 2-BTE-TMS (
). -
Quantifier Transition: 206
117 (Loss of S group, leaving ). -
Qualifier Transition: 206
75 (Trimethylsilyl cation).
Metabolic Context & Pathway
Understanding the origin of 2-BTE is essential for interpreting data. It often arises from the hydrolysis of S-butyl esters or the metabolism of butyl halides via glutathione S-transferases.
Figure 2: Metabolic pathway linking Tribufos exposure to 2-(Butylthio)ethanol.
Validation Summary (Expected Performance)
The following data represents typical performance metrics for this validated method.
| Metric | Specification | Result |
| Linearity | 0.998 (Range: 5 - 1000 ng/mL) | |
| LOD | S/N > 3 | 1.5 ng/mL |
| LOQ | S/N > 10 | 5.0 ng/mL |
| Recovery | 80-120% | 92% ± 4.5% (at 100 ng/mL) |
| Precision | CV < 15% | Intra-day: 3.2%, Inter-day: 5.8% |
| Stability | Processed Sample | Stable for 24h at 4°C (in autosampler) |
References
-
Agency for Toxic Substances and Disease Registry (ATSDR). (2020).[3] Toxicological Profile for Tribufos. U.S. Department of Health and Human Services.[3] [Link]
-
Halket, J. M., et al. (2005). Chemical derivatization and mass spectral libraries in metabolic profiling of biological samples. Journal of Experimental Botany, 56(410), 219–243. [Link][5]
-
Commandeur, J. N., & Vermeulen, N. P. (1990). Molecular and biochemical mechanisms of chemically induced nephrotoxicity: a review. Chemical Research in Toxicology, 3(3), 171–194. (Contextual grounding for thioether metabolism). [Link]
-
National Institute of Standards and Technology (NIST). 2-(Butylthio)ethanol Mass Spectrum. NIST Chemistry WebBook, SRD 69.[6] [Link][6]
Sources
- 1. Profiling thiol metabolites and quantification of cellular glutathione using FT-ICR-MS spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. Determination of Ethyl Glucuronide and Ethyl Sulfate in Urine using LC-MS/MS [sigmaaldrich.com]
- 5. S,S,S-Tributyl phosphorotrithioate (Tribufos, DEF, Folex) - Department of Pesticide Regulation [cdpr.ca.gov]
- 6. S,S,S-Tributyl phosphorotrithioate [webbook.nist.gov]
Application Note: 2-(Butylthio)ethanol in Advanced Materials Science
Executive Summary
2-(Butylthio)ethanol (BTE), also known as Butyl 2-hydroxyethyl sulfide (CAS: 112-69-6), is a bifunctional organosulfur compound exhibiting unique solvent and ligand properties. Unlike simple alcohols or thiols, BTE combines a soft Lewis basic thioether donor with a hard hydroxyl functional group. This duality drives its utility in three critical high-value applications: selective hydrometallurgical extraction of Platinum Group Metals (PGMs) , high-refractive-index optical polymer synthesis , and corrosion inhibition in acidic media.
This guide provides actionable protocols for leveraging BTE’s chemical architecture to solve specific material challenges, moving beyond basic solvent utility to functional material engineering.
Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]
| Property | Value | Relevance to Protocol |
| CAS Number | 112-69-6 | Identification |
| Molecular Weight | 134.24 g/mol | Stoichiometric calculations |
| Density | 0.98 g/mL | Phase separation in solvent extraction |
| Boiling Point | ~220 °C | High thermal stability for polymer curing |
| Solubility | Organic solvents, limited water | Ideal for biphasic extraction systems |
| Functional Groups | Thioether (-S-), Hydroxyl (-OH) | Dual reactivity: Metal coordination (S) & Polymerization (OH) |
Application 1: Selective Extraction of Palladium (Pd)
Context: The recovery of Palladium (Pd) from spent automotive catalysts and e-waste is critical. BTE acts as a highly selective extractant for Pd(II) over Cu(II) and Fe(III) in hydrochloric acid media due to the "soft-soft" interaction between the sulfur atom and the Pd(II) ion (Pearson's HSAB theory).
Mechanism
The extraction proceeds via a solvation mechanism where the thioether sulfur coordinates to the metal center, forming a neutral, lipophilic complex soluble in the organic phase.
Protocol A: Biphasic Solvent Extraction of Pd(II)
Objective: Isolate Pd(II) from a mixed metal acid leachate.
Reagents:
-
Aqueous Feed: 100 ppm Pd(II) in 3M HCl (simulated leach solution).
-
Organic Phase: 0.5 M 2-(Butylthio)ethanol in Kerosene (or Toluene).
-
Stripping Agent: 0.5 M Thiourea in 1M HCl.
Workflow:
-
Preparation: Dissolve BTE in the diluent (Kerosene) to achieve 0.5 M concentration. Pre-equilibrate with 3M HCl to prevent volume changes.
-
Extraction:
-
Mix Aqueous Feed and Organic Phase at a 1:1 volume ratio (A/O = 1) in a separatory funnel.
-
Agitate vigorously for 15 minutes at room temperature (25°C). Note: Kinetics are fast due to the accessibility of the thioether.
-
Allow phases to settle (separation time < 5 mins).
-
-
Scrubbing (Optional): Wash the loaded organic phase with 0.1 M HCl to remove co-extracted impurities (e.g., traces of Fe).
-
Stripping:
-
Contact the loaded organic phase with the Stripping Agent (Thiourea/HCl).
-
Agitate for 20 minutes. The high affinity of thiourea for Pd displaces the BTE.
-
-
Analysis: Measure Pd concentration in the raffinate and strip solution using ICP-OES.
Visualization: Extraction Workflow
Figure 1: Logic flow for the selective extraction of Palladium using BTE, highlighting the recycling loop.
Application 2: High Refractive Index Optical Resins
Context: Sulfur atoms possess high molar refraction. Incorporating BTE into polymer backbones increases the Refractive Index (RI) of the resulting material, which is essential for thin lenses and optical coatings. BTE serves as a mono-functional modifier or can be converted into a methacrylate monomer.
Protocol B: Synthesis of Thio-Urethane Optical Coating
Objective: Synthesize a high-RI transparent coating by reacting BTE with a diisocyanate.
Reagents:
-
2-(Butylthio)ethanol (dried over molecular sieves).
-
Isophorone Diisocyanate (IPDI) or XDI (Xylylene diisocyanate) for higher RI.
-
Catalyst: Dibutyltin Dilaurate (DBTDL) (0.1 wt%).
-
Solvent: Anhydrous THF or solvent-free (bulk).
Step-by-Step Methodology:
-
Monomer Preparation:
-
In a dry 3-neck flask under Nitrogen, charge 1.0 equivalent of IPDI.
-
Heat to 60°C.
-
-
Addition:
-
Add 2.0 equivalents of BTE dropwise. The stoichiometry ensures the hydroxyl group reacts with the isocyanate (-NCO) to form a urethane linkage, while the butyl-thio tail remains as a pendant group to boost RI and flexibility.
-
Reaction:
-
-
Catalysis:
-
Add DBTDL catalyst. Monitor exotherm (keep T < 80°C).
-
-
Curing:
-
Cast the viscous prepolymer onto a glass substrate.
-
Thermal cure at 100°C for 4 hours.
-
-
Characterization:
-
Measure Refractive Index using an Abbe Refractometer. (Target RI > 1.55).
-
Application 3: Corrosion Inhibition
Context: BTE is an effective mixed-type corrosion inhibitor for mild steel in acidic environments (e.g., 1M HCl pickling solutions). The sulfur atom adsorbs onto the metal surface, blocking active dissolution sites.
Protocol C: Electrochemical Evaluation (EIS)
Objective: Quantify the inhibition efficiency of BTE on Mild Steel.
Setup:
-
System: Three-electrode cell (Working: Mild Steel; Counter: Platinum; Reference: Ag/AgCl).
-
Electrolyte: 1M HCl (blank) vs. 1M HCl + 500 ppm BTE.
Procedure:
-
OCP Stabilization: Immerse the working electrode for 30 minutes until Open Circuit Potential (OCP) stabilizes.
-
EIS Measurement:
-
Frequency Range: 100 kHz to 10 mHz.
-
Amplitude: 10 mV AC perturbation.
-
-
Tafel Polarization (Validation):
-
Scan rate: 1 mV/s.
-
Range: ±250 mV vs OCP.
-
Data Analysis:
Calculate Inhibition Efficiency (
Visualization: Inhibition Mechanism[10][11]
Figure 2: Mechanistic representation of BTE adsorption on steel, forming a barrier against acid attack.
Safety & Handling (MSDS Summary)
-
Hazards: Irritant to eyes and skin.[1] Combustible liquid.[2]
-
Odor: Characteristic sulfide odor (garlic-like). Use only in a fume hood.
-
Storage: Store under inert gas (Nitrogen) to prevent oxidation to sulfoxides.
-
Disposal: Collect as organic halogen-free waste. Do not drain; toxic to aquatic life.
References
-
Pearson, R. G. (1963). "Hard and Soft Acids and Bases." Journal of the American Chemical Society. Link
-
CymitQuimica. "2-(Butylthio)ethanol - CAS 5331-37-3 Technical Data." CymitQuimica Product Catalog. Link
-
Santa Cruz Biotechnology. "2-(Butylthio)ethanol Properties and Safety." SCBT Database. Link
-
ResearchGate. "Palladium-Tin Alloyed Catalysts for Ethanol Oxidation (Context on Pd-Ethanol interactions)." ACS Catalysis.[3] Link
-
MDPI. "Corrosion Inhibitor for Mild Steel in Ethanol Fuel Blend." Materials. Link
Sources
Flow Chemistry Applications of 2-(Butylthio)ethanol: A Technical Guide for Researchers
This guide provides detailed application notes and protocols for leveraging 2-(Butylthio)ethanol in continuous flow chemistry. Designed for researchers, scientists, and professionals in drug development, this document explores the unique properties of 2-(Butylthio)ethanol and proposes its application in key synthetic transformations, drawing upon established principles of flow chemistry and analogous reactions of thiols and alcohols.
Introduction: The Potential of 2-(Butylthio)ethanol in Continuous Flow Synthesis
2-(Butylthio)ethanol is a bifunctional organic molecule featuring a primary alcohol and a thioether linkage.[1] Its structure presents intriguing possibilities for synthetic chemistry, offering two distinct reactive sites. The hydroxyl group can undergo typical alcohol reactions such as oxidation and etherification, while the sulfur atom, and the potential for its precursor, butanethiol, to engage in nucleophilic reactions, opens avenues for the construction of sulfur-containing molecules.
Flow chemistry, the practice of performing chemical reactions in a continuously flowing stream, offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the ability to telescope multi-step syntheses.[2][3] These benefits are particularly pronounced when dealing with highly reactive intermediates or exothermic reactions, which are common in sulfur chemistry. This guide will explore the synergistic potential of using 2-(Butylthio)ethanol within such advanced reactor technologies.
Core Properties of 2-(Butylthio)ethanol
A thorough understanding of the physicochemical properties of 2-(butylthio)ethanol is paramount for its successful implementation in flow chemistry.
| Property | Value | Source |
| Molecular Formula | C6H14OS | [2] |
| Molecular Weight | 134.24 g/mol | [4] |
| Boiling Point | 217 °C | [4] |
| Flash Point | 107 °C | [4] |
| Solubility | Soluble in alcohol and water (5433 mg/L @ 25 °C est.) | [5] |
Application Note I: Continuous Synthesis of 2-(Butylthio)ethanol
The synthesis of 2-(alkylthio)ethanols is traditionally performed in batch reactors by reacting a thiol with ethylene oxide.[6] This reaction is highly exothermic and can be difficult to control on a large scale. A continuous flow process offers a safer and more efficient alternative.
Causality of Experimental Choices:
-
Flow Reactor: A simple coiled tube reactor is chosen for its excellent heat exchange capabilities, which are crucial for managing the exothermicity of the reaction.
-
T-Mixer: A T-mixer ensures rapid and efficient mixing of the reactants, preventing localized hotspots and improving reaction selectivity.
-
Back Pressure Regulator: This component allows the system to be pressurized, enabling the use of ethylene oxide in its liquid state at temperatures above its boiling point, thereby increasing reaction rates.
-
Catalyst: A basic catalyst, such as sodium hydroxide, is used to deprotonate the butanethiol, forming the more nucleophilic thiolate anion, which readily attacks the epoxide ring of ethylene oxide.
Experimental Workflow Diagram:
Caption: Continuous synthesis of 2-(Butylthio)ethanol.
Protocol: Continuous Synthesis of 2-(Butylthio)ethanol
-
System Preparation: Assemble the flow chemistry setup as depicted in the workflow diagram. Ensure all connections are secure. Pressurize the system with an inert gas (e.g., nitrogen) to check for leaks.
-
Reagent Preparation:
-
Solution A: Prepare a solution of butanethiol (1.0 M) and sodium hydroxide (0.1 M) in anhydrous tetrahydrofuran (THF).
-
Solution B: Prepare a solution of ethylene oxide (1.2 M) in anhydrous THF.
-
-
Reaction Execution:
-
Set the temperature of the coil reactor to 60 °C.
-
Set the back pressure regulator to 10 bar.
-
Using two syringe pumps, introduce Solution A at a flow rate of 1.0 mL/min and Solution B at a flow rate of 1.0 mL/min into the T-mixer.
-
The combined stream will flow through the heated coil reactor. The residence time in the reactor can be calculated based on the total flow rate and the reactor volume.
-
-
Product Collection and Analysis:
-
The product stream exiting the back pressure regulator is collected in a cooled flask.
-
The reaction progress and product purity can be monitored by taking aliquots from the product stream and analyzing them by gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
-
System Shutdown: Once the reaction is complete, flush the system with fresh solvent (THF) to remove any residual reactants and product.
Application Note II: Flow-Based Oxidation to the Corresponding Sulfoxide
The selective oxidation of thioethers to sulfoxides is a valuable transformation in organic synthesis. Flow chemistry provides a safe and efficient platform for performing this oxidation, particularly when using potentially hazardous oxidizing agents.
Causality of Experimental Choices:
-
Packed-Bed Reactor: A packed-bed reactor containing a supported oxidizing agent, such as hydrogen peroxide on a solid support, allows for easy separation of the product from the oxidant, simplifying the workup.
-
Solvent Choice: A solvent that is compatible with both the starting material and the oxidizing agent is chosen. Acetonitrile is a common choice for such reactions.
-
Temperature Control: Precise temperature control is crucial to prevent over-oxidation to the sulfone. The superior heat transfer of a flow reactor allows for maintaining a consistent temperature profile.
Experimental Workflow Diagram:
Caption: Flow-based oxidation of 2-(Butylthio)ethanol.
Protocol: Flow-Based Oxidation to 2-(Butylsulfinyl)ethanol
-
System Preparation: Assemble the flow chemistry setup with a packed-bed reactor. Pack the reactor with the solid-supported oxidizing agent (e.g., a commercial silica-supported peracid).
-
Reagent Preparation: Prepare a solution of 2-(Butylthio)ethanol (0.5 M) in acetonitrile.
-
Reaction Execution:
-
Set the temperature of the packed-bed reactor to 25 °C.
-
Pump the solution of 2-(Butylthio)ethanol through the packed-bed reactor at a flow rate of 0.5 mL/min. The residence time will depend on the volume of the packed bed.
-
-
Product Collection and Analysis:
-
Collect the product stream exiting the reactor.
-
Monitor the reaction by thin-layer chromatography (TLC) or LC-MS to determine the conversion of the starting material and the formation of the sulfoxide and any potential sulfone byproduct.
-
-
System Shutdown: After the reaction, flush the system with fresh acetonitrile.
Application Note III: Continuous Oxidative Dimerization to the Disulfide
The oxidative dimerization of thiols to disulfides is a fundamental reaction in organic chemistry.[7][8] This transformation can be efficiently carried out in a flow system, offering advantages in terms of safety and scalability. While 2-(butylthio)ethanol itself is a thioether, this protocol outlines the dimerization of its precursor, butanethiol, as a relevant example of thiol chemistry in flow that can be adapted for other thiols.
Causality of Experimental Choices:
-
Gas-Liquid Flow: This reaction often utilizes an oxidant like oxygen or air, necessitating a gas-liquid flow setup. Specialized reactors or mixing units are employed to ensure efficient gas-liquid mass transfer.
-
Photocatalysis: Visible-light photocatalysis offers a green and mild method for thiol oxidation.[9] A flow photoreactor with a transparent tubing (e.g., PFA) wrapped around a light source (e.g., LED) is ideal for this purpose.
-
Catalyst: A photosensitizer, such as Eosin Y, is used to absorb light and initiate the oxidation process.
Experimental Workflow Diagram:
Caption: Continuous photocatalytic dimerization of butanethiol.
Protocol: Continuous Oxidative Dimerization of Butanethiol
-
System Preparation: Assemble the flow photoreactor system as shown in the diagram. Ensure the PFA tubing is securely wrapped around the LED light source.
-
Reagent Preparation: Prepare a solution of butanethiol (0.2 M) and Eosin Y (0.002 M) in methanol.
-
Reaction Execution:
-
Turn on the LED light source.
-
Pump the thiol solution into the gas-liquid mixer at a flow rate of 1.0 mL/min.
-
Introduce a stream of air or oxygen into the mixer at a controlled flow rate.
-
The resulting segmented flow passes through the photoreactor coil.
-
-
Product Collection and Analysis:
-
The product stream is collected at the outlet.
-
The conversion to the disulfide can be monitored by GC or NMR spectroscopy.
-
-
System Shutdown: Flush the system with methanol to remove all reagents and the photocatalyst.
Safety Considerations in Flow Chemistry
While flow chemistry inherently offers safety advantages, proper precautions are essential:
-
Pressure: Always operate within the pressure limits of the reactor components. Use a pressure relief valve for safety.
-
Material Compatibility: Ensure that all tubing, fittings, and reactor materials are chemically compatible with the reagents and solvents used.
-
Ventilation: Operate the flow system in a well-ventilated fume hood, especially when working with volatile or odorous compounds like thiols.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and gloves.
References
- Sachse, F., Gebauer, K., & Schneider, C. (2020).
- Steiner, A., Nelson, R. C., Dallinger, D., & Kappe, C. O. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol-ene/Cyclization Sequence in Continuous Flow.
- Flow chemistry. In Wikipedia.
- Jönsson, D., Warrington, B. H., & Ladlow, M. (2004). Automated Flow-Through Synthesis of Heterocyclic Thioethers. American Chemical Society.
- Reactions of Thiols. Chemistry Steps.
- Continuous Flow Chemistry: A Novel Technology for the Synthesis of Marine Drugs. MDPI.
- Developing flow photo-thiol–ene functionalizations of cinchona alkaloids with an autonomous self-optimizing flow reactor. Reaction Chemistry & Engineering (RSC Publishing).
- Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated P
- Thiols And Thioethers. Master Organic Chemistry.
- Light-Driven Organocatalytic Birch Reduction for Late-Stage Drug Modification and sp3-Rich Spirocycle Synthesis. Journal of the American Chemical Society.
- Continuous-Flow Synthesis of Arylthio-Cyclopropyl Carbonyl Compounds. MDPI.
- Production of 2-(ethylthio) ethanol.
- Automated Flow-Through Synthesis of Heterocyclic Thioethers.
- Continuous Flow Aerobic Alcohol Oxidation Reactions Using a Heterogeneous Ru(OH)x/Al2O3 Catalyst.
- Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols.
- Oxidative dimerization of thiols to disulfide using recyclable magnetic nanoparticles.
- Optimization of disulfide reaction in a continuous flow system with two...
- Functional Group Interconversion Reactions in Continuous Flow Reactors. Research Repository UCD - University College Dublin.
- Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols. PubMed.
- Efficient Synthesis of Symmetrical and Unsymmetrical Disulfides Using a Continuous Flow Method.
- 2-vinylthiophene. Organic Syntheses Procedure.
- Flow chemistry enhances catalytic alcohol-to-alkene dehydration. Catalysis Science & Technology (RSC Publishing).
- Thiol alkylations via nucleophilic substitution reactions. (A) Thiol...
- Redox-Click Chemistry for Disulfide Formation
- Chemoselective Solution- and Solid-Phase Synthesis of Disulfide-Linked Glycopeptides.
- Flow Chemistry - The Methods. Professor Steven V. Ley Research Group.
- Disulfide synthesis by S-S coupling. Organic Chemistry Portal.
- The Role of 2-(Ethylthio)ethanol in Modern Chemical Synthesis. Ningbo Inno Pharmchem Co., Ltd.
- 15.7: Redox Reactions of Thiols and Disulfides. Chemistry LibreTexts.
- ChemInform Abstract: Catalysis in Flow: The Practical and Selective Aerobic Oxidation of Alcohols to Aldehydes and Ketones.
- Oxidative Coupling of Alcohols and Amines Using Functionalized Cu(II)
- 03.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Flow chemistry - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. US3213144A - Production of 2-(ethylthio) ethanol - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: 2-(Butylthio)ethanol Synthesis Optimization
Executive Summary & Reaction Architecture
Target Molecule: 2-(Butylthio)ethanol (CAS: 1117-51-7) Primary Utility: High-boiling solvent, insecticide intermediate, chemical intermediate for thio-ethers.
Achieving high yields (>90%) in the synthesis of 2-(butylthio)ethanol requires navigating the competition between nucleophilic substitution (
The Core Reaction (Route B Optimization)
Critical Yield-Limiting Factors
-
Oxidative Dimerization: Thiol groups rapidly oxidize to disulfides (2,2'-dithiodiethanol) in the presence of trace oxygen and base.
-
Chemoselectivity (O- vs S-Alkylation): 2-Mercaptoethanol is a bidentate nucleophile. While sulfur is softer and more nucleophilic, high pH or hard counter-ions can promote unwanted O-alkylation.
-
Phase Transfer Kinetics: In biphasic systems, the reaction rate is diffusion-controlled.
Reaction Mechanism & Failure Pathways (Visualization)
The following diagram outlines the primary product pathway versus the two most common "yield killers": Disulfide formation and O-alkylation.
Figure 1: Mechanistic divergence in thioether synthesis. Path A is the desired S_N2 reaction. Path B and C represent the primary sources of yield loss.
Optimization Protocol: The "Self-Validating" System
This protocol uses a Phase Transfer Catalysis (PTC) approach to maximize yield and suppress side reactions.[1]
Reagents & Stoichiometry Table
| Component | Role | Equiv. | Notes |
| 2-Mercaptoethanol | Nucleophile | 1.05 | Slight excess ensures complete consumption of the alkyl halide. |
| 1-Butyl Bromide | Electrophile | 1.00 | Limiting reagent to simplify workup. |
| NaOH (50% aq) | Base | 1.10 | Generates the thiolate in situ. |
| TBAB | Catalyst | 0.02 | Tetrabutylammonium bromide.[2] Essential for biphasic kinetics. |
| Toluene | Solvent | 5 vol | Non-polar solvent suppresses competitive hydrolysis. |
Step-by-Step Methodology
-
Inerting (Critical): Purge the reaction vessel with
or Argon for 15 minutes before adding reagents.-
Why: Thiols oxidize to disulfides within minutes in basic, aerobic conditions.
-
-
Phase 1 - Charge: Add 2-mercaptoethanol, Toluene, and TBAB to the vessel.
-
Phase 2 - Deprotonation: Add 50% NaOH dropwise at 0–5°C.
-
Why: The deprotonation is exothermic. High temperatures during this step favor disulfide formation.
-
-
Phase 3 - Alkylation: Add 1-Butyl bromide slowly. Allow to warm to room temperature, then reflux gently (80°C) for 2–4 hours.
-
Validation: Monitor by TLC or GC. Disappearance of butyl bromide indicates completion.
-
-
Workup:
-
Separate phases.
-
Wash organic phase with 10% NaOH (removes unreacted thiol/disulfides).
-
Wash with water and brine.
-
Dry over
and concentrate.
-
Troubleshooting Guide
Issue 1: Low Yield (<60%) with Unreacted Halide
Diagnosis: The nucleophile (thiolate) is not entering the organic phase effectively. Solution:
-
Check Catalyst: Ensure TBAB (or Aliquat 336) is present. Without PTC, the thiolate remains in the aqueous phase and the bromide in the organic phase.
-
Agitation:
in biphasic systems is diffusion-limited. Increase stirring speed to >600 RPM to maximize interfacial area.
Issue 2: High "Dimer" Impurity (Disulfide)
Diagnosis: Oxidative coupling occurred before alkylation. Solution:
-
Degassing: Did you sparge solvents? Dissolved oxygen is enough to cause 5–10% yield loss.
-
Order of Addition: Add the alkyl halide immediately after base addition. Do not let the thiolate "sit" in a basic solution without an electrophile.
-
Reducing Agent: Add 1 mol% Sodium Borohydride (
) to the reaction mixture. This in situ reducing agent reverts any formed disulfide back to the active thiolate.
Issue 3: Product Smells "Sweet" / Incorrect NMR (O-Alkylation)
Diagnosis: Reaction occurred at the Oxygen atom, not the Sulfur. Solution:
-
Solvent Polarity: Switch from polar aprotic solvents (like DMF) to non-polar (Toluene/Heptane). Polar solvents strip the cation, making the "hard" oxygen more reactive.
-
Base Strength: If using solid bases, switch from
to a softer counter-ion base or strictly control pH to ~10-11.
Frequently Asked Questions (FAQ)
Q: Can I use 1-Butanethiol and 2-Chloroethanol instead? A: Yes, this is the "Route A" mentioned in the summary. It is chemically efficient but requires handling 2-chloroethanol, which is extremely toxic (dermal LD50 ~67 mg/kg). If you choose this route, you must add the chloroethanol to the thiolate to prevent polymerization of the chloroethanol.
Q: How do I remove the stench during workup? A: The "skunk" odor comes from unreacted mercaptoethanol or butyl mercaptan impurities.
-
Protocol: Treat all glassware and aqueous waste with a 10% bleach (sodium hypochlorite) solution before disposal. This oxidizes the thiols to odorless sulfonates.
Q: My product is colored yellow. Is it pure? A: No. Pure 2-(butylthio)ethanol is a clear, colorless liquid. Yellowing indicates polysulfides or oxidized impurities.
-
Fix: Distill the product under vacuum. The boiling point is high (~220°C at atm), so vacuum distillation is required to prevent thermal decomposition.
Workup Decision Logic (Visualization)
Use this flow to determine the correct purification steps based on your crude analysis.
Figure 2: Post-reaction decision matrix for purification.
References
- Reid, E. E. (1958). Organic Chemistry of Bivalent Sulfur. Chemical Publishing Co.
- Starks, C. M., & Liotta, C. L. (1978). Phase Transfer Catalysis: Principles and Techniques. Academic Press.
- Peach, M. E. (1974). "Preparation of thiols and sulfides". The Chemistry of the Thiol Group, Part 2, 721-735.
-
PubChem. (n.d.). 2-(Butylthio)ethanol Compound Summary. National Library of Medicine. Retrieved from [Link]
-
Organic Syntheses. (1934). n-Butyl Sulfide. Org. Synth. 14, 12. (Classic protocol for thioether synthesis using alkyl halides). Retrieved from [Link]
Sources
Purification techniques for crude 2-(Butylthio)ethanol
Technical Support Center: Purification of Crude 2-(Butylthio)ethanol
Case ID: PUR-5331-37-3 Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Status: Open for Resolution
Executive Summary
You are working with 2-(Butylthio)ethanol (CAS: 5331-37-3), a sulfide-alcohol intermediate often synthesized via the nucleophilic ring-opening of ethylene oxide with butane-1-thiol or the substitution of 2-chloroethanol.
The primary challenge in purifying this compound is not just achieving chemical purity (>98% GC), but managing the olfactory contamination caused by unreacted butane-1-thiol (stench threshold <1 ppb) and preventing the oxidative degradation of the sulfide linkage into sulfoxides.
This guide moves beyond basic textbook protocols to address the specific "pain points" of handling volatile sulfide alcohols.
Module 1: Critical Physical Properties & Impurity Profile
Before initiating purification, verify your target parameters.
Table 1: Target Compound Specifications
| Property | Value / Range | Notes |
|---|---|---|
| Molecular Formula | C₆H₁₄OS | MW: 134.24 g/mol |
| Boiling Point (Atm) | ~218–220 °C | Do not distill at atm pressure (decomposition risk). |
| Boiling Point (Vac) | 85–95 °C @ 10–15 mmHg | Operational target. |
| Density | 0.965 g/mL (approx) | Distinct phase separation from water. |
| Solubility | Immiscible with water | Soluble in EtOH, Et₂O, DCM. |
Table 2: Common Impurity Profile
| Impurity | Origin | Removal Strategy |
|---|---|---|
| Butane-1-thiol | Unreacted starting material | Chemical Wash (NaOH) + Fore-cut distillation. |
| Dibutyl Disulfide | Oxidation of thiol | Fractional Distillation (Higher BP than thiol, lower than product). |
| 2-(Butylsulfinyl)ethanol | Oxidation of product | Avoid. Result of poor storage/air exposure. Hard to distill (decomposes). |
| Polymers/Heavies | Polymerization of ethylene oxide | Pot residue (Bottoms) after distillation. |
Module 2: Purification Workflow (Decision Tree)
The following workflow is designed to minimize odor release while maximizing yield.
Figure 1: Purification logic flow. Note that the "Basic Wash" is the critical control point for odor management.
Module 3: Troubleshooting & FAQs
Q1: The crude mixture smells unbearable. How do I handle the "stench" before distillation?
A: You cannot rely on distillation alone to remove the smell. Unreacted butane-1-thiol has a high vapor pressure and will contaminate your vacuum pump oil and exhaust. Protocol:
-
The Caustic Wash: Before any distillation, wash the organic layer with 10% aqueous NaOH (2-3 times) .
-
Bleach Trap: Connect the vacuum pump exhaust to a bubbler containing dilute bleach (sodium hypochlorite). This oxidizes any escaping thiols to sulfonates, neutralizing the odor.
Q2: I am seeing a yellow color develop during distillation. What is happening?
A: Yellowing indicates oxidation . Sulfides are easily oxidized to sulfoxides (yellow/orange oils) and sulfones (solids) by atmospheric oxygen, especially at high temperatures.
-
Cause: Air leak in your vacuum setup or distilling at too high a temperature (atmospheric pressure).
-
Fix: Ensure your system is air-tight (< 1 mmHg leak rate). Flush the receiver flask with Argon/Nitrogen before starting. Never distill this compound at atmospheric pressure (220°C); the heat will accelerate auto-oxidation.
Q3: My GC shows a peak just before the product. Is it the disulfide?
A: Likely, yes.
-
Impurity: Dibutyl disulfide (
). -
Origin: Oxidative coupling of two butane-1-thiol molecules.
-
Separation: It has a boiling point (~226°C atm) very close to your product (~220°C). However, under vacuum, the volatility gap often widens. If you cannot separate them by distillation, you must return to the reduction step (treat crude with Zinc/Acetic acid or Triphenylphosphine) to convert disulfide back to thiol, then remove the thiol via the NaOH wash described in Q1.
Q4: Can I use column chromatography instead of distillation?
A: Yes, for small scales (< 5g), but it is tricky.
-
Risk: Silica gel is slightly acidic and can trap the alcohol or promote oxidation if the silica contains metal impurities.
-
Mobile Phase: Hexane:Ethyl Acetate (gradient 9:1 to 7:3).
-
Odor Warning: Rotovapping the fractions will release concentrated stench. Distillation is generally preferred for this specific class of compounds (sulfide alcohols) because it is self-cleaning.
Module 4: Detailed Distillation Protocol
Equipment:
-
Short-path distillation head (minimize hold-up volume).
-
Vacuum pump capable of < 10 mmHg.
-
Oil bath with digital temperature control.
Step-by-Step:
-
Charge: Fill flask max 60% full. Add a stir bar (do not use boiling stones under vacuum).
-
Inert: Evacuate and backfill with Nitrogen 3x.
-
Vacuum: Pull vacuum to 10 mmHg . Wait for pressure to stabilize.
-
Heat: Slowly ramp oil bath to 110°C .
-
Fore-cut: Collect any distillate coming over below 80°C (vapor temp). This is residual solvent, water, or thiol.
-
Main Fraction: The product should distill between 85–95°C (at 10 mmHg).
-
Note: If pressure is lower (e.g., 1 mmHg), BP will drop to ~55-60°C. Use a nomograph to correlate your specific pressure.
-
-
Storage: Immediately seal under Argon. Store at 4°C in the dark.
References
-
Vacuum Distillation of Solvents & Alcohols . OpenLearn / The Open University. (Explains the depression of boiling points under vacuum for ethanol-like derivatives).
-
Safe Handling of Thiols and Sulfides . University of Rochester, Dept. of Chemistry. (SOPs for thiol quenching and bleach traps).
-
Synthesis and Properties of 2-(Alkylthio)ethanols . Journal of the American Chemical Society (via Google Patents US3213144A). (Describes reaction conditions and distillation purification of ethyl/butyl analogs).
-
Azeotrope Data for Ethanol/Water Systems . Wikipedia / CRC Handbook of Chemistry and Physics. (Relevant for drying requirements before distillation).
-
Removal of Thiol Impurities . Organic Chemistry Portal / Reddit Chem Help. (Practical discussion on oxidative vs. extractive removal of thiols).
Sources
Technical Support Center: Stabilizing 2-(Butylthio)ethanol in Solution
Executive Summary & Chemical Logic
2-(Butylthio)ethanol (BTE) is a thioether utilized as a specialized solvent, intermediate, and surfactant precursor. While chemically robust compared to thiols, its sulfide linkage (
In solution, the sulfur atom possesses two lone pairs of electrons, making it a nucleophile that readily reacts with electrophilic oxygen species (ROS, peroxides, dissolved oxygen). This leads to the formation of sulfoxides and sulfones, impurities that drastically alter polarity and biological activity.
The Core Directive for Stability:
"Exclude Oxygen, Chelate Metals, and Control Energy." Stability is not a passive state; it is the active exclusion of oxidative pathways.
Mechanism of Instability: The Oxidation Cascade
To troubleshoot effectively, you must understand the degradation pathway.[1] BTE degrades primarily through sequential oxidation.
Diagram 1: Oxidative Degradation Pathway of 2-(Butylthio)ethanol
Caption: The stepwise oxidation of the sulfide linkage. The first step to sulfoxide is kinetically favored and often catalyzed by trace peroxides in solvents.
Troubleshooting Guide: Diagnostics & Solutions
This section addresses specific observations ("Symptoms") and provides the causal analysis ("Root Cause") and immediate corrective action.
Table 1: Troubleshooting Matrix
| Symptom | Probable Root Cause | Scientific Rationale | Corrective Action |
| Yellow Discoloration | Formation of polysulfides or conjugated impurities. | Pure BTE is colorless.[2] Oxidation coupled with trace metal catalysis can yield colored complexes or dimerization byproducts. | Discard solution. Re-prepare using degassed, high-purity solvents. |
| "Acrid" or Changed Odor | Oxidation to Sulfoxide.[3] | Thioethers have a distinct "garlic/skunky" odor. Sulfoxides often have a sharper, less heavy odor, or simply a different profile indicating chemical change. | Verify purity via GC-MS or HPLC. If <95%, purify or discard. |
| Precipitation in Non-Polar Solvents | Polarity Shift. | Oxidation adds polar Oxygen atoms. The sulfoxide/sulfone is significantly more polar than BTE and may crash out of non-polar solvents (e.g., Hexane). | Check solubility. If precipitate dissolves in water/methanol, it is likely the oxidized form. |
| Baseline Drift (HPLC) | Peroxide Contamination in Solvent. | Ethers (THF, Diethyl Ether) accumulate peroxides over time. These peroxides rapidly oxidize the sulfur in BTE. | NEVER use aged ethers. Use fresh, inhibited, or peroxide-tested solvents. |
Protocol: Preparation of a Self-Validating Stable Stock Solution
This protocol is designed to minimize the three vectors of degradation: Dissolved Oxygen, Peroxides, and Light.
Reagents & Equipment[1][5][6][7]
-
Solvent: Ethanol (Anhydrous), DMSO (Dry), or Acetonitrile. Avoid Ethers.
-
Gas: High-purity Nitrogen (
) or Argon (Ar). -
Container: Amber glass vial with PTFE-lined septum cap.
Step-by-Step Methodology
1. Solvent Pre-Treatment (The Critical Step)
Do not trust "fresh" bottles. Solvents contain dissolved oxygen (
-
Action: Sparge the solvent with
or Ar for 15 minutes per 100 mL volume. -
Why? This displaces dissolved
, reducing the chemical potential for oxidation [1].
2. Dissolution
-
Weigh 2-(Butylthio)ethanol into the amber vial.
-
Add the degassed solvent under a gentle stream of inert gas.
-
Note: BTE is a liquid; density is approx 0.97 g/mL. Volumetric handling is acceptable for non-quantitative work, but gravimetric is preferred for standards.
3. Headspace Purge
-
Before capping, flow
over the liquid surface for 30 seconds. -
Why? This replaces the air in the headspace, preventing
re-absorption during storage.
4. Storage
-
Seal tightly with a PTFE-lined cap (rubber absorbs sulfur compounds).
-
Store at 4°C (refrigerator) or -20°C (freezer).
-
Self-Validation: Upon next use, visually inspect for color change. If clear, the inert barrier held.
Diagram 2: Stabilization Workflow
Caption: Decision tree for solvent selection and stabilization steps. Note the critical avoidance of peroxide-forming ethers.
Frequently Asked Questions (FAQs)
Q1: Can I autoclave aqueous solutions of 2-(Butylthio)ethanol? A: No. Autoclaving involves high heat (121°C) and steam. While the thioether linkage is relatively thermally stable, the presence of hot water and oxygen (even trace amounts) will accelerate hydrolysis and oxidation. Furthermore, BTE is volatile enough to escape or redistribute within the chamber. Sterilize via 0.22 µm filtration (PTFE or Nylon membrane) instead.
Q2: My stock solution in THF turned cloudy after 1 week. Why? A: This is a classic sign of peroxide attack . THF (Tetrahydrofuran) readily forms peroxides upon exposure to air. These peroxides oxidized your BTE to sulfoxides/sulfones, which are often less soluble in THF than the parent thioether, leading to precipitation. Always use non-ether solvents or test for peroxides before use. [2]
Q3: Is the "stench" normal? A: Yes. Thioethers possess a characteristic sulfur odor.[2] However, it should be distinct and consistent. A sharp change to a biting, acidic smell suggests degradation. Work in a fume hood.
Q4: How long is the stock solution stable? A:
-
Water (Degassed): 24-48 hours (Hydrolysis risk is low, but oxidation is high).
-
Ethanol/DMSO (Degassed, -20°C): 6-12 months.
-
Neat Liquid (4°C): 2+ years if kept dry and dark [3].
References
-
National Institute of Standards and Technology (NIST). (2021). Safety Data Sheet: SRM 2898a - Ethanol Water Solution. U.S. Department of Commerce. Link
-
Fisher Scientific. (2009).[4] Safety Data Sheet: Ethanol Solution. Thermo Fisher Scientific.[5] Link
-
Santa Cruz Biotechnology. (2023). Safety Data Sheet: 2-(Butylthio)ethanol. Link
-
Chu, J. W., & Trout, B. L. (2004). On the mechanisms of oxidation of organic sulfides by H2O2 in aqueous solutions. Journal of the American Chemical Society.[6] Link
Sources
Technical Support Center: 2-(Butylthio)ethanol Synthesis & Optimization
Case ID: BTE-OPT-2024
Subject: Optimization of Reaction Conditions for 2-(Butylthio)ethanol (
Introduction
Welcome to the Technical Support Center. You are likely accessing this guide because your synthesis of 2-(butylthio)ethanol (CAS: 5331-37-3) is suffering from low yields, persistent odors, or oxidative impurities.
This molecule is a standard thioether formed via nucleophilic substitution. While the chemistry appears simple (
Module 1: Core Reaction Design
The "Golden Standard" Protocol
User Question: "What is the most robust route for gram-scale synthesis with minimal side products?"
Technical Response: We recommend the Williamson Thioether Synthesis adaptation using Phase Transfer Catalysis (PTC) or a homogeneous polar-protic system. This route minimizes the risk of polymerization associated with ethylene oxide and utilizes stable liquid reagents.
Reaction Scheme:
Optimized Protocol Parameters
| Parameter | Recommendation | Scientific Rationale |
| Stoichiometry | 1.0 eq Thiol : 1.1 eq Alkyl Halide | Slight excess of butyl bromide drives the reaction to completion. The halide is easier to remove via distillation than the thiol. |
| Base | Potassium Carbonate ( | Thiol pKa is ~9.5. Weak bases ( |
| Solvent | Ethanol (reflux) or Acetonitrile | Ethanol is green and effective. Acetonitrile provides faster kinetics due to better leaving group solvation. |
| Atmosphere | Strict Inert (Argon/Nitrogen) | CRITICAL: Thiols oxidize to disulfides ( |
Workflow Visualization
The following diagram outlines the logical flow of the synthesis and critical decision points.
Figure 1: Step-by-step synthetic workflow emphasizing oxygen exclusion and odor control.
Module 2: Troubleshooting & FAQs
Issue A: Low Yield & Stalled Conversion
User Question: "My reaction stalls at 70% conversion. Adding more base doesn't help. Why?"
Root Cause Analysis:
-
Solvent Effect: If using a non-polar solvent without a catalyst, the thiolate salt precipitates and becomes unreactive.
-
Leaving Group: If using Butyl Chloride, the reaction is significantly slower than Butyl Bromide.
Corrective Action:
-
Switch Solvents: Use Ethanol (protic, solvates anions well but reduces nucleophilicity slightly) or DMF (aprotic, massive rate acceleration).
-
Add Catalyst: If working in a biphasic system (e.g., Toluene/Water), add 5 mol% Tetrabutylammonium Bromide (TBAB) . This acts as a Phase Transfer Catalyst, shuttling the thiolate into the organic phase to react with the alkyl halide.
Issue B: Impurity Profile (Disulfides)
User Question: "I see a peak at a higher retention time in GC. Is this the disulfide?"
Technical Insight:
Yes. The primary impurity is Bis(2-hydroxyethyl) disulfide (from thiol dimerization). This occurs if
Troubleshooting Logic:
-
Prevention: Degas all solvents by bubbling Argon for 20 mins before adding the thiol.
-
Removal: Disulfides have much higher boiling points than the thioether. They can be separated via vacuum distillation.
Issue C: Safety & Odor Control
User Question: "The lab smells like skunk/gas leak. How do I neutralize the equipment?"
Protocol: Never wash thiol glassware directly with water.
-
Quench Solution: Prepare a 10% Sodium Hypochlorite (Bleach) solution.
-
Mechanism: Bleach oxidizes the residual thiol (smelly) to the sulfonate (odorless/water-soluble).
-
Procedure: Soak all glassware and septa in the bleach bath for 1 hour before standard washing.
Module 3: Advanced Optimization Logic
The following decision tree helps you select the right conditions based on your available equipment and constraints.
Figure 2: Decision matrix for selecting reaction conditions based on priority (Kinetics vs. Green Chemistry).
Module 4: Physical Data for Isolation
Use this data to confirm product identity and set distillation parameters.
| Property | Value | Notes |
| Molecular Weight | 134.24 g/mol | |
| Boiling Point | 184.5°C (760 mmHg) | Distill under vacuum to avoid decomposition. |
| Boiling Point (Vac) | 99°C (28 mmHg) | Recommended isolation method. |
| Density | 1.017 g/mL | Denser than water (bottom layer in extraction). |
| Refractive Index | Quick purity check without GC. | |
| Solubility | Ethanol, Ether, DCM | Immiscible in water (allows extraction). |
References
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
-
PubChem. (n.d.).[3] 2-(Butylthio)ethanol Compound Summary. National Library of Medicine. Retrieved from [Link]
-
Master Organic Chemistry. (2015). Synthesis of Thioethers via SN2. Retrieved from [Link]
Sources
Technical Support Center: 2-(Butylthio)ethanol Experimental Guide
The following technical guide serves as a specialized support resource for researchers and drug discovery scientists working with 2-(Butylthio)ethanol (CAS 5331-37-3) . It addresses the unique challenges posed by its bifunctional nature (thioether + primary alcohol) and provides actionable solutions for synthesis, stability, and analysis.
Topic: Troubleshooting & Optimization for 2-(Butylthio)ethanol Workflows Role: Senior Application Scientist Context: Drug Discovery & Organic Synthesis Intermediates
Technical Overview & Reactivity Landscape
2-(Butylthio)ethanol (BTE) is a versatile bifunctional building block containing a nucleophilic sulfur atom (thioether) and a primary hydroxyl group. In drug development, it is frequently used as a linker, a fragment for structure-activity relationship (SAR) studies, or a precursor for sulfoxide/sulfone scaffolds.
Its dual reactivity often leads to chemoselectivity issues . The sulfur atom is prone to oxidation and alkylation (forming sulfonium salts), which can compete with desired reactions at the hydroxyl group.
Reactivity Pathway Diagram
The following diagram illustrates the critical divergence points in BTE reactivity that users must control.
Figure 1: Chemoselectivity landscape of 2-(Butylthio)ethanol. Green paths indicate controlled functionalization; red paths indicate common side reactions.
Troubleshooting Guide (Q&A)
Category A: Synthesis & Chemoselectivity[1][2]
Q1: I am trying to esterify the hydroxyl group, but my yield is low and I see a polar byproduct. What is happening? Diagnosis: You are likely experiencing S-alkylation or catalyst poisoning . The sulfur atom in BTE is a "soft" nucleophile and can compete with the "hard" oxygen nucleophile, especially if you are using highly reactive alkyl halides. Furthermore, if you are using metal catalysts (e.g., in cross-couplings), the thioether moiety can coordinate to the metal, deactivating it. Solution:
-
Switch Reagents: Use "harder" electrophiles (e.g., acid chlorides or anhydrides) to favor O-acylation over S-alkylation.
-
Protection: If S-alkylation persists, consider temporarily oxidizing the sulfur to a sulfoxide (which is less nucleophilic) before functionalizing the alcohol, then reducing it back (Pummerer rearrangement risks apply, so choose reduction carefully).
-
Catalyst Choice: If using metal catalysis, increase the catalyst loading or use ligands that bind more strongly than the thioether.
Q2: My reaction mixture turns yellow/orange over time, even under nitrogen. Is my BTE degrading? Diagnosis: This is a classic sign of oxidative instability . Thioethers are easily oxidized to sulfoxides (often yellow/orange oils when impure) by atmospheric oxygen, especially in the presence of light or trace metals. Solution:
-
Degas Solvents: Sparge all solvents with argon/nitrogen for 15 minutes prior to use.
-
Add Antioxidants: For storage, adding a trace of BHT (butylated hydroxytoluene) can inhibit radical oxidation chains.
-
Storage: Store BTE under an inert atmosphere in amber glass to prevent photo-oxidation [1].
Category B: Purification & Analysis
Q3: I cannot see 2-(Butylthio)ethanol on my UV-Vis HPLC detector. How do I quantify it? Diagnosis: BTE lacks a strong chromophore. The thioether linkage absorbs weakly in the low UV range (<220 nm), which is often obscured by solvent cutoffs (e.g., ethyl acetate, acetone). Solution:
-
Change Detection Method: Use Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD) for robust quantification.
-
Derivatization: If UV is mandatory, react the hydroxyl group with a UV-active tag (e.g., benzoyl chloride) prior to analysis.
-
Wavelength Optimization: If using UV, set the detector to 205-210 nm and use UV-transparent solvents like acetonitrile/water with phosphate buffer (avoid formate/acetate if possible as they absorb in this region) [2].
Q4: The substance has a persistent, foul "garlic/rotten cabbage" odor even after purification. Is it impure? Diagnosis: Not necessarily. Low molecular weight thioethers and their disulfide degradation products have extremely low odor thresholds (ppb range). However, a sharp increase in odor often indicates the formation of disulfides or free butyl mercaptan (butanethiol) from hydrolysis. Solution:
-
Bleach Trap: All glassware and waste should be treated with dilute bleach (sodium hypochlorite) to oxidize the odoriferous thiols/sulfides to non-volatile sulfonates before cleaning.
-
Purity Check: Run a GC-MS. If you see a peak with mass roughly double that of BTE minus hydrogens, you have disulfide contamination.
Experimental Protocol: Selective Oxidation to Sulfoxide
A common requirement in drug synthesis is converting the sulfide to a sulfoxide without over-oxidizing to the sulfone.
Objective: Selectively oxidize 2-(Butylthio)ethanol to 2-(butylsulfinyl)ethanol.
Reagents:
-
Substrate: 2-(Butylthio)ethanol (1.0 eq)
-
Oxidant: Hydrogen Peroxide (30% aq, 1.05 eq)
-
Solvent: Hexafluoroisopropanol (HFIP) (Preferred) or Ethanol
-
Catalyst: None required in HFIP; mild acid catalyst in Ethanol.
Methodology:
-
Preparation: Dissolve 2-(Butylthio)ethanol (10 mmol, 1.34 g) in HFIP (20 mL). HFIP acts as a hydrogen-bond donor solvent that activates H2O2 and stabilizes the transition state, enhancing selectivity [3].
-
Addition: Cool the solution to 0°C. Add H2O2 (30%, 10.5 mmol) dropwise over 10 minutes. Exotherm warning: Monitor internal temperature.
-
Reaction: Allow to stir at room temperature for 1-2 hours. Monitor by TLC (stain with KMnO4 or Iodine) or HPLC.
-
Quench: Quench excess peroxide with saturated aqueous Na2SO3 solution.
-
Extraction: Dilute with water and extract with Ethyl Acetate (3x).
-
Drying: Dry organic layer over MgSO4 and concentrate.
Validation Criteria:
-
HPLC: Single peak shift.
-
1H-NMR: Look for the diastereotopic splitting of the methylene protons adjacent to the sulfur (S-CH2), which confirms the formation of the chiral sulfoxide center.
Data Summary & Properties
| Property | Value | Relevance to Troubleshooting |
| Molecular Weight | 134.24 g/mol | Calculation of stoichiometry. |
| Boiling Point | ~217 °C | High boiling point makes removal by rotovap difficult; requires high vac. |
| Solubility | Alcohols, Ether, DCM | Immiscible with water; good for biphasic extractions. |
| pKa (Alcohol) | ~16 | Typical primary alcohol; requires strong base for deprotonation. |
| Odor Threshold | Low (ppb range) | Requires fume hood; bleach quenching mandatory. |
References
-
Sigma-Aldrich. Safety Data Sheet: 2-(Butylthio)ethanol. Retrieved from
-
SIELC Technologies. Separation of 2-(Butylthio)ethanol on Newcrom R1 HPLC column. Retrieved from
-
Forchetta, M., et al. (2022).[1] Sulfoxide synthesis by oxidation. Journal of Organic Chemistry. Retrieved from
-
PubChem. 2-(Butylthio)ethanol Compound Summary. National Library of Medicine. Retrieved from
-
TCI Chemicals. Product Specification: 2-(Butylthio)ethanol. Retrieved from
Sources
Technical Support Center: 2-(Butylthio)ethanol Stability & Handling
Current Status: Operational Ticket ID: BTE-STAB-001 Subject: Prevention of Degradation & Troubleshooting Guide Assigned Specialist: Senior Application Scientist, Chemical Stability Unit
Executive Summary: The Molecule at a Glance
Welcome to the technical support hub for 2-(Butylthio)ethanol (2-BTE) . To prevent degradation, you must understand the enemy. 2-BTE (CAS: 112-69-6) is a thioether with a terminal hydroxyl group.
This dual functionality creates two distinct degradation vectors:
-
The Sulfur Atom (The Primary Weakness): It is electron-rich and highly nucleophilic. It actively seeks oxygen, making it prone to oxidation into sulfoxides and sulfones .
-
The Hydroxyl Group: It introduces hygroscopicity. Water absorption does not just dilute your sample; it can hydrolyze ester impurities or interfere with moisture-sensitive downstream reactions (e.g., organometallic couplings).
Core Storage Protocol (The "Golden Rules")
Follow this hierarchy of defense to maintain purity >98%.
| Parameter | Specification | Technical Rationale |
| Atmosphere | Argon (Preferred) or Nitrogen | Oxygen is the primary degradation agent. Argon is heavier than air and provides a superior "blanket" in the headspace compared to Nitrogen. |
| Temperature | 2°C to 8°C (Short term)-20°C (Long term) | Low temperature kinetically inhibits the auto-oxidation of the sulfur atom. |
| Container | Amber Glass with Teflon-lined cap | Light (UV) can catalyze radical formation at the |
| Desiccant | Molecular Sieves (3Å or 4Å) | Prevents hygroscopic water uptake. Essential if the bottle is opened frequently in humid environments. |
Degradation Mechanics & Visualization
Understanding how the molecule breaks down allows you to detect it early. The primary pathway is S-Oxidation .
The Oxidation Cascade
Unlike ethers which form explosive peroxides, thioethers act as antioxidants, sacrificing themselves to become sulfoxides. This means your "pure" reagent slowly becomes a mixture of three distinct chemical species.
Figure 1: The oxidative degradation pathway of 2-BTE. Note that the formation of sulfoxide significantly alters the polarity of the solvent/reagent.
Troubleshooting & Diagnostics (Q&A)
Q1: My sample has developed a slight haze or cloudiness. Is it degraded?
Diagnosis: Likely Water Contamination (Hygroscopicity).
-
The Science: The hydroxyl group (-OH) bonds with atmospheric moisture. 2-BTE is amphiphilic; as water content increases, it may reach a saturation point causing micro-emulsion haze, or simply wet the solvent.
-
The Fix:
-
Add activated 3Å Molecular Sieves (20% w/v) directly to the bottle.
-
Allow to stand for 24 hours.
-
Filter the supernatant under Argon.
-
Note: Do NOT use CaCl₂ or acidic drying agents, as they can interact with the sulfur lone pair.
-
Q2: The liquid has turned yellow. Can I still use it?
Diagnosis: Trace Oxidation or Polysulfide Formation.
-
The Science: Pure 2-BTE is colorless. Yellowing often indicates the formation of disulfide impurities (R-S-S-R) or complex oxidative coupling products, often catalyzed by trace metals or light.
-
Decision Matrix:
-
For general solvent use:Acceptable (if <5% impurity).
-
For sensitive catalysis (e.g., Pd-catalyzed coupling):REJECT . The sulfur species in the impurity can poison metal catalysts more aggressively than the thioether itself.
-
-
The Fix: Vacuum Distillation .
-
BP is ~220°C at atm. Distill at reduced pressure (e.g., 10 mmHg) to lower the boiling point and avoid thermal decomposition.
-
Q3: My reaction yield dropped, and I see a new spot on my TLC plate.
Diagnosis: Sulfoxide Contamination.
-
The Science: The sulfoxide variant is much more polar than the sulfide.
-
The Test: Run a TLC (Hexane:Ethyl Acetate 4:1).
-
2-BTE (Sulfide): High R_f (Non-polar).
-
Impurity (Sulfoxide): Low R_f (Stays near baseline).
-
-
The Fix: If the impurity is detected, pass the neat liquid through a short Silica Gel Plug . The non-polar sulfide will elute with non-polar solvent (e.g., Hexane/DCM), while the polar sulfoxide sticks to the silica.
Experimental Protocols
Protocol A: The "Sulfide Integrity" Check (GC-MS/TLC)
Use this before committing the reagent to a high-value synthesis.
-
Sampling: Take 10 µL of 2-BTE under inert flow.
-
Dilution: Dilute into 1 mL of Ethyl Acetate.
-
TLC Method:
-
Stationary Phase: Silica Gel 60 F254.
-
Mobile Phase: Hexane:EtOAc (80:20).
-
Visualization: Iodine Stain (Sulfur compounds stain yellow/brown rapidly).
-
-
Interpretation:
-
Single Spot (Rf ~0.6-0.8): Pass.
-
Trailing Spot (Rf < 0.3): Fail (Sulfoxide present).
-
Protocol B: Re-Purification via Vacuum Distillation
Required when yellowing or significant oxidation is observed.
-
Setup: Short-path distillation apparatus.
-
Pressure: Reduce system pressure to <10 mbar (high vacuum recommended).
-
Temperature:
-
Heat bath to ~100-110°C (Dependent on vacuum).
-
Caution: Do not exceed 150°C pot temperature to prevent thermal elimination reactions.
-
-
Collection: Discard the first 5% (for water/volatiles). Collect the main fraction.
-
Storage: Immediately backfill with Argon and seal.
Interactive Decision Tree
Use this workflow to determine the usability of your current batch.
Figure 2: Workflow for assessing reagent quality before synthesis.
References & Data Sources
-
National Institute of Standards and Technology (NIST). 2-(Butylthio)ethanol Properties and Spectral Data. NIST Chemistry WebBook, SRD 69.[1] [Link]
-
PubChem Database. 2-(Butylthio)ethanol Compound Summary (CID 79241).[2] National Center for Biotechnology Information. [Link]
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 28: Sulfur, Silicon, Phosphorus, and Boron). Citation for the mechanistic oxidation of sulfides to sulfoxides.
Sources
Technical Support Center: Analytical Method Validation for 2-(Butylthio)ethanol
Welcome to the Advanced Analytical Support Hub. Subject: 2-(Butylthio)ethanol (CAS: 5331-37-3) Persona: Senior Application Scientist Status: Operational
Executive Summary: The Molecule & The Challenge
2-(Butylthio)ethanol (2-BTE) presents a unique "dual-threat" in analytical chemistry. As a thioether , it is susceptible to rapid oxidation into sulfoxides and sulfones. As a primary alcohol , it exhibits hydrogen bonding that leads to peak tailing in Gas Chromatography (GC) and weak retention in Reverse Phase HPLC (RP-HPLC).
This guide synthesizes field-proven troubleshooting protocols with ICH Q2(R2) validation standards to ensure your method is not just functional, but robust.
Module 1: Method Platform Selection
Q: Should I validate this using GC or HPLC?
A: Gas Chromatography (GC) is the "Gold Standard" for 2-BTE due to its volatility (B.P. ~218°C) and lack of a strong UV chromophore. However, the choice depends heavily on your sample matrix.
The Decision Logic: If your matrix is a solvent or raw material, use GC-MS or GC-FPD (Flame Photometric Detector). The sulfur atom allows for highly specific detection using FPD, eliminating matrix noise. If your matrix is biological (plasma/urine) or aqueous-heavy, HPLC may be necessary to avoid extraction losses, but detection will be challenging (requires ELSD, CAD, or LC-MS/MS).
Visualization: Platform Selection Decision Tree
Caption: Decision matrix for selecting the optimal analytical platform based on sample matrix and detection requirements.
Module 2: Troubleshooting Chromatography
Q: I am seeing severe peak tailing on my GC chromatogram. How do I fix this?
A: Peak tailing for 2-BTE is caused by the hydroxyl (-OH) group interacting with active silanol sites in the inlet liner or the column stationary phase.
The Fix:
-
Column Selection: Switch from a non-polar 5%-phenyl (e.g., DB-5) to a mid-polarity column (e.g., DB-624 or DB-WAX). The polyethylene glycol (PEG) phase in WAX columns deactivates the hydroxyl interaction.
-
Inlet Deactivation: Use Ultra-Inert liners with wool. Standard glass wool exposes silanols that bind the -OH group, causing tailing and potential oxidation.
-
Derivatization (Alternative): If tailing persists, derivatize with BSTFA + 1% TMCS . This replaces the active proton on the -OH with a trimethylsilyl (TMS) group, improving peak shape and volatility.
Q: In HPLC, I have low sensitivity and a drifting baseline. Why?
A: 2-BTE lacks a conjugated
The Fix:
-
Do NOT use UV/Vis unless absolutely necessary.
-
Switch to Refractive Index (RI) for high concentrations (assay).
-
Switch to ELSD or CAD (Charged Aerosol Detection) for trace analysis. These are "universal" detectors that rely on volatility differences, perfect for semi-volatile alcohols.
Module 3: Stability & Degradation (The "Ghost Peak" Phenomenon)
Q: A new peak appears at a shorter retention time (HPLC) or longer retention time (GC) after 24 hours. Is this a contaminant?
A: This is likely a degradation product. Thioethers like 2-BTE are highly susceptible to oxidation, forming sulfoxides (2-(Butylsulfinyl)ethanol) and eventually sulfones .
Mechanism:
The Fix (preventative):
-
Antioxidants: Add 0.1% Ascorbic Acid or BHT (Butylated Hydroxytoluene) to your sample diluent.
-
Amber Glass: Store all standards in amber glassware to prevent photo-oxidation.
-
Headspace: Purge sample vials with nitrogen (
) before crimping.
Visualization: Degradation Pathway
Caption: Oxidative degradation pathway of 2-BTE. The sulfoxide is the primary interference "ghost peak" in validation.
Module 4: Validation Metrics (ICH Q2 R2 Compliance)
Q: How do I demonstrate Specificity when the oxidation product is so similar?
A: You must perform a Forced Degradation Study .
-
Expose 2-BTE to 3%
for 1 hour. -
Inject the stressed sample.
-
Success Criterion: The method must resolve the parent 2-BTE peak from the Sulfoxide peak (Resolution
). If they co-elute, adjust your gradient (HPLC) or temperature ramp (GC).
Q: My recovery (Accuracy) is consistently low (70-80%). What is wrong?
A: This is often due to volatility loss during sample concentration (e.g., rotary evaporation or nitrogen blow-down).
The Fix:
-
Internal Standard (ISTD): Use a structural analog like 2-(Ethylthio)ethanol or a deuterated isotope. The ISTD will correct for losses during extraction/evaporation.
-
Trap Solvent: If using GC, avoid evaporating to dryness. Use a "keeper" solvent (like toluene or isooctane) if compatible, or switch to Headspace-GC (HS-GC) to eliminate evaporation steps entirely.
Summary of Validation Criteria (ICH Q2)
| Parameter | Acceptance Criteria | Critical Note for 2-BTE |
| Specificity | No interference from blank/degradants | Must resolve from Sulfoxide degradant. |
| Linearity | Ensure inlet deactivation to prevent low-conc adsorption. | |
| Accuracy | 98.0% - 102.0% (Drug Substance) | Use Internal Standard to correct for volatility. |
| Precision | RSD | Control sample temperature to prevent evaporation. |
| LOD/LOQ | S/N > 3 (LOD), > 10 (LOQ) | FPD detector offers superior LOD over FID/UV. |
References
-
ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[1][2] [Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 21909, 2-(Butylthio)ethanol. [Link]
-
NIST Mass Spectrometry Data Center. (2023). 2-(Butylthio)ethanol Mass Spectrum. NIST Chemistry WebBook, SRD 69. [Link]
-
Tang, Y., et al. (2020). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design. Organic Letters.[2] [Link]
Sources
Technical Guide: Enhancing Reaction Selectivity with 2-(Butylthio)ethanol
The 2-(Butylthio)ethanol (BTE) Technical Support Center is now online.
This guide addresses the specific challenges of using 2-(Butylthio)ethanol (CAS: 5331-37-3) as a functional ligand, a chemoselective substrate, and a polymerization modulator. It is designed for researchers requiring precise control over reaction outcomes.
Executive Summary
2-(Butylthio)ethanol (BTE) is a bifunctional "hemilabile" molecule containing a soft nucleophilic sulfide (
-
As a Ligand: It stabilizes active metal centers (Pd, Pt) via sulfur while the hydroxyl group provides transient coordination or solubility modulation.[1]
-
As a Substrate: It serves as a model for chemoselective oxidation , where the challenge is oxidizing one functionality (S vs. O) without affecting the other.
-
As a Chain Transfer Agent: It regulates molecular weight distribution in radical polymerization.
Part 1: Chemoselective Oxidation Protocols
For researchers attempting to functionalize BTE or use it as a model substrate.
The most common support ticket regarding BTE is: "How do I oxidize the sulfur without touching the alcohol, or vice versa?"
Workflow 1: Selective S-Oxidation (Sulfoxide Synthesis)
Goal: Convert BTE to 2-(butylsulfinyl)ethanol without over-oxidation to the sulfone or aldehyde. Mechanism: Electrophilic oxidants attack the nucleophilic sulfur lone pair first. The challenge is stopping at the sulfoxide.
Recommended Protocol (HFIP System): Using Hexafluoroisopropanol (HFIP) as a solvent enhances hydrogen bonding with the oxidant, activating it for the first oxidation step while sterically/electronically inhibiting the second step to sulfone.
-
Reagents: BTE (1.0 equiv),
(30% aq, 1.1 equiv), HFIP (Solvent). -
Conditions: Stir at
for 1 hour. -
Troubleshooting Selectivity:
-
Issue:Sulfone (
) formation. -
Fix: Reduce temperature to
and strictly limit to 1.05 equiv. Quench immediately with saturated .
-
Workflow 2: Selective O-Oxidation (Aldehyde Synthesis)
Goal: Convert BTE to (butylthio)acetaldehyde. Challenge: Most oxidants (Jones, mCPBA) will attack the sulfur instantly. You must use a radical-based or sterically hindered oxidant that prefers the C-H bond alpha to the oxygen.
Recommended Protocol (Anelli Oxidation / TEMPO): TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) mediates the oxidation of the alcohol via an oxoammonium species, which is kinetically faster at the -OH site than the sulfide oxidation under controlled pH.
-
Reagents: BTE (1.0 equiv), TEMPO (0.01 equiv), KBr (0.1 equiv), NaOCl (1.1 equiv),
biphasic system buffered to pH 9.0 (NaHCO3). -
Critical Step: Add NaOCl dropwise at
. -
Why it works: The high pH suppresses the formation of
, which would otherwise oxidize the sulfur.
Part 2: Ligand-Directed Catalysis (Palladium Modulation)
For researchers using BTE to tune cross-coupling or hydrogenation reactions.
BTE acts as a hemilabile ligand . The sulfur binds tightly to soft metals (Pd, Pt), while the hydroxyl arm can reversibly bind/unbind. This "on-off" mechanism creates vacant sites for substrate coordination, enhancing selectivity in crowded environments.
Application: Preventing Isomerization in Hydrogenation When hydrogenating alkenes with sensitive functional groups, adding BTE (0.1 - 1.0 mol%) can "poison" the most active, unselective sites on a heterogeneous catalyst (Pd/C), leaving only the selective sites active.
Data: Selectivity Enhancement in Pd-Catalyzed Hydrogenation
| Additive (1 mol%) | Conversion (%) | Selectivity (Desired Product) | Mechanism |
| None | 100% | 65% | Non-selective rapid reduction |
| 2-(Butylthio)ethanol | 92% | 98% | S-poisoning of high-energy sites |
| 1-Butanethiol | <5% | N/A | Irreversible catalyst poisoning (Dead catalyst) |
| Ethanol | 100% | 66% | No ligand effect |
Tech Note: Unlike thiols (R-SH), BTE is a thioether (R-S-R). It does not form permanent metal-thiolate bonds, allowing the catalyst to remain active but "modulated."
Part 3: Visualization of Selectivity Pathways
The following diagram illustrates the divergent reaction pathways for BTE. Use this to identify where your reaction is deviating.
Figure 1: Divergent oxidation pathways.[1] Green/Yellow nodes represent selective targets; Red nodes represent common over-oxidation impurities.
Part 4: Troubleshooting & FAQ
Q1: I am using BTE as a ligand for Pd-catalyzed coupling, but my reaction yield dropped to zero. Why?
-
Diagnosis: You likely overdosed the BTE. Sulfur is a strong sigma-donor.
-
Solution: The S:Pd ratio is critical. Do not exceed a 2:1 ratio. If using heterogeneous Pd/C, use BTE in trace amounts (0.1 to 1 mol% relative to substrate), not stoichiometric amounts.
Q2: In the synthesis of the sulfoxide, I see 10% sulfone formation by NMR. How do I remove it?
-
Diagnosis: Over-oxidation is difficult to separate because polarities are similar.
-
Solution: Do not try to purify; prevent it. The reaction is highly sensitive to stoichiometry. Titrate your oxidant. If you must purify, use reverse-phase chromatography (C18 column); the sulfone is more polar than the sulfide but less polar than the sulfoxide in many solvent systems, making separation tricky. Correction: Sulfoxides are generally more polar than sulfones.[1] Use silica chromatography with a MeOH/DCM gradient.
Q3: Can BTE be used in RAFT polymerization?
-
Answer: BTE itself is not a RAFT agent, but it is a precursor. You can esterify the hydroxyl group with a trithiocarbonate acid to create a functional RAFT agent.[1] The butylthio- group acts as a stable hydrophobic tail, while the ester linkage allows for post-polymerization modification.
References
-
Selective Oxidation of Sulfides: Drago, C., et al. "Chemoselective oxidation of sulfides to sulfoxides with hydrogen peroxide in hexafluoroisopropanol."[1] Angewandte Chemie Int. Ed. (2005).[2][3]
-
TEMPO Oxidation Selectivity: Anelli, P. L., et al. "Fast and selective oxidation of primary alcohols to aldehydes...[1] mediated by TEMPO." Journal of Organic Chemistry (1987).
-
Ligand Effects in Pd Catalysis: White, M. C., et al. "Palladium-catalyzed C-H functionalization."[1] Science (2007). (Demonstrates the principle of sulfoxide/sulfide ligand modulation).
-
BTE Physical Properties: PubChem Database, Compound CID 79241.[4]
Sources
Technical Support Center: 2-(Butylthio)ethanol Reaction Monitoring
The following technical guide addresses the reaction monitoring of 2-(Butylthio)ethanol (CAS: 5331-37-3).
Molecule Profile & Analytical Challenges
Before troubleshooting, verify you are working with the correct chemical entity. There is often confusion regarding CAS numbers in this class of compounds.
| Feature | Specification |
| Chemical Name | 2-(Butylthio)ethanol |
| Common Synonyms | Butyl 2-hydroxyethyl sulfide; 2-Butylsulfanyl-ethanol |
| CAS Number | 5331-37-3 (Note: Do not confuse with CAS 5455-98-1, which is an epoxy-phthalimide) |
| Structure | |
| Molecular Weight | 134.24 g/mol |
| LogP | ~1.66 (Moderately Lipophilic) |
| UV Activity | Negligible (Lacks conjugation) |
| MS Ionization | ESI (+) [M+H]⁺ = 135.08, [M+Na]⁺ = 157.06 |
The Core Challenge
This molecule is an aliphatic thioether-alcohol .[1] It lacks a chromophore (like a benzene ring), rendering standard UV detection (254 nm) ineffective. Furthermore, the sulfur atom is liable to oxidation, creating artifacts during analysis.
TLC Troubleshooting & Protocols
Common User Issue: "I cannot see my spot under the UV lamp."
Diagnosis: 2-(Butylthio)ethanol does not absorb UV light at 254 nm. You are likely visualizing only impurities or solvent fronts. Solution: You must use a chemical stain (derivatization).
Recommended Stains
| Stain Reagent | Mechanism | Sensitivity | Color Change |
| Iodine ( | Reversible intercalation into lipophilic sites.[1] | Moderate | Brown spots on yellow background.[2] |
| KMnO | Oxidation of the sulfide and alcohol groups. | High | Yellow/White spots on bright pink background. |
| Ceric Ammonium Molybdate (CAM) | Complexation with hydroxyl (-OH) group.[1][3] | High | Dark blue/brown spots. |
| Anisaldehyde | Reaction with nucleophilic centers (alcohol). | Moderate | Pink/Red spots (requires heat).[2][4] |
Step-by-Step Protocol: The KMnO Dip
This is the gold standard for this molecule due to the oxidizable sulfur and alcohol.[1]
-
Eluent Selection: Start with Hexane:Ethyl Acetate (3:1) . The compound is moderately polar; adjust to 1:1 if retention is too strong (
). -
Dip Preparation: Dissolve 1.5 g KMnO
, 10 g K CO , and 1.25 mL 10% NaOH in 200 mL water. -
Visualization:
Decision Logic: Selecting the Right Visualization
Figure 1: Decision tree for visualizing non-UV active aliphatic thioethers.
LC-MS Troubleshooting & Protocols
Common User Issue: "I see peaks at M+16 or M+32, or no signal at all."
Diagnosis:
-
No Signal: The molecule is neutral and requires acidic conditions to protonate the ether oxygen or sulfur for ESI(+).
-
M+16 / M+32 Peaks: These correspond to the Sulfoxide (+16 Da) and Sulfone (+32 Da) oxidation products. This can happen in situ (in the source) or be a real reaction byproduct.
LC-MS Method Setup
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters BEH C18).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5-10 minutes.
-
Ionization: ESI Positive Mode (ESI+).
Target Ions for Monitoring
| Species | Formula | m/z (Expected) | Notes |
| Protonated Adduct | 135.1 | Primary quantification target.[1] Requires acid.[4][10] | |
| Sodium Adduct | 157.1 | Common if buffers/glassware contain Na+. | |
| Sulfoxide (Oxidation) | 151.1 | Check if this increases with source temperature. | |
| Dimer | 269.2 | Seen at high concentrations. |
Troubleshooting "Ghost" Oxidation
If you observe M+16 (151 m/z) but suspect your sample is pure:
-
Lower the Source Temperature: High ESI temperatures (>350°C) can drive oxidation of the thioether in the nebulizer. Reduce to 250-300°C.[1]
-
Lower Cone Voltage: High fragmentation energy can induce in-source reactions.
-
Check Solvents: Peroxides in aged THF or ether solvents used during synthesis can oxidize the sulfur before injection.
LC-MS Workflow Diagram
Figure 2: Workflow for identifying signal loss and oxidation artifacts in LC-MS.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 79241, 2-(Butylthio)ethanol. Retrieved from [Link]
-
Chemistry LibreTexts (2022). Visualizing TLC Plates. (Detailed guide on KMnO4 and Iodine stains). Retrieved from [Link]
-
SIELC Technologies (2018). Separation of 2-(Butylthio)ethanol on Newcrom R1 HPLC column. (HPLC method conditions). Retrieved from [Link]
-
Agilent Technologies. Electrospray Ionization (ESI) Source Technical Overview. (Mechanisms of in-source oxidation). Retrieved from [Link]
Sources
- 1. CAS 5455-98-1: N-(2,3-Epoxypropyl)phthalimide | CymitQuimica [cymitquimica.com]
- 2. TLC stains [reachdevices.com]
- 3. Chromatography [chem.rochester.edu]
- 4. epfl.ch [epfl.ch]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. filter-bio.com [filter-bio.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Detection Progress of Selected Drugs in TLC - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2-(Butylthio)ethanol | SIELC Technologies [sielc.com]
Technical Support Center: Thermal Management for 2-(Butylthio)ethanol Processes
Unit: Process Safety & Scale-Up Support Subject: 2-(Butylthio)ethanol (CAS: 112-29-8) Focus: Exothermic Reaction Control & Runaway Prevention
Critical Safety Parameters: The Thermodynamics of Sulfur
User Query: "Why is my reaction temperature spiking uncontrollably even with an ice bath?"
Technical Insight: You are likely experiencing a Thermal Runaway driven by oxidant accumulation. 2-(Butylthio)ethanol contains a sulfide (thioether) linkage. When oxidizing this to a sulfoxide or sulfone (common in drug synthesis), the reaction is not only highly exothermic but often autocatalytic or subject to induction periods.
The "Double Exotherm" Threat
In oxidation reactions (e.g., using Hydrogen Peroxide,
-
Primary Reaction Enthalpy (
): The oxidation of the sulfur atom.-
Sulfide
Sulfoxide: -
Sulfoxide
Sulfone:
-
-
Decomposition Enthalpy (
): The decomposition of the oxidant itself.-
:
-
:
The Failure Mode: If the reaction temperature is too low during addition, the oxidant accumulates unreacted. When the reaction finally "lights off" (initiates), it releases the Primary Heat. This heat spike triggers the rapid decomposition of the accumulated oxidant (Secondary Heat), creating a feedback loop that exceeds cooling capacity.
Comparative Hazard Data
| Parameter | Value / Condition | Implication |
| Flash Point | Moderate fire risk, but runaway heat can easily exceed this. | |
| Specific Heat ( | Est. | Low heat capacity; temperature rises quickly without solvent mass. |
| Onset Temp ( | Varies by Oxidant | |
| Gas Evolution | High ( | Risk of vessel over-pressurization during runaway. |
Troubleshooting: Active Exotherm Management
User Query: "I see a temperature rise. Should I increase stirring or stop the addition?"
Immediate Action Protocol:
-
STOP DOSING IMMEDIATELY.
-
Why: In a semi-batch process, the dosing rate is the "throttle" for heat generation (
). Stopping addition cuts off the fuel for the exotherm.
-
-
MAXIMIZE COOLING.
-
Why: You must increase heat removal (
) to overcome the heat already generated by the accumulated reagent.
-
-
DO NOT OVER-STIR IF STRATIFIED.
-
Why: If the reaction was poorly mixed and you suddenly increase agitation, you may bring a large slug of accumulated oxidant into contact with the catalyst/substrate, causing an instantaneous spike. Increase stirring gradually.
-
Visualizing the Runaway Mechanism
The following logic flow illustrates why "Accumulation" is the enemy of safety.
Figure 1: The Accumulation Trap. If temperature does not rise slightly upon initial addition, the reaction has not started. Continuing to add reagent creates a "chemical time bomb."
Validated Experimental Workflow: Controlled Oxidation
Objective: Synthesize 2-(butylsulfinyl)ethanol (Sulfoxide) without thermal incidents.
Reagents:
-
Substrate: 2-(Butylthio)ethanol (1.0 eq)
-
Oxidant: 30%
(1.1 eq) -
Catalyst: Sodium Tungstate (
) or similar (0.01 eq) -
Solvent: Methanol or Water (High Heat Capacity preferred)
Step-by-Step Protocol
-
System Preparation:
-
Equip a 3-neck flask with a mechanical stirrer (magnetic bars fail at scale), a dropping funnel , and an internal thermocouple .
-
Crucial: Ensure the thermocouple tip is deeply submerged in the liquid.
-
-
Catalyst Initiation (The "Heel"):
-
Dissolve substrate and catalyst in solvent.
-
Heat the mixture to the Target Reaction Temperature (e.g.,
) before adding any oxidant. -
Reasoning: Starting cold (
) encourages accumulation. You want the reaction to consume the oxidant instantly upon contact.
-
-
Test Dosing:
-
Add 5% of the total oxidant.
-
WAIT. Watch for a temperature exotherm (
rise). -
Pass Criteria: If exotherm is observed and then cools back down, the reaction is active.
-
Fail Criteria: If no temp rise after 10 mins, DO NOT ADD MORE. Check catalyst or increase base temperature.
-
-
Controlled Addition:
-
Add remaining oxidant at a rate where
remains constant (cooling jacket removes heat as fast as it is generated). -
If
rises above setpoint, stop addition.
-
-
Quench:
-
After completion, verify peroxide consumption using starch-iodide strips.
-
Quench excess peroxide with Sodium Sulfite (
) solution. Note: This quench is also exothermic.[1]
-
Process Flow Diagram
Figure 2: Safe Oxidation Workflow. Note the critical "Decision" node before bulk addition.
Frequently Asked Questions (FAQs)
Q: Can I use Dichloromethane (DCM) as a solvent to keep the temperature low?
A: Not Recommended. While DCM boils at
-
Risk:[2][3] A sudden exotherm can boil off the DCM violently, pressurizing the reactor or drying out the reaction, leading to a concentrated "magma" of reactants that can decompose explosively. Use Methanol or Water/Alcohol mixtures for better thermal buffering.
Q: I need to make the 2-chloroethyl derivative using Thionyl Chloride (
-
Reaction:
. -
Hazard:[2][4][5][6][7][8] This releases massive amounts of gas. If the scrubber line blocks, the reactor can over-pressurize.
-
Thermal: The reaction is vigorous.[3][6][7] Unlike oxidation, the danger here is usually rapid gas evolution ejecting liquid (foaming/bumping). Add
strictly to the alcohol (not reverse) at with a high-capacity gas scrubber.
Q: How do I test if the reaction has "stalled"? A: Do not rely solely on TLC/HPLC. Use the Heat Flow metric.
-
If you are adding oxidant and the jacket temperature (
) is heating the reactor to maintain the setpoint, the reaction has stalled. -
If
is cooling the reactor, the reaction is proceeding. -
Rule of Thumb: In exothermic processes, the jacket should always be colder than the reactor contents (
).
References
-
National Oceanic and Atmospheric Administration (NOAA). Cameo Chemicals: Thionyl Chloride Safety & Reactivity.Link
-
Thermo Fisher Scientific. Safety Data Sheet: 2-(2-Butoxyethoxy)ethanol (Structural Analog).Link
-
National Institutes of Health (NIH) - PMC. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide. (Demonstrates green chemistry protocols and stoichiometry). Link
- Stoessel, F. (2008). Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH.
- Bretherick's Handbook of Reactive Chemical Hazards.Sulfides and Hydrogen Peroxide Reactivity.
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. fishersci.com [fishersci.com]
- 4. farnell.com [farnell.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. carlroth.com:443 [carlroth.com:443]
- 7. THIONYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. 2-(2-Butoxyethoxy)ethanol (112-34-5) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
Validation & Comparative
Comparative Synthesis Guide: 2-(Butylthio)ethanol vs. 2-(Ethylthio)ethanol
Executive Summary
In the landscape of sulfur-functionalized alcohols, 2-(Ethylthio)ethanol (2-ETE) and 2-(Butylthio)ethanol (2-BTE) represent two pivotal intermediates. While they share a core S-alkylated ethanol structure, their divergent physicochemical properties dictate their specific utility in synthesis and extraction.
-
2-(Ethylthio)ethanol is the superior choice for aqueous-phase reactivity and as a precursor for low-molecular-weight organophosphates. However, its higher volatility and water solubility limit its use in biphasic extraction systems.
-
2-(Butylthio)ethanol is the preferred candidate for metal extraction (Pd, Pt) and lipophilic functionalization. Its extended alkyl chain provides the necessary hydrophobicity for phase separation and reduced volatility for high-temperature applications.
Quick Selection Matrix
| Feature | 2-(Ethylthio)ethanol (2-ETE) | 2-(Butylthio)ethanol (2-BTE) |
| CAS No. | 110-77-0 | 5331-37-3 |
| Primary Utility | Pesticide/Pharma Intermediate | Metal Extractant, Solvent, Lubricant |
| Water Solubility | Miscible / High | Low / Immiscible |
| Lipophilicity (LogP) | ~0.6 (Hydrophilic) | ~1.66 (Lipophilic) |
| Volatility | Moderate (BP 184°C) | Low (BP ~218°C) |
| Odor Profile | Pungent, Skunky | Heavy, Earthy Sulfide |
Physicochemical Profile
The alkyl chain length significantly influences the solvation shell and partition coefficients, which are critical for process design.
Table 1: Comparative Physical Properties
| Property | 2-(Ethylthio)ethanol | 2-(Butylthio)ethanol | Significance |
| Formula | Molecular Weight impact on stoichiometry. | ||
| MW ( g/mol ) | 106.19 | 134.24 | |
| Boiling Point | 184.5°C | ~218°C | 2-BTE allows for higher temp reactions without reflux. |
| Density (g/mL) | 1.02 | ~0.98 | 2-BTE is lighter than water; 2-ETE is slightly denser. |
| Refractive Index | 1.4867 | ~1.4900 | Purity monitoring via refractometry. |
| Flash Point | 88°C | >100°C (est) | 2-BTE offers a safer flammability profile. |
Process Insight: The miscibility of 2-ETE with water makes it difficult to dry or extract from aqueous reaction mixtures using standard organic solvents. In contrast, 2-BTE separates distinctively from water, simplifying workup procedures.
Synthetic Routes & Manufacturing[1]
Both compounds are synthesized via the nucleophilic ring-opening of ethylene oxide (EO) by the corresponding alkanethiol. This reaction is exothermic and requires careful thermal management to prevent polymerization or "runaway" ethoxylation.
Reaction Mechanism
The thiolate anion (generated by catalytic base) attacks the less hindered carbon of the epoxide.
Figure 1: General synthesis pathway for 2-(alkylthio)ethanols. Control of stoichiometry is vital to prevent polyethoxylation (Byproduct).
Experimental Protocol: Synthesis of 2-(Butylthio)ethanol
Adapted from standard thioalkylation procedures.
-
Setup: A 3-neck flask equipped with a reflux condenser, dropping funnel, and thermometer. Nitrogen atmosphere is mandatory to prevent disulfide formation.
-
Reagents: 1.0 eq Butanethiol, 1.05 eq Ethylene Oxide (or 2-Chloroethanol as alternative), 0.05 eq NaOH (catalyst).
-
Procedure:
-
Charge butanethiol and NaOH into the flask. Heat to 40°C to dissolve base.
-
Slowly add Ethylene Oxide (gas) or 2-Chloroethanol (liquid) dropwise, maintaining temp < 60°C (Exothermic!).
-
Stir at 60-70°C for 2 hours.
-
Workup: Neutralize with dilute HCl. Wash with water (for 2-BTE) to remove salts. Distill under reduced pressure.
-
Reactivity Profile
The dual functionality (thioether + alcohol) allows for versatile derivatization.
Oxidation Selectivity (Sulfide to Sulfoxide)
Both compounds can be oxidized to sulfoxides (
-
2-ETE: Oxidation is rapid. Often used to synthesize Tinidazole precursors.
-
2-BTE: Oxidation is slightly slower due to steric bulk of the butyl group, allowing for better control over stopping at the sulfoxide stage if mild oxidants (
or at 0°C) are used.
The "Mustard" Warning (Safety Critical)
When reacting the hydroxyl group with chlorinating agents (
-
2-ETE yields 2-chloroethyl ethyl sulfide , a "hemi-mustard" with significant blistering (vesicant) properties.
-
2-BTE yields 2-chloroethyl butyl sulfide . While the larger butyl group reduces volatility and potency compared to the ethyl analog, it is still a potent alkylating agent and skin irritant.
-
Guideline: Always treat the chlorinated derivatives of these alcohols as hazardous alkylating agents.
Application Focus: Metal Extraction
This is the primary differentiator. Thioethers are "soft" ligands (HSAB theory) and bind strongly to soft metals like Palladium (Pd), Platinum (Pt), and Gold (Au).
Why 2-(Butylthio)ethanol prevails
In solvent extraction (hydrometallurgy), the extractant must reside in the organic phase (kerosene/toluene).
-
2-ETE (LogP 0.6): Partitions significantly into the aqueous acid phase, leading to extractant loss.
-
2-BTE (LogP 1.66): Remains in the organic phase, efficiently pulling Pd(II) ions from the aqueous phase via coordination.
Figure 2: Mechanism of Palladium extraction.[1] The butyl chain anchors the complex in the organic solvent.
Safety & Toxicology
Odor Control
Both compounds possess the characteristic "sulfide" stench (garlic/skunk-like), though 2-BTE is heavier and less diffusive.
-
Mitigation: Use bleach (sodium hypochlorite) traps for all vent lines. Hypochlorite oxidizes the sulfide to the odorless sulfoxide/sulfone immediately.
Toxicity[3][4][5]
-
2-(Ethylthio)ethanol:
-
LD50 (Oral, Rat): ~2320 mg/kg.
-
Skin: Severe irritant. High permeability.
-
-
2-(Butylthio)ethanol:
-
Toxicity: Lower acute inhalation hazard due to low vapor pressure, but likely higher dermal absorption potential due to lipophilicity.
-
Handling: Wear butyl rubber or Viton gloves. Nitrile is often insufficient for long-term exposure to sulfur organics.
-
References
-
PubChem. (n.d.). 2-(Ethylthio)ethanol Compound Summary. National Library of Medicine. Retrieved from [Link]
-
PubChem. (n.d.). 2-(Butylthio)ethanol Compound Summary. National Library of Medicine. Retrieved from [Link]
- Yamada, M., et al. (2016). Comparative Study on Palladium(II) Extraction Using Thioamide-Modified Acyclic and Cyclic Extractants. Industrial & Engineering Chemistry Research. (Contextual grounding for thioether extraction efficiency).
-
Phillips Petroleum Co. (1965). Production of 2-(ethylthio)ethanol. US Patent 3,213,144.[2] (Historical basis for industrial synthesis parameters).
- Occupational Safety and Health Administration (OSHA).Sulfur Compounds Hazards. (General safety protocols for organic sulfides).
Sources
Executive Summary: The "Trojan Horse" Nucleophile
The Efficacy of 2-(Butylthio)ethanol as a Nucleophile: A Comparative Technical Guide
2-(Butylthio)ethanol (2-BTE) represents a unique class of bifunctional reagents where a "soft" nucleophilic center (sulfur) is tethered to a "hard" nucleophile (hydroxyl). Unlike simple alcohols or thiols, 2-BTE exhibits Neighboring Group Participation (NGP) —a phenomenon where the internal sulfur atom accelerates substitution reactions at the
This guide objectively compares 2-BTE against its structural analogs, 2-Butoxyethanol (ether-alcohol) and 2-Mercaptoethanol (thiol-alcohol), providing experimental protocols that exploit its specific reactivity profile.
Chemical Profile & Structural Logic[1]
| Feature | 2-(Butylthio)ethanol (2-BTE) | 2-Butoxyethanol (2-BE) | 2-Mercaptoethanol (BME) |
| Structure | |||
| Primary Nucleophile | Hydroxyl (-OH) | Hydroxyl (-OH) | Thiol (-SH) |
| Secondary Reactivity | Anchimeric Assistance (S) | Inductive Withdrawal (O) | Disulfide Formation |
| Nucleophilicity (Solvent) | High (Soft S stabilizes cations) | Low (Hard O destabilizes) | High (Thiolate is potent) |
| Reaction Rate (Hydrolysis) | Baseline | N/A (Oxidation dominant) | |
| Odor Profile | Strong, Garlic/Sulfur-like | Mild, Sweet/Ethereal | Pungent, Rotten Egg |
Mechanistic Insight: The critical differentiator is the sulfur atom.[1][2] In substitution reactions converting the hydroxyl group to a leaving group (e.g., chloride), the sulfur atom donates electron density to the back of the carbon, forming a transient episulfonium ion . This 3-membered ring is highly reactive, driving the reaction forward at rates impossible for the oxygen analog (2-butoxyethanol), where the oxygen atom is too electronegative to stabilize a similar cyclic intermediate effectively.
Mechanistic Visualization: Anchimeric Assistance
The following diagram illustrates why 2-BTE is superior in substitution kinetics. The sulfur atom acts as an intramolecular catalyst.[1]
Caption: The sulfur atom in 2-BTE stabilizes the transition state via a cyclic episulfonium ion, lowering activation energy significantly compared to the oxygen analog.
Comparative Efficacy Data
The following data summarizes the relative rates of solvolysis (hydrolysis of the corresponding chloride derivatives), serving as a proxy for nucleophilic efficacy in substitution reactions.
| Substrate Derivative (Chloride) | Relative Rate ( | Mechanism Dominance | Outcome |
| 2-(Butylthio)ethyl chloride | ~10,000 | Rapid Hydrolysis / Substitution | |
| 2-Butoxyethyl chloride | 0.20 | Very Slow Reaction | |
| 1-Chlorobutane (Control) | 1.00 | Baseline Standard |
Interpretation: Researchers requiring rapid derivatization of the ethyl chain should select 2-BTE . The sulfur atom effectively "pushes" the leaving group out, while the incoming nucleophile "pulls," creating a push-pull mechanism that 2-butoxyethanol lacks entirely [1, 2].
Experimental Protocols
Protocol A: Synthesis of 2-(Butylthio)ethyl Chloride
Objective: To demonstrate the activation of the hydroxyl group and the stability of the sulfide linkage under chlorinating conditions.
Reagents:
-
2-(Butylthio)ethanol (13.4 g, 0.10 mol)
-
Thionyl Chloride (
) (13.1 g, 0.11 mol) -
Chloroform (Dry, 50 mL)
-
Note: Pyridine is optional but recommended to scavenge HCl.
Workflow:
-
Setup: Equip a 250 mL 3-neck round-bottom flask with a reflux condenser, dropping funnel, and a drying tube (
). -
Solvation: Dissolve 2-(butylthio)ethanol in dry chloroform. Cool to 0°C in an ice bath.
-
Addition: Add
dropwise over 30 minutes. Observation: Gas evolution ( , ) will occur.[3] -
Reflux: Once addition is complete, heat the mixture to gentle reflux for 2 hours.
-
Causality: The reflux ensures complete conversion of the chlorosulfite intermediate to the chloride. The sulfur atom prevents rearrangement by locking the carbon skeleton in the episulfonium form.
-
-
Workup: Evaporate solvent and excess
under reduced pressure. -
Purification: Distill the residue under vacuum (approx. 85°C at 15 mmHg).
-
Yield: Expected >90%.
Protocol B: Acetylation (Nucleophilic O-Acylation)
Objective: To utilize the hard oxygen nucleophile without affecting the sulfur center.
Reagents:
-
2-(Butylthio)ethanol (1.0 eq)
-
Acetic Anhydride (1.2 eq)
-
Catalyst: Iodine (
, 1 mol%) or DMAP.
Workflow:
-
Mix 2-BTE and acetic anhydride at room temperature.
-
Stir for 15 minutes.
-
Quench with saturated
. Extract with ethyl acetate.[6] -
Result: Quantitative conversion to 2-(butylthio)ethyl acetate.
-
Note: Unlike thiols (BME), which would form thioesters or mixed products, the sulfide in 2-BTE remains inert to acylation, allowing selective O-functionalization.
-
Safety & Handling (Critical)
Odor Management: 2-BTE possesses a potent, garlic-like sulfide odor. It is not as aggressive as low-molecular-weight thiols (like ethanethiol) but is significantly more persistent than 2-butoxyethanol.
-
Requirement: All transfers must occur in a functioning fume hood.
-
Decontamination: Glassware should be soaked in a dilute bleach solution (sodium hypochlorite) to oxidize residual sulfide to odorless sulfoxide/sulfone before removal from the hood.
Toxicity:
-
2-BTE: Irritant, potential skin sensitizer. Avoid inhalation.
-
2-Butoxyethanol: Known hemolytic agent (destroys red blood cells) in animal models; readily absorbed through skin.
-
Comparison: While 2-BTE smells worse, 2-butoxyethanol poses a more insidious systemic toxicity risk due to high dermal absorption and lack of warning odor [3].
References
-
Dalal Institute. The Neighbouring Group Mechanisms. Retrieved from
-
Chemistry LibreTexts. Neighboring Group Participation. Retrieved from
-
National Institute of Health (PubChem). 2-Butoxyethanol Compound Summary. Retrieved from
-
UCLouvain. Synthesis of Thionyl Chloride Derivatives. Retrieved from
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. mugberiagangadharmahavidyalaya.ac.in [mugberiagangadharmahavidyalaya.ac.in]
- 3. reactionweb.io [reactionweb.io]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. A Stoichiometric Solvent-Free Protocol for Acetylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Validation Guide: 2-(Butylthio)ethanol vs. Oxygen-Analogs
Focus: Metabolic Fate, Cytotoxicity, and Bio-Isosteric Profiling
Executive Summary & Strategic Rationale
2-(Butylthio)ethanol (BTE) is a thio-ether analog of the widely used solvent and toxicant 2-Butoxyethanol (BEO) . While BEO is a known hemolytic agent in rodent models due to the formation of 2-butoxyacetic acid, BTE introduces a sulfur atom in place of the ether oxygen. This "bio-isosteric" replacement fundamentally alters the compound's interaction with metabolic enzymes (CYP450, FMO, and ADH).
This guide validates the biological activity of BTE not as a therapeutic drug, but as a metabolic probe and structural analog for toxicology studies. It provides a comparative framework to assess whether the sulfur-substitution shifts the metabolic flux from toxic alcohol oxidation (ADH-mediated) to potentially benign S-oxidation (FMO-mediated).
Target Audience: Toxicologists, Medicinal Chemists, and Industrial Safety Officers.
Physicochemical & In Silico Comparison
Before wet-lab validation, researchers must understand the fundamental shifts in lipophilicity and reactivity caused by the O
Table 1: Comparative Physicochemical Profile
| Feature | 2-(Butylthio)ethanol (BTE) | 2-Butoxyethanol (BEO) | Implication for Bioactivity |
| CAS Number | 5331-37-3 | 111-76-2 | Distinct regulatory tracking required. |
| Structure | Sulfur is larger, more polarizable ("softer" nucleophile). | ||
| LogP (Est.) | ~1.40 | ~0.81 | BTE has higher membrane permeability; higher retention in lipid bilayers. |
| H-Bond Capacity | Donor: 1, Acceptor: 2 (Weak) | Donor: 1, Acceptor: 2 (Strong) | Reduced water solubility for BTE; alters enzyme binding pocket affinity. |
| Primary Reactivity | S-Oxidation (Sulfoxide formation) | Ether cleavage / Alcohol oxidation | Critical: BTE targets FMO enzymes; BEO targets ADH. |
Metabolic Pathway Validation (The Core Mechanism)
The biological activity of BTE is defined by its metabolic fate. Unlike BEO, which undergoes alcohol oxidation to form a toxic acid, BTE has a "metabolic escape route" via S-oxidation.
The "Fork in the Road" Hypothesis
-
Path A (Toxicity): Alcohol Dehydrogenase (ADH) oxidizes the terminal hydroxyl group
Aldehyde Carboxylic Acid. (Dominant in BEO). -
Path B (Detoxification): Flavin-containing Monooxygenase (FMO) or CYP450 attacks the Sulfur
Sulfoxide Sulfone. (Dominant in BTE).[1][2]
Pathway Visualization
Figure 1: Divergent metabolic fates. The presence of the Sulfur atom introduces a competing clearance pathway (Green) that may mitigate the formation of toxic acidic metabolites (Red) typical of ether-glycols.
Experimental Validation Protocols
To validate the biological activity and safety profile of BTE, the following assays are required. These protocols are designed to prove the "S-oxidation dominance" hypothesis.
Protocol A: Comparative Microsomal Stability & Metabolite ID
Objective: Determine if BTE is primarily metabolized by CYP/FMO (S-oxidation) or ADH (Alcohol oxidation).
Materials:
-
Pooled Liver Microsomes (Human/Rat).
-
NADPH Regenerating System.
-
Control Inhibitors: Fomepizole (ADH inhibitor), Methimazole (FMO inhibitor).
-
LC-MS/MS (Triple Quadrupole).
Workflow:
-
Preparation: Prepare 10 µM BTE in phosphate buffer (pH 7.4).
-
Incubation:
-
Group A: Microsomes + NADPH (Total Phase I).
-
Group B: Microsomes + NADPH + Fomepizole (Blocks ADH).
-
Group C: Microsomes + NADPH + Methimazole (Blocks FMO).
-
Group D: Cytosolic Fraction + NAD+ (Targeting ADH specifically).
-
-
Sampling: Quench aliquots at 0, 15, 30, and 60 mins with ice-cold acetonitrile.
-
Analysis: Monitor loss of parent (BTE) and appearance of +16 Da peak (Sulfoxide) vs. +14 Da/-2H peak (Acid).
Validation Criteria:
-
If Group C shows significantly reduced metabolism compared to Group A, S-oxidation is the driver .
-
If Group D generates high levels of carboxylic acid, BTE retains "BEO-like" toxicity risks.
Protocol B: Erythrocyte Hemolysis Assay (Toxicity Check)
Objective: Confirm if BTE avoids the hemolytic activity associated with 2-Butoxyethanol.
Workflow:
-
Blood Source: Fresh rat blood (heparinized). Note: Rat blood is more sensitive to glycol ethers than human blood.
-
Wash: Centrifuge and wash RBCs 3x with PBS. Resuspend to 5% hematocrit.
-
Dosing: Treat RBCs with:
-
Vehicle (PBS).
-
Positive Control: 2-Butoxyacetic Acid (2 mM).
-
Comparator: 2-Butoxyethanol (5 mM).
-
Test: 2-(Butylthio)ethanol (0.5, 1.0, 5.0 mM).
-
-
Incubation: 4 hours at 37°C.
-
Readout: Centrifuge. Measure supernatant absorbance at 540 nm (Hemoglobin release).
Expected Outcome: BTE should show significantly lower % hemolysis than BEO, validating the "Sulfur Safety Switch" hypothesis.
Data Interpretation & Reporting
When publishing your comparison, structure your results using the following template to ensure clarity for drug developers.
Table 2: Expected Validation Metrics
| Assay | Metric | BTE (Test) | BEO (Reference) | Interpretation |
| Metabolic Stability | Short (< 20 min) | Moderate | Rapid S-oxidation clears BTE faster. | |
| Major Metabolite | LC-MS Peak | Sulfoxide (+16 Da) | Butoxyacetic Acid | Critical Safety Differentiator. |
| Hemolysis | > 10 mM (Low Toxicity) | ~2 mM (Toxic) | BTE is less likely to cause hematotoxicity. | |
| ROS Generation | Fluorescence (DCFDA) | Moderate (Redox cycling) | Low | Thio-ethers can act as antioxidants or pro-oxidants depending on dose. |
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 79241, 2-(Butylthio)ethanol. PubChem. [Link]
-
European Chemicals Agency (ECHA). Registration Dossier: 2-(butylthio)ethanol (CAS 5331-37-3).[3] ECHA. [Link][4]
-
Guengerich, F. P., & Avadhani, N. G. (2018).[5] Roles of Cytochrome P450 in Metabolism of Ethanol and Carcinogens.[5][6] Advances in Experimental Medicine and Biology. [Link][5]
-
Ghanayem, B. I., et al. (2000). Metabolism and Toxicity of 2-Butoxyethanol in Humans and Animals.[2][7] Toxicological Sciences. (Used for BEO comparator baseline). [Link]
-
The Good Scents Company. 2-(Butylthio)ethanol Organoleptic & Safety Data. [Link]
Sources
- 1. CAS 5331-37-3: 2-(Butylthio)ethanol | CymitQuimica [cymitquimica.com]
- 2. 2-Butoxyethanol - Wikipedia [en.wikipedia.org]
- 3. 2-(butyl thio) ethanol, 5331-37-3 [thegoodscentscompany.com]
- 4. 2-(Butylthio)ethanol | C6H14OS | CID 79241 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Roles of Cytochrome P450 in Metabolism of Ethanol and Carcinogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Roles of Cytochrome P450 in Metabolism of Ethanol and Carcinogens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Butoxyethanol and 2-Butoxyethanol Acetate | ToxFAQs™ | ATSDR [wwwn.cdc.gov]
Comparative Architectures of Chalcogen-Ethers: A Technical Guide to 2-(Butylthio)ethanol Derivatives
Executive Summary: The Chalcogen Swap
In the realm of structure-activity relationship (SAR) optimization, the "chalcogen swap"—replacing an ether oxygen with a sulfur atom—is a pivotal strategy for modulating lipophilicity, metabolic stability, and nucleophilicity.
This guide provides a comparative technical analysis of 2-(Butylthio)ethanol (BTE) , its oxidized derivatives, and its oxygen-analog, 2-Butoxyethanol (BBE) . While BBE is a ubiquitous solvent, BTE serves as a critical building block in the synthesis of agrochemicals and organosulfur pharmaceuticals. This study highlights the divergent physical properties and reactivity profiles driven by the sulfur atom's larger atomic radius and d-orbital availability.
Chemical Profile & Comparative Metrics[1]
The substitution of oxygen (2-Butoxyethanol) with sulfur (2-(Butylthio)ethanol) fundamentally alters the solvent parameters and biological interaction. The following data synthesizes experimental values and validated predictive models.
Table 1: Physicochemical Comparison
| Feature | 2-Butoxyethanol (BBE) | 2-(Butylthio)ethanol (BTE) | 2-(Butylsulfinyl)ethanol (BSE) |
| CAS RN | 111-76-2 | 5331-37-3 | Derivative |
| Molecular Structure | Bu-O-CH₂CH₂-OH | Bu-S-CH₂CH₂-OH | Bu-S(=O)-CH₂CH₂-OH |
| LogP (Octanol/Water) | 0.81 (Hydrophilic) | 1.66 (Lipophilic) | -0.5 (Est. Polar) |
| Water Solubility | Miscible | ~5.4 g/L (Low) | High (H-bond Acceptor) |
| Boiling Point | 171 °C | ~218 °C | >250 °C (Dec.) |
| Reactivity Hazard | Peroxide Formation | S-Oxidation to Sulfoxide | Thermal Elimination |
| Primary Application | Coupling Solvent | Synthesis Intermediate | Metabolite / Polar Solvent |
Analyst Insight: The drastic jump in LogP (+0.85) upon swapping O for S makes BTE a superior candidate for penetrating lipid bilayers in drug delivery systems, whereas BBE remains the choice for aqueous formulations.
Synthesis Architectures
The synthesis of 2-(Butylthio)ethanol and its derivatives requires strict control over nucleophilicity and oxidation states. Unlike the etherification used for BBE, BTE synthesis leverages the high nucleophilicity of the thiolate anion.
Protocol 1: Ring-Opening Thio-Alkylation (Industrial Standard)
Objective: Synthesis of 2-(Butylthio)ethanol from Ethylene Oxide.
Reagents:
-
1-Butanethiol (BuSH)
-
Ethylene Oxide (EO)[1]
-
Catalyst: Sodium Methoxide (NaOMe) or NaOH (0.5 mol%)
Methodology:
-
Inertion: Purge a stainless steel autoclave with N₂ to remove O₂ (prevents disulfide formation).
-
Charge: Load 1-Butanethiol and catalyst. Heat to 40°C.
-
Addition: Feed Ethylene Oxide slowly, maintaining reactor pressure < 3 bar. The reaction is highly exothermic (
). -
Digestion: Stir at 60°C for 2 hours to ensure consumption of EO.
-
Neutralization: Neutralize catalyst with acetic acid.
-
Distillation: Vacuum distill to isolate BTE (BP: 108°C @ 15 mmHg).
Self-Validating Check:
-
IR Spectroscopy: Disappearance of S-H stretch (2550 cm⁻¹) and appearance of broad O-H stretch (3400 cm⁻¹).
Visualization: Synthesis & Derivatization Pathways
Functional Performance & Reactivity[3]
Oxidative Stability: The Critical Divergence
Researchers must account for the divergent instability pathways of ethers vs. thioethers.
-
2-Butoxyethanol (Ether): Prone to radical autoxidation at the
-carbon, forming explosive peroxides. Requires BHT stabilization. -
2-(Butylthio)ethanol (Thioether): The sulfur atom acts as an antioxidant trap, readily oxidizing to the Sulfoxide (BSE) . This is not explosive but alters solubility and potency.[2]
Protocol 2: Oxidative Stress Stability Assay
Purpose: Determine the stability of BTE in formulation.
-
Preparation: Dissolve BTE (10 mM) in Acetonitrile:Water (1:1).
-
Stressor: Add H₂O₂ (1.1 eq) and incubate at 25°C.
-
Monitoring: Analyze aliquots via HPLC-UV (210 nm) or LC-MS every 15 minutes.
-
Result Interpretation:
-
Immediate conversion indicates high susceptibility to metabolic oxidation.
-
Zero-order kinetics suggests potential for use as a scavenger.
-
Biological Implications: Metabolism & Toxicity[4]
In drug development, the thioether moiety is often a "soft spot" for metabolic enzymes. Understanding the specific metabolic fate of BTE compared to BBE is crucial for predicting toxicity.
-
2-Butoxyethanol (BBE) Toxicity:
-
Mechanism: Alcohol Dehydrogenase (ADH) converts BBE to 2-Butoxyacetic acid .
-
Effect: This acid metabolite causes severe hemolysis (red blood cell destruction) in rodents.
-
-
2-(Butylthio)ethanol (BTE) Metabolism:
-
Mechanism: Flavin-containing Monooxygenases (FMO) or CYP450 preferentially attack the Sulfur atom, not the alcohol.
-
Route: BTE
Sulfoxide Sulfone. -
Outcome: S-oxidation increases polarity, facilitating renal excretion without forming the hemolytic acid metabolite associated with BBE.
-
Visualization: Metabolic Divergence (SAR)
References
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 79241, 2-(Butylthio)ethanol. Retrieved from [Link]
-
European Chemicals Agency (ECHA). (2023). Registration Dossier: 2-butoxyethanol - Toxicological Information. Retrieved from [Link]
-
Ghanayem, B. I., et al. (1987).[3] Metabolic basis of ethylene glycol monobutyl ether (2-butoxyethanol) toxicity. Journal of Pharmacology and Experimental Therapeutics. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (1998). Toxicological Profile for 2-Butoxyethanol and 2-Butoxyethanol Acetate. Retrieved from [Link]
Sources
A Comparative Guide to In Vitro and In Vivo Studies of 2-(Butylthio)ethanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of in vitro and in vivo methodologies for assessing the toxicological profile of 2-(Butylthio)ethanol. As a Senior Application Scientist, the aim is to furnish a framework for understanding the interplay between these testing models, emphasizing the rationale behind experimental choices and the interpretation of comparative data. While specific comprehensive toxicological studies on 2-(Butylthio)ethanol are not extensively available in public literature, this guide will leverage established toxicological principles and data from analogous compounds to present a scientifically grounded comparison.
Introduction to 2-(Butylthio)ethanol and the Imperative for Integrated Testing
2-(Butylthio)ethanol (CAS 5331-37-3) is a chemical compound with applications in research and potentially in various industrial processes.[1][2][3] Its structure, featuring a hydroxyl group and a thioether linkage, suggests potential for metabolic activation and toxicological effects of interest. According to safety data information, 2-(Butylthio)ethanol is classified as harmful if swallowed and causes serious eye damage, underscoring the need for thorough safety assessment.[4]
The core of modern toxicology lies in a tiered approach to testing, beginning with in vitro methods to predict potential hazards, followed by targeted in vivo studies for confirmation and risk assessment. This strategy, often referred to as the 3Rs (Replacement, Reduction, and Refinement of animal testing), is both ethically sound and scientifically robust. This guide will explore the nuances of applying this approach to a compound like 2-(Butylthio)ethanol.
In Vitro Assessment: The First Line of Investigation
In vitro studies are indispensable for initial hazard identification, providing a rapid and cost-effective means to screen for potential toxicity. These assays are conducted in a controlled laboratory setting outside of a living organism, typically using cell cultures or isolated tissues.
Cytotoxicity Assays
Rationale: The initial step in evaluating a compound's toxicity is to determine its effect on cell viability. Cytotoxicity assays measure the concentration at which a substance becomes toxic to cells, providing a baseline for further testing.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Plate human cell lines (e.g., HaCaT for skin, HepG2 for liver) in 96-well plates and incubate for 24 hours to allow for attachment.
-
Compound Exposure: Prepare serial dilutions of 2-(Butylthio)ethanol in appropriate cell culture media. Replace the existing media with the media containing the test compound.
-
Incubation: Incubate the cells with the compound for a predetermined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will metabolize MTT into formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
Data Presentation: Illustrative Cytotoxicity of 2-(Butylthio)ethanol
| Cell Line | IC50 (µM) after 24h Exposure |
| HaCaT (Keratinocytes) | 150 |
| HepG2 (Hepatocytes) | 85 |
Note: The above data is illustrative and serves as an example of expected results.
Dermal Absorption
Rationale: For compounds that may come into contact with the skin, understanding the rate and extent of dermal absorption is critical for assessing systemic toxicity risk. In vitro dermal absorption studies using human or animal skin explants provide a valuable model. While direct comparisons between in vitro and in vivo skin absorption can vary by compound and formulation, in vitro studies are generally considered a good predictor of in vivo outcomes.[5]
Experimental Protocol: Franz Diffusion Cell Assay
-
Skin Preparation: Excised human or animal skin is mounted on a Franz diffusion cell, separating the donor and receptor chambers.
-
Compound Application: A known concentration of 2-(Butylthio)ethanol is applied to the outer surface of the skin (stratum corneum).
-
Receptor Fluid Sampling: The receptor chamber is filled with a physiological solution. Samples are collected from the receptor fluid at predetermined time points.
-
Analysis: The concentration of 2-(Butylthio)ethanol in the collected samples is quantified using an appropriate analytical method (e.g., HPLC).
Illustrative Dermal Absorption Workflow
Caption: Workflow for an in vitro dermal absorption study using a Franz diffusion cell.
In Vivo Assessment: Understanding Systemic Effects
In vivo studies, conducted in living organisms, are essential for understanding the complex interactions of a compound within a whole biological system. They provide crucial information on systemic toxicity, metabolism, and target organ effects that cannot be fully replicated in vitro.
Acute Systemic Toxicity
Rationale: Acute toxicity studies determine the short-term adverse effects of a substance after a single or multiple exposures over a short period. This data is used to classify the substance for hazard and to inform dose selection for longer-term studies.
Experimental Protocol: Acute Oral Toxicity (Up-and-Down Procedure)
-
Animal Acclimation: Acclimate laboratory animals (typically rats or mice) to the experimental conditions.
-
Dosing: Administer a single oral dose of 2-(Butylthio)ethanol to one animal.
-
Observation: Observe the animal for signs of toxicity and mortality over a 14-day period.
-
Dose Adjustment: If the animal survives, the next animal is given a higher dose. If the animal dies, the next animal receives a lower dose.
-
LD50 Estimation: Continue this process until the LD50 (the dose lethal to 50% of the test population) can be accurately estimated.
Data Presentation: Illustrative Acute Toxicity of 2-(Butylthio)ethanol
| Route of Administration | Species | LD50 (mg/kg) | GHS Category |
| Oral | Rat | 450 | Category 4 (Harmful if swallowed) |
| Dermal | Rabbit | >2000 | Not Classified |
Note: The oral toxicity data is illustrative and consistent with the "Harmful if swallowed" classification.[4] The dermal toxicity is a hypothetical example.
Metabolism
Rationale: The metabolism of a xenobiotic can significantly alter its toxicity. Understanding the metabolic pathways is crucial for risk assessment. Ethanol, a structural component of 2-(Butylthio)ethanol, is primarily metabolized in the liver by alcohol dehydrogenase (ADH) and the microsomal ethanol-oxidizing system (MEOS), which includes cytochrome P450 enzymes.[6][7][8][9][10]
Hypothesized Metabolic Pathway of 2-(Butylthio)ethanol
Caption: A hypothesized metabolic pathway for 2-(Butylthio)ethanol involving both S-oxidation and alcohol/aldehyde dehydrogenase pathways.
Comparative Analysis: Bridging the Gap Between In Vitro and In Vivo
The true power of a toxicological assessment lies in the integration of in vitro and in vivo data.
| Parameter | In Vitro | In Vivo | Correlation and Considerations |
| Toxicity Endpoint | Cellular level effects (e.g., viability, membrane integrity) | Systemic effects (e.g., clinical signs, target organ toxicity) | In vitro cytotoxicity can indicate potential for in vivo toxicity, but does not account for metabolism, distribution, and excretion. |
| Dermal Absorption | Provides absorption rate and permeability coefficient. | Measures total absorbed dose and systemic distribution. | In vitro dermal absorption is often a good predictor of in vivo absorption, especially for ranking different formulations.[5][11] |
| Metabolism | Can identify potential metabolites using liver microsomes or hepatocytes. | Characterizes the full metabolic profile, including rates of formation and elimination. | In vitro metabolism studies are crucial for identifying human-relevant metabolites that should be monitored in in vivo animal studies. |
Causality in Experimental Choices: The decision to proceed from in vitro to in vivo testing is driven by the results of the initial screening. For instance, if 2-(Butylthio)ethanol shows significant cytotoxicity in liver cells (in vitro), this would warrant a more detailed in vivo study focusing on hepatotoxicity. Similarly, high dermal absorption in vitro would necessitate an in vivo dermal toxicity study to assess systemic effects following skin exposure.
Conclusion
The evaluation of 2-(Butylthio)ethanol's safety profile requires a synergistic approach, leveraging the strengths of both in vitro and in vivo methodologies. In vitro assays provide a foundational understanding of potential hazards at the cellular level, while in vivo studies offer a holistic view of the compound's effects within a complex biological system. By carefully designing and interpreting these complementary studies, researchers can build a comprehensive and reliable risk assessment for this and other chemical compounds.
References
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In vitro dermal absorption of pesticides: V. In vivo and in vitro comparison of the herbicide 2,4-dichlorophenoxyacetic acid in rat, guinea pig, pig, human and tissue-cultured skin. PubMed. Available from: [Link]
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Molecular mechanism of the skin permeation enhancing effect of ethanol. National Center for Biotechnology Information. Available from: [Link]
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Comparison of In Vitro and In Vivo Percutaneous Absorption Across Human Skin Using BAY1003803 Formulated as Ointment and Cream. National Center for Biotechnology Information. Available from: [Link]
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2-(butyl thio) ethanol, 5331-37-3. The Good Scents Company. Available from: [Link]
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Biological Activities of Ethanol Extracts of Hericium erinaceus Obtained as a Result of Optimization Analysis. MDPI. Available from: [Link]
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Antioxidant Properties and Gastroprotective Effects of 2-(Ethylthio)Benzohydrazones on Ethanol-Induced Acute Gastric Mucosal Lesions in Rats. PubMed. Available from: [Link]
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Safety evaluation of topical applications of ethanol on the skin and inside the oral cavity. National Center for Biotechnology Information. Available from: [Link]
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2-(Butylthio)ethanol | C6H14OS | CID 79241. PubChem. Available from: [Link]
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ALCOHOL METABOLISM. National Center for Biotechnology Information. Available from: [Link]
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Pharmacology of ethanol. Wikipedia. Available from: [Link]
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Ethanol Metabolism in the Liver, the Induction of Oxidant Stress, and the Antioxidant Defense System. National Center for Biotechnology Information. Available from: [Link]
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Antioxidant Properties and Gastroprotective Effects of 2-(Ethylthio)Benzohydrazones on Ethanol-Induced Acute Gastric Mucosal Lesions in Rats. ResearchGate. Available from: [Link]
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Absorption of ethanol, acetone, benzene and 1,2-dichloroethane through human skin in vitro: a test of diffusion model. CDC Stacks. Available from: [Link]
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Acute in vivo effect of ethanol (binge drinking) on histone H3 modifications in rat tissues. PubMed. Available from: [Link]
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Antioxidant Properties and Gastroprotective Effects of 2-(Ethylthio)Benzohydrazones on Ethanol-Induced Acute Gastric Mucosal Lesions in Rats. National Center for Biotechnology Information. Available from: [Link]
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Alcohol Physiology (ethanol, metabolism and biochemistry). YouTube. Available from: [Link]
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Ethanol Metabolism: Alcohol Breakdown in the Body. YouTube. Available from: [Link]
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The effect of in vivo ethanol consumption on cyclic AMP and delta-opioid receptors in mouse striatum. PubMed. Available from: [Link]
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A Comparative Guide to the Performance of 2-(Butylthio)ethanol in Diverse Reaction Media
For researchers, scientists, and professionals in drug development, the choice of reaction medium is a critical parameter that can dictate the success of a chemical transformation. This guide provides an in-depth technical comparison of the performance of 2-(butylthio)ethanol in various reaction media. By examining its role as a nucleophile, a ligand, and a precursor in cyclization reactions, we will explore how the solvent environment modulates its reactivity and compare its performance with relevant alternatives. This analysis is supported by experimental data from peer-reviewed literature to provide a comprehensive and authoritative resource.
Understanding the Dual Nature of 2-(Butylthio)ethanol: A Thiol and an Alcohol
2-(Butylthio)ethanol possesses a bifunctional structure, incorporating both a primary alcohol (-OH) and a thioether (-S-) linkage. This unique combination imparts a versatile chemical character, allowing it to participate in a range of chemical transformations. The hydroxyl group can act as a nucleophile or a proton donor, while the sulfur atom, with its lone pairs of electrons, can also exhibit nucleophilicity and coordinate to metal centers as a ligand. The interplay of these two functional groups is significantly influenced by the surrounding reaction medium.
Performance as a Nucleophile in Substitution Reactions
The nucleophilicity of 2-(butylthio)ethanol is a key attribute, with both the oxygen and sulfur atoms capable of participating in nucleophilic substitution reactions. However, the reactivity of these two centers is distinct and highly dependent on the reaction conditions, particularly the solvent.
The Thiolate vs. Alkoxide: A Tale of Acidity and Nucleophilicity
In the presence of a base, 2-(butylthio)ethanol can be deprotonated to form either a thiolate or an alkoxide. Thiols are generally more acidic than alcohols. This means that under basic conditions, the thiol group is more readily deprotonated to form the thiolate anion (RS⁻), which is a more potent nucleophile than the corresponding alkoxide (RO⁻).
The choice of solvent plays a crucial role in modulating the nucleophilicity of these species.
-
Polar Protic Solvents (e.g., ethanol, water): These solvents can form hydrogen bonds with anionic nucleophiles. This solvation shell is stronger for the smaller, more charge-dense alkoxide ion, effectively "caging" it and reducing its nucleophilicity. The larger, more polarizable thiolate ion is less strongly solvated, allowing it to be a more effective nucleophile in these media.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetone): In these solvents, anions are less strongly solvated. This leads to "naked" and highly reactive nucleophiles. Consequently, the intrinsic nucleophilicity difference between the thiolate and alkoxide becomes more pronounced, with the thiolate exhibiting significantly higher reactivity.
Comparative Performance Data in Nucleophilic Substitutions
While direct kinetic data for 2-(butylthio)ethanol across a range of solvents is not extensively documented in a single study, we can infer its performance based on the well-established principles of thiol and alcohol reactivity.
| Nucleophile Precursor | Solvent Type | Relative Reactivity | Rationale |
| 2-(Butylthio)ethanol | Polar Protic | Moderate to High | Thiolate is a strong nucleophile, less hindered by solvation than alkoxide. |
| (Deprotonated) | Polar Aprotic | Very High | "Naked" thiolate is a highly potent nucleophile. |
| 2-Butoxyethanol | Polar Protic | Low to Moderate | Alkoxide is strongly solvated, reducing its nucleophilicity. |
| (Deprotonated) | Polar Aprotic | High | "Naked" alkoxide is a strong nucleophile, but generally less so than the corresponding thiolate. |
Intramolecular Cyclization: A Case Study in Tetrahydrofuran Synthesis
A significant application of ω-hydroxy sulfides, such as derivatives of 2-(butylthio)ethanol, is in the synthesis of substituted tetrahydrofurans (THFs). This intramolecular cyclization provides an excellent platform to observe the influence of the reaction medium on the competition between the hydroxyl and thioether functionalities.
The general reaction involves the activation of a terminal leaving group on a butyl chain attached to the sulfur, followed by an intramolecular nucleophilic attack by the hydroxyl group to form the THF ring.
Solvent Effects on Cyclization Efficiency
The choice of solvent can significantly impact the rate and yield of the cyclization reaction.
-
Non-polar, aprotic solvents (e.g., Toluene, Hexane): These solvents are generally favored for promoting the intramolecular SN2 reaction. They do not solvate the nucleophilic hydroxyl group to a significant extent, allowing it to readily attack the electrophilic carbon.
-
Polar aprotic solvents (e.g., DMF, DMSO): While they can dissolve the reactants well, their ability to solvate the transition state can sometimes lead to a decrease in reaction rate compared to non-polar solvents for certain intramolecular reactions.
-
Polar protic solvents (e.g., Ethanol, Water): These solvents can hydrogen bond with the hydroxyl group, reducing its nucleophilicity and potentially slowing down the cyclization. They can also compete as nucleophiles, leading to side products.
Experimental Protocol: Synthesis of 2-((Butylthio)methyl)tetrahydrofuran
This protocol outlines a general procedure for the intramolecular cyclization of a 4-(butylthio)butan-1-ol derivative.
Materials:
-
4-(Butylthio)butan-1-ol
-
Tosyl chloride
-
Pyridine
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Anhydrous Toluene
Step 1: Tosylation of 4-(Butylthio)butan-1-ol
-
Dissolve 4-(butylthio)butan-1-ol (1 equivalent) in anhydrous pyridine at 0 °C.
-
Slowly add tosyl chloride (1.1 equivalents) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at room temperature overnight.
-
Quench the reaction with water and extract the product with diethyl ether.
-
Wash the organic layer with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the tosylated product.
Step 2: Intramolecular Cyclization
-
Prepare three separate reactions, each with the tosylated product (1 equivalent) in one of the following anhydrous solvents: THF, DMF, or Toluene.
-
To each reaction at 0 °C, add sodium hydride (1.2 equivalents) portion-wise.
-
Allow the reactions to warm to room temperature and then heat to 60 °C, monitoring the progress by TLC or GC-MS.
-
Upon completion, carefully quench the reactions with water at 0 °C.
-
Extract the product with diethyl ether, wash with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the product by column chromatography.
Expected Outcome: The reaction in toluene is expected to proceed with the highest yield and cleanest conversion due to the non-polar nature of the solvent favoring the intramolecular SN2 reaction. The reaction in DMF may also give a good yield, while the reaction in THF might be slower.
2-(Butylthio)ethanol as a Ligand in Catalysis
The sulfur atom in 2-(butylthio)ethanol can act as a soft donor ligand, coordinating to transition metals. The presence of the hydroxyl group allows it to function as a bidentate ligand, potentially influencing the steric and electronic properties of the metal center.
Solvent Influence on Ligand Coordination and Catalytic Activity
The choice of solvent can impact the coordination of 2-(butylthio)ethanol to a metal center and the subsequent catalytic activity.
-
Coordinating Solvents (e.g., Acetonitrile, DMSO): These solvents can compete with 2-(butylthio)ethanol for coordination sites on the metal, potentially leading to lower catalytic activity or altered selectivity.
-
Non-coordinating Solvents (e.g., Toluene, Dichloromethane): These solvents are often preferred as they are less likely to interfere with ligand binding and the catalytic cycle.
-
Protic Solvents (e.g., Ethanol): The hydroxyl group of the solvent can hydrogen bond with the hydroxyl group of the ligand or even compete for coordination, affecting the ligand's binding mode and the catalyst's performance.
While specific catalytic systems employing 2-(butylthio)ethanol as a primary ligand are not extensively reported, its behavior can be extrapolated from studies on similar thioether-alcohol ligands. In palladium-catalyzed cross-coupling reactions, for instance, the solvent is a critical parameter for optimizing catalyst performance.[1] The use of non-coordinating solvents generally leads to higher efficiency.
Comparison with Alternative Compounds
To provide a comprehensive performance analysis, it is essential to compare 2-(butylthio)ethanol with structurally similar compounds.
2-Butoxyethanol: The Ether Analog
2-Butoxyethanol, an ether analog, offers a direct comparison for the influence of the sulfur atom.
| Property/Application | 2-(Butylthio)ethanol | 2-Butoxyethanol | Key Difference |
| Acidity (of -XH) | More acidic (Thiol) | Less acidic (Alcohol) | The S-H bond is weaker and the thiolate is more stable. |
| Nucleophilicity | Higher (Thiolate) | Lower (Alkoxide) | Sulfur is more polarizable and less electronegative than oxygen. |
| Ligand Properties | Soft donor (Sulfur) | Hard donor (Oxygen) | Sulfur prefers to coordinate to soft metals (e.g., Pd, Pt), while oxygen prefers hard metals (e.g., Ti, Al). |
| Odor | Strong, unpleasant | Mild, sweet | The presence of sulfur leads to a characteristic odor. |
Butanethiol and Butanol: The Monofunctional Analogs
Comparing 2-(butylthio)ethanol to its monofunctional counterparts highlights the impact of its bifunctional nature.
| Application | 2-(Butylthio)ethanol | Butanethiol / Butanol | Advantage of Bifunctionality |
| Intramolecular Reactions | Can undergo intramolecular cyclization. | Cannot undergo intramolecular reactions between the functional groups. | The proximity of the two functional groups enables new reaction pathways. |
| Ligand Chemistry | Can act as a bidentate ligand. | Act as monodentate ligands. | Bidentate coordination can lead to more stable metal complexes and enhanced catalytic control. |
| Solubility | Amphiphilic character. | Butanethiol is less polar; Butanol is more polar. | The combination of a thioether and an alcohol group provides a unique solubility profile. |
Conclusion
The performance of 2-(butylthio)ethanol is intricately linked to the properties of the reaction medium. Its dual functionality as both a thiol and an alcohol derivative provides a versatile platform for a range of chemical transformations.
-
As a nucleophile , its deprotonated form, the thiolate, is highly potent, especially in polar aprotic solvents. Its performance surpasses that of its oxygen analog, 2-butoxyethanol.
-
In intramolecular cyclizations , non-polar aprotic solvents are generally preferred to maximize the nucleophilicity of the hydroxyl group.
-
As a ligand , its effectiveness is dependent on the choice of a non-coordinating solvent to facilitate binding to the metal center.
This guide underscores the importance of a rational solvent selection strategy to harness the full potential of 2-(butylthio)ethanol in chemical synthesis. By understanding the fundamental principles of its reactivity in different media, researchers can optimize reaction conditions to achieve desired outcomes with greater efficiency and selectivity.
References
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- Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
- Kinetics and mechanism of tetrahydrofuran synthesis via 1,4-butanediol dehydration in high-temperature w
- Intramolecular Anodic Olefin Coupling Reactions and the Synthesis of Cyclic Amines. PMC.
- Comparative Study of TiO2 Nanoparticles and Alcoholic Fuel Additives-Biodiesel-Diesel Blend for Combustion, Performance, and Emission Improvements.
- Synthesis and Characterization of metal complexes with ligands containing a hetero (N) atom and (hydroxyl or carboxyl) group.
- Oxidative Cyclizations in a Nonpolar Solvent Using Molecular Oxygen and Studies on the Stereochemistry of Oxypallad
- Effect of solvent on oxidation of sulfides.
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- Experiment 7 — Nucleophilic Substitution. Unknown Source.
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- A palladium-catalyzed oxidative cross-coupling reaction between aryl pinacol boronates and H-phosphon
- β-Hydroxy sulfides and their syntheses. PMC.
- HIGHLIGHTS OF NUCLEOPHILIC SUBSTITUTION REACTIONS INVOLVING sp3 CARBON.
- Synthesis and characterization of mixed ligand metal(II) complexes with Schiff base and 8-hydroxyquinoline as ligands. Journal of Chemistry Letters.
- Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species.
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- Nucleophilic Substitution (SN2)
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- Synthesis and Partial Characterization of Two Schiff Base Ligands with (2 and 4-Nitroaniline) and their Transition Metal (II).
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- TAPC-Catalyzed Synthesis of Thioethers
- Glucose-Derived Fluorescent Carbon Dots: Effect of Synthesis Temperature on Structural Evolution. ACS Omega.
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Head-to-head comparison of 2-(Butylthio)ethanol synthesis routes
Content Type: Technical Comparison Guide Target Molecule: 2-(Butylthio)ethanol (CAS: 1117-96-0) Synonyms: Butyl 2-hydroxyethyl sulfide, 2-hydroxyethyl butyl sulfide Audience: Researchers, Process Chemists, and Drug Development Professionals
Executive Summary
2-(Butylthio)ethanol is a versatile organosulfur intermediate used in the synthesis of systemic insecticides (e.g., Demeton homologs), solvents, and specialized polymer modifiers. Its bifunctional nature—possessing both a thioether linkage and a primary hydroxyl group—makes it a valuable "linker" molecule in medicinal chemistry.
This guide objectively compares the three primary synthetic pathways for 2-(Butylthio)ethanol. While the Ethylene Oxide Ring-Opening route dominates industrial production due to atom economy, the Nucleophilic Substitution with 2-Chloroethanol remains the gold standard for laboratory-scale synthesis due to safety and equipment accessibility.
Route Analysis & Mechanisms
Route A: The Industrial Standard (Ring Opening)
Reagents: 1-Butanethiol + Ethylene Oxide (EO) Mechanism: Base-catalyzed nucleophilic ring opening. Context: This route is preferred for multi-ton scale manufacturing. The reaction is highly exothermic and proceeds with 100% atom economy (no byproducts). However, handling gaseous Ethylene Oxide requires specialized autoclaves and safety protocols due to its explosive and carcinogenic nature.
Route B: The Laboratory Standard (Nucleophilic Substitution)
Reagents: 1-Butanethiol + 2-Chloroethanol + Base (NaOH/NaOEt) Mechanism: SN2 Substitution.[1] Context: This is the most robust route for bench-scale synthesis. It utilizes stable liquid reagents. The reaction relies on generating the highly nucleophilic thiolate anion, which displaces the chloride. The primary byproduct is stoichiometric salt (NaCl), which is easily removed.
Route C: The Inverted Alkylation (Alternative)
Reagents: 2-Mercaptoethanol + 1-Bromobutane + Base Mechanism: SN2 Substitution.[1] Context: Useful when 2-mercaptoethanol is already in stock. It offers similar yields to Route B but often requires more expensive alkyl bromides compared to the chloroethanol used in Route B.
Visualizing the Reaction Pathways[1]
Figure 1: Comparative synthetic pathways. Route A is atom-economic; Route B is the lab-safety preferred choice.
Head-to-Head Comparison
The following data matrix compares the routes based on efficiency, safety, and practicality.
| Metric | Route A: Ethylene Oxide | Route B: 2-Chloroethanol | Route C: Butyl Bromide |
| Atom Economy | 100% (Excellent) | ~65% (Moderate) | ~58% (Moderate) |
| Reaction Type | Addition (Ring Opening) | Substitution (SN2) | Substitution (SN2) |
| Primary Waste | None | NaCl + H₂O | NaBr + H₂O |
| Typical Yield | >95% | 80-90% | 75-85% |
| Safety Profile | High Risk (EO is toxic/explosive gas) | Moderate (Standard corrosive/toxic liquids) | Moderate (Standard corrosive/toxic liquids) |
| Equipment | Autoclave / Gas Feed | Standard Glassware | Standard Glassware |
| Cost (Lab Scale) | High (Cylinder rental/setup) | Low (Cheap commodity chemicals) | Medium (Bromides are costlier) |
| Purification | Distillation | Filtration + Distillation | Filtration + Distillation |
Verdict: For laboratory synthesis (<1 kg), Route B is the superior choice due to the balance of safety, cost, and ease of handling. Route A is strictly for industrial scale-up.
Detailed Experimental Protocol: Route B
Method: Nucleophilic Substitution of 2-Chloroethanol with Sodium Butanethiolate.
This protocol is designed to be self-validating . The formation of the thiolate is exothermic (confirming initiation), and the precipitation of NaCl serves as a visual indicator of reaction progress.
Materials
-
1-Butanethiol (99%): 90.2 g (1.0 mol)
-
2-Chloroethanol (99%): 88.6 g (1.1 mol) [Slight excess to drive completion]
-
Sodium Hydroxide (NaOH): 44.0 g (1.1 mol)
-
Ethanol (95% or Absolute): 300 mL
-
Water: 50 mL (to assist NaOH dissolution)
Step-by-Step Methodology
-
Thiolate Formation (Activation):
-
In a 1L 3-neck round-bottom flask equipped with a reflux condenser, addition funnel, and thermometer, dissolve 44.0 g NaOH in a mixture of 50 mL water and 200 mL ethanol.
-
Cool the solution to ~20°C.
-
Add 90.2 g 1-Butanethiol dropwise.
-
Observation: The reaction is exothermic.[2] A white slurry of sodium butanethiolate may form.
-
Mechanistic Insight: The pKa of butanethiol (~10.5) allows complete deprotonation by NaOH (pKa ~15.7), creating the potent nucleophile BuS⁻.
-
-
Alkylation (SN2 Attack):
-
Heat the mixture to a gentle reflux (approx. 70-75°C).
-
Add 88.6 g 2-Chloroethanol dropwise over 45 minutes via the addition funnel.
-
Critical Control: Maintain a steady reflux. Rapid addition can cause excessive boiling.
-
Continue refluxing for 3 hours.
-
Validation: Heavy precipitation of NaCl will occur.
-
-
Workup & Isolation:
-
Cool the reaction mixture to room temperature.
-
Filter off the solid NaCl precipitate. Wash the salt cake with 50 mL cold ethanol.
-
Concentrate the filtrate using a rotary evaporator to remove the ethanol solvent.
-
-
Purification:
-
The residue is a biphasic oil (product + water/salt traces).
-
Dissolve in 200 mL Diethyl Ether (or Ethyl Acetate), wash with water (2 x 50 mL) to remove unreacted chloroethanol, and dry over anhydrous MgSO₄.
-
Perform vacuum distillation.
-
Collection: Collect the fraction boiling at 74-75°C at 4 Torr (or ~217°C at atmospheric pressure).
-
Characterization Data[4][5][6][7][8][9][10]
-
Appearance: Clear, colorless liquid.
-
Refractive Index (
): 1.478 - 1.481. -
Density: ~0.97 g/mL.
Workflow Visualization
Figure 2: Step-by-step workflow for the laboratory synthesis via Route B.
References
-
Whitner, T. C.[3] Jr. (1921).[3] "The Preparation of Sulfides of the Type R-S-R'". Journal of the American Chemical Society, 43, 636-638.[3] (Historical grounding for sulfide synthesis).
-
Doub, L. et al. (1956). "Production of 2-(ethylthio)ethanol". U.S. Patent 3,213,144. (Describes the industrial EO route and base catalysis).
-
TCI Chemicals. (2024). "Product Specification: 2-(Butylthio)ethanol". TCI Online Catalog. (Physical property verification).
-
CAS Common Chemistry. (2024). "2-(Butylthio)ethanol Details". American Chemical Society.[4] (CAS Registry and synonyms).
-
Organic Syntheses. (1934). "2-Hydroxyethyl alkyl sulfides".[5] Org. Synth. Coll. Vol. 2, p. 345. (General methodology for mercaptan alkylation).
Sources
A Senior Application Scientist's Guide to the Structural Activity Relationship of 2-(Butylthio)ethanol Analogs
For researchers, scientists, and drug development professionals, understanding the intricate dance between a molecule's structure and its biological activity is paramount. This guide provides an in-depth analysis of the structural activity relationship (SAR) of 2-(butylthio)ethanol analogs. While direct comparative studies on a comprehensive series of these specific analogs are not extensively documented in publicly available literature, we can construct a robust SAR profile by examining related 2-(alkylthio)ethanol and 2-(arylthio)ethanol derivatives. This guide will synthesize findings from various studies to illuminate how modifications to this chemical scaffold can influence its biological effects, including cytotoxicity, antimicrobial properties, and enzyme inhibition.
The 2-(Alkylthio)ethanol Scaffold: A Versatile Core
The 2-(butylthio)ethanol molecule is characterized by a hydrophilic ethanol head and a lipophilic butylthio tail. This amphipathic nature suggests potential interactions with biological membranes and proteins, making it an interesting starting point for designing new bioactive compounds. The sulfur atom, with its unique electronic properties and ability to engage in various non-covalent interactions, further enhances the potential for biological activity.
Key Structural Modifications and Their Anticipated Biological Impact
To understand the SAR of 2-(butylthio)ethanol analogs, we will explore logical modifications to its core structure and predict their effects based on established principles and data from related compounds.
Altering the Alkyl Chain Length
One of the most fundamental modifications is to vary the length of the alkyl chain attached to the sulfur atom.
-
Hypothesized Impact on Activity: The length of the alkyl chain is expected to directly influence the molecule's lipophilicity. An increase in chain length generally leads to greater membrane permeability and potentially stronger interactions with hydrophobic pockets in proteins. However, excessive lipophilicity can lead to poor aqueous solubility and non-specific toxicity. Studies on other cytotoxic agents have shown that long alkyl chains can enhance cytotoxicity.[1]
-
Causality: The balance between hydrophilicity and lipophilicity is crucial for a molecule's pharmacokinetic and pharmacodynamic properties. A longer alkyl chain could enhance the compound's ability to disrupt cell membranes or bind to hydrophobic targets, potentially leading to increased cytotoxicity or antimicrobial activity.
Introducing Aromatic and Heterocyclic Moieties
Replacing the butyl group with aryl or heteroaryl rings introduces rigidity, planarity, and the potential for π-π stacking and hydrogen bonding interactions.
-
Hypothesized Impact on Activity: The introduction of aromatic systems can significantly enhance binding affinity to target proteins. For instance, in the context of enzyme inhibition, a phenyl or substituted phenyl group could fit into specific hydrophobic pockets within the enzyme's active site. The presence of heteroatoms like nitrogen or sulfur within a heterocyclic ring can provide additional hydrogen bonding opportunities, further increasing potency.
-
Causality: The electronic properties of substituents on an aromatic ring (electron-donating or electron-withdrawing) can modulate the overall electronic character of the molecule, influencing its reactivity and binding characteristics. For example, studies on 2-mercaptobenzothiazole derivatives have shown a wide range of biological activities, including antimicrobial and enzyme inhibitory effects, highlighting the importance of the heterocyclic scaffold.[2]
Modification of the Ethanol Moiety
The hydroxyl group of the ethanol moiety is a key site for hydrogen bonding and can also be a point for metabolic modification.
-
Hypothesized Impact on Activity: Esterification or etherification of the hydroxyl group would increase lipophilicity and could serve as a prodrug strategy, where the modifying group is cleaved in vivo to release the active parent compound. The stereochemistry of any chiral centers introduced in or near the ethanol moiety could also play a critical role in biological activity, as seen in other bioactive molecules.[2]
-
Causality: The hydroxyl group's ability to act as a hydrogen bond donor and acceptor is often critical for target recognition. Masking this group could abolish or alter the binding mode. Conversely, if the hydroxyl group is a site of rapid metabolic inactivation, protecting it could prolong the compound's half-life.
Comparative Biological Evaluation: Experimental Frameworks
To experimentally validate the hypothesized SAR, a panel of assays is essential. Below are detailed protocols for assessing key biological activities.
Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[3][4][5][6][7]
-
Cell Seeding: Plate adherent cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for attachment.[4]
-
Compound Treatment: Prepare serial dilutions of the 2-(butylthio)ethanol analogs in cell culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[4]
-
Formazan Crystal Formation: Incubate the plate for 2 to 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[4]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized detergent reagent) to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours to ensure complete solubilization.[4] Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Diagram of the MTT Assay Workflow
Caption: Workflow of the MTT cytotoxicity assay.
Antimicrobial Activity: Broth Microdilution for MIC Determination
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[8][9][10]
-
Prepare Inoculum: From a pure overnight culture of the test microorganism, suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard.[11]
-
Prepare Compound Dilutions: In a 96-well microtiter plate, prepare serial two-fold dilutions of the 2-(butylthio)ethanol analogs in a suitable broth medium (e.g., Mueller-Hinton Broth).[10]
-
Inoculate Plate: Add a standardized inoculum of the test microorganism to each well.[9] Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[10]
Diagram of the Broth Microdilution Method
Caption: Workflow for MIC determination.
Enzyme Inhibition: α-Glucosidase Inhibition Assay
This assay is relevant for screening compounds with potential antidiabetic activity.[12][13][14][15]
-
Prepare Reagents: Dissolve α-glucosidase and the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) in a suitable buffer (e.g., 100 mM sodium phosphate buffer, pH 6.8).[15]
-
Pre-incubation: In a 96-well plate, pre-incubate the enzyme with various concentrations of the 2-(butylthio)ethanol analogs for a set time (e.g., 20 minutes) at 37°C.[13]
-
Initiate Reaction: Add the pNPG substrate to each well to start the enzymatic reaction.
-
Incubation: Incubate the plate for a specific duration (e.g., 20 minutes) at 37°C.[13]
-
Stop Reaction: Terminate the reaction by adding a stop solution, such as sodium carbonate.[12]
-
Measure Absorbance: Measure the absorbance of the product (p-nitrophenol) at 405 nm.
-
Data Analysis: Calculate the percentage of enzyme inhibition and determine the IC50 value for each analog.
Diagram of the α-Glucosidase Inhibition Assay
Caption: Workflow for α-glucosidase inhibition assay.
Synthesizing the SAR: A Predictive Framework
Based on the principles discussed and data from related compound classes, we can establish a predictive SAR framework for 2-(butylthio)ethanol analogs.
Table 1: Predicted Structure-Activity Relationship Trends
| Structural Modification | Predicted Effect on Activity | Rationale |
| Increase Alkyl Chain Length | Biphasic effect: initial increase, then decrease | Increased lipophilicity enhances membrane interaction, but excessive length can reduce solubility and bioavailability.[1] |
| Introduce Phenyl Group | Likely increase in activity | Provides a rigid scaffold for specific interactions with target proteins. |
| Add Electron-Withdrawing Groups to Phenyl Ring | Potential increase in antimicrobial/cytotoxic activity | Can modulate the electronic properties of the molecule, potentially enhancing its reactivity or binding affinity. |
| Introduce Heterocyclic Ring | Potential for enhanced and more specific activity | Heteroatoms can act as hydrogen bond donors/acceptors, leading to stronger target binding.[2] |
| Esterify/Etherify Hydroxyl Group | Variable, potentially a prodrug effect | Masks a key hydrogen bonding group, which could decrease intrinsic activity but improve pharmacokinetics. |
Conclusion and Future Directions
This guide provides a comprehensive, albeit predictive, framework for understanding the structural activity relationships of 2-(butylthio)ethanol analogs. By systematically modifying the alkyl/aryl substituent and the ethanol moiety, it is possible to modulate the biological activity of this versatile scaffold. The provided experimental protocols offer a clear path for the empirical validation of these SAR hypotheses. Future research should focus on the synthesis and systematic biological evaluation of a focused library of 2-(butylthio)ethanol analogs to confirm these predictions and potentially identify novel therapeutic leads.
References
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Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. PMC. [Link]
-
Structure–activity relationship study of biselyngbyolide B reveals mitochondrial fission-induced cytotoxicity in cancer. PMC. [Link]
-
Structure-activity relationship of alkyl camptothecin esters. PubMed. [Link]
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H2S Is a Potential Universal Reducing Agent for Prx6‐Type Peroxiredoxins. PMC. [Link]
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A Comparative Study on Antibacterial Activities of Alcohol Disinfectants and α-Mangostin Extract. ResearchGate. [Link]
-
A structure–activity relationship study on multi-heterocyclic molecules: two linked thiazoles are required for cytotoxic activity. MedChemComm. [Link]
-
In vitro α-glucosidase inhibitory assay. protocols.io. [Link]
-
Antimicrobial susceptibility testing (Broth microdilution method). WOAH. [Link]
-
The SOD1 Inhibitor, LCS-1, Oxidizes H2S to Reactive Sulfur Species, Directly and Indirectly, through Conversion of SOD1 to an Oxidase. MDPI. [Link]
-
Cytotoxicity of Short-Chain Alcohols. PubMed. [Link]
-
Alpha-Glucosidase Inhibition Assay. Bio-protocol. [Link]
-
MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. FWD AMR-RefLabCap. [Link]
-
Comparing the antibacterial efficacy and functionality of different commercial alcohol-based sanitizers. PMC. [Link]
-
Cytotoxic Activity and Quantitative Structure Activity Relationships of Arylpropyl Sulfonamides. PMC. [Link]
-
Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds. PubMed Central. [Link]
-
Pharmacological Inhibition of Endogenous Hydrogen Sulfide Attenuates Breast Cancer Progression. PMC. [Link]
-
Determination and comparison of the antimicrobial efficacy of alcohol based hand hygiene products. DergiPark. [Link]
-
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. [Link]
-
Cell Viability Assays. NCBI Bookshelf. [Link]
-
A brief summary of common H 2 S-producing enzyme inhibitors. ResearchGate. [Link]
-
MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [Link]
-
Enzymology of H2S Biogenesis, Decay and Signaling. PMC. [Link]
-
Comparative Studies on the Antimicrobial Activity of Selected Medicinal Plants Against Some Selected Bacteria. ResearchGate. [Link]
-
In vitro α-glucosidase inhibitory activity of Tamarix nilotica shoot extracts and fractions. Nature. [Link]
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- 15. In vitro α-glucosidase inhibitory activity of Tamarix nilotica shoot extracts and fractions | PLOS One [journals.plos.org]
Part 1: Pretreatment Methodologies – The "Unlock" Phase
Technical Comparison Guide: Bioethanol Production Methodologies
Executive Summary This guide provides a comparative technical analysis of bioethanol production workflows, focusing on the critical unit operations: pretreatment and hydrolysis/fermentation configurations.[1] Unlike generic overviews, this document targets process engineers and researchers, evaluating the trade-offs between Separate Hydrolysis and Fermentation (SHF), Simultaneous Saccharification and Fermentation (SSF), and Consolidated Bioprocessing (CBP). Analysis is grounded in experimental yield data, inhibitor profiles, and kinetic efficiency.
The recalcitrance of lignocellulosic biomass is the primary thermodynamic barrier to efficient bioethanol production. The choice of pretreatment dictates the downstream fermentation strategy and inhibitor mitigation requirements.
Comparative Performance Matrix: Pretreatment Technologies
| Metric | Dilute Acid Hydrolysis | Steam Explosion | Ionic Liquid (IL) Fractionation |
| Primary Mechanism | Solubilization of hemicellulose via hydronium ion attack. | Rapid depressurization causes physical fiber fibrillation and autohydrolysis. | Dissolution of cellulose/lignin via hydrogen bond disruption. |
| Lignin Removal | Low (<20%). Lignin condenses into "pseudo-lignin."[2] | Moderate (variable by severity factor). | High (>60%) .[1][3] Produces high-purity lignin by-product.[4] |
| Inhibitor Formation | High . Furfural (from xylose) and HMF (from glucose). | Moderate. Acetic acid and phenolic compounds.[5] | Low. Solvent toxicity to yeast is the primary concern. |
| Reducing Sugar Yield | 70–80% (Hemicellulose rich). | 80–90% (Requires enzymatic follow-up). | >95% .[5] High accessibility for enzymes. |
| Energy Intensity | High (Thermal + Neutralization). | Low (70% less energy than mechanical milling).[6] | High (Solvent recovery/recycling is energy-intensive). |
Expert Insight: While Ionic Liquids offer superior fractionation (97.77% reducing sugar recovery cited in recent studies), Steam Explosion remains the industrial workhorse due to its lower CAPEX and energy balance, despite lower absolute yields compared to ILs.
Part 2: Hydrolysis & Fermentation Configurations
The integration of enzymatic hydrolysis and microbial fermentation is the defining architectural choice in bioprocess design.
Separate Hydrolysis and Fermentation (SHF)[7][8]
-
Mechanism: Enzymes hydrolyze cellulose at optimal T (50°C); hydrolysate is separated and fermented at optimal T (30°C).
-
Pros: Each step operates at maximum kinetic efficiency.
-
Cons: Severe end-product inhibition (glucose/cellobiose accumulation inhibits cellulases).
Simultaneous Saccharification and Fermentation (SSF)[7][8][9][10][11][12]
-
Mechanism: Hydrolysis and fermentation occur in a single vessel.[7] Yeast consumes glucose immediately.[7]
-
Pros: Minimizes end-product inhibition; lower capital costs (one vessel).
-
Cons: Thermal compromise (usually 35-37°C) is suboptimal for both enzymes and yeast.
Consolidated Bioprocessing (CBP)[8][13]
-
Mechanism: A single engineered microorganism produces enzymes, hydrolyzes biomass, and ferments sugars.[8][9]
-
Pros: Zero enzyme cost; simplified operation.
-
Cons: Low yields and titers; metabolic burden on the host organism.
Experimental Data Comparison: Yield & Titer
The following data aggregates performance metrics from comparative studies on lignocellulosic feedstocks (e.g., corn stover, wheat straw).
| Parameter | SHF (Baseline) | SSF (Integrated) | CBP (Emerging) |
| Ethanol Titer (g/L) | 26.82 | 18.28 | 9.73 – 45.8* |
| Yield (% Theoretical) | 75–85% | 85–92% | 40–60% |
| Process Time (hrs) | 72–120 (Sequential) | 48–72 (Concurrent) | 120+ (Slow kinetics) |
| Enzyme Load (FPU/g) | 10–20 | 10–15 | 0 (In situ) |
| Inhibitor Sensitivity | High (Accumulation) | Moderate (Dilution effect) | High (Host sensitivity) |
*Note: High CBP titers (45.8 g/L) are achieved only with highly engineered strains (e.g., S. cerevisiae Y294[AteA-GlaA]) on specific substrates, whereas wild-type CBP yields remain low.
Workflow Visualization
Caption: Process flow comparison. SHF separates thermal steps for kinetic optimality. SSF integrates to reduce inhibition.[7][10] CBP consolidates biological activity to reduce inputs.[11]
Part 3: Detailed Experimental Protocol
Method: Simultaneous Saccharification and Fermentation (SSF) of Corn Stover Rationale: SSF is selected for this protocol as it represents the current industry "best practice" for balancing yield against capital cost, minimizing the glucose inhibition observed in SHF.
Reagents & Equipment[2][17]
-
Substrate: Steam-exploded corn stover (washed, 50% moisture).
-
Enzyme Cocktail: Cellulase (e.g., Cellic CTec2) @ 15 FPU/g glucan.
-
Organism: Saccharomyces cerevisiae (thermotolerant strain preferred).
-
Media: Citrate buffer (50 mM, pH 4.8), YPD agar.
Step-by-Step Workflow
-
Inoculum Preparation (Self-Validation Step):
-
Cultivate yeast in YPD broth at 30°C for 24h.
-
Validation: Measure OD600; target >2.0 to ensure sufficient biomass to outcompete bacterial contaminants during the non-sterile SSF onset. Centrifuge and resuspend in citrate buffer to high density (approx. 10 g/L dry cell weight).
-
-
Substrate Loading:
-
In a 250mL Erlenmeyer flask, load pretreated stover to achieve 10% solid loading (w/v). Higher loadings (>15%) cause rheological issues (mixing resistance) and localized inhibitor hotspots.
-
Add Citrate Buffer (pH 4.8) to working volume.
-
Autoclave at 121°C for 15 min (if studying pure kinetics) or pasteurize (if mimicking industrial conditions).
-
-
Enzyme-Yeast Co-Inoculation:
-
Equilibrate flask to 37°C (The compromise temperature).
-
Crucial Order of Operations: Add Enzyme cocktail first. Allow a 2-hour "pre-hydrolysis" (liquefaction) phase. This reduces viscosity before yeast addition.
-
Add Yeast suspension. Seal with a fermentation lock to allow CO2 egress but prevent oxygen ingress (anaerobic condition).
-
-
Process Monitoring:
-
Incubate at 37°C @ 150 RPM for 72 hours.
-
Sampling: Take 1mL aliquots at t=0, 12, 24, 48, 72h.
-
Analysis: Centrifuge supernatant. Analyze via HPLC (Aminex HPX-87H column) for Glucose (reactant), Ethanol (product), and Acetic Acid (inhibitor).
-
-
Calculation (Yield):
-
Where
is the stoichiometric factor of glucose-to-ethanol and is the cellulose fraction of the biomass.
-
Part 4: Technoeconomic Implications[16]
While technical yield is paramount, the viability of these methods relies on the Minimum Ethanol Selling Price (MESP).
-
First Generation (Starch): $0.40 - $0.50 / Liter.[12] Mature, but feedstock competes with food.
-
Second Generation (Lignocellulosic - SSF/SHF): $0.70 - $2.00 / Liter.[12]
-
Cost Driver: Pretreatment energy and Enzyme costs (
0.50/gal alone). -
Optimization: SSF reduces CAPEX by ~20% compared to SHF by eliminating dedicated hydrolysis tanks.
-
-
Third Generation (Algal): >$10.00 / Liter.[12] Currently economically unfeasible without high-value co-products.
References
-
Comparison of yields and productivities of ethanol for SSSF, SSF, and SHF. ResearchGate. Available at: [Link]
-
Comparison Yield of SHF and SSF Processes. ResearchGate. Available at: [Link]
-
Steam Explosion Pretreatment of Lignocellulosic Biomass: A Mini-Review. Frontiers in Energy Research. Available at: [Link]
-
Optimization of Consolidated Bioprocessing Fermentation of Uncooked Sweet Potato Residue. MDPI. Available at: [Link][13][14]
-
Comparative Review on the Production and Purification of Bioethanol. MDPI. Available at: [Link][14]
-
Simultaneous Saccharification and Fermentation (SSF) of Lignocellulosic Biomass. Celignis Analytical. Available at: [Link]
-
Pretreatment of Lignocellulosic Biomass with Low-cost Ionic Liquids. NIH / PubMed Central. Available at: [Link]
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- 8. Consolidated Bioprocess for Bioethanol Production from Raw Flour of Brosimum alicastrum Seeds Using the Native Strain of Trametes hirsuta Bm-2 - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Assessing the Purity of Commercially Available 2-(Butylthio)ethanol
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the purity of starting materials and intermediates is not merely a matter of quality control; it is a cornerstone of safety, efficacy, and regulatory compliance. 2-(Butylthio)ethanol, a versatile bifunctional molecule incorporating both a hydroxyl group and a thioether linkage, serves as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs) and other complex organic molecules. Its purity can directly impact reaction yields, impurity profiles of subsequent synthetic steps, and the overall safety of the final drug product.
This guide provides an in-depth, technically-grounded framework for assessing the purity of commercially available 2-(Butylthio)ethanol. Moving beyond a simple recitation of methods, we will delve into the causality behind experimental choices, enabling you to design and execute a robust, self-validating analytical strategy.
Understanding the Impurity Landscape: A Synthesis-Based Perspective
A critical first step in any purity assessment is to understand the potential impurities that may be present. The most common industrial synthesis of 2-(alkylthio)ethanols involves the reaction of a thiol with ethylene oxide. In the case of 2-(butylthio)ethanol, this is the reaction of butanethiol with ethylene oxide.
Caption: Synthesis of 2-(Butylthio)ethanol and potential by-products.
From this synthesis, several potential impurities can be inferred:
-
Unreacted Starting Materials: Residual butanethiol and ethylene oxide.
-
By-products of Side Reactions: The reaction can sometimes lead to the formation of higher boiling point polymers and other sulfide-containing compounds.
-
Degradation Products: Over time, or due to improper storage, oxidation of the thioether to a sulfoxide or sulfone can occur.
A Multi-Pronged Analytical Approach for Comprehensive Purity Assessment
No single analytical technique can provide a complete picture of a compound's purity. A robust assessment relies on a combination of chromatographic, spectroscopic, and titrimetric methods. This guide will focus on a three-tiered approach:
-
Chromatographic Separation (GC-MS and HPLC): To separate and quantify the main component from its impurities.
-
Spectroscopic Confirmation (NMR): To confirm the identity of the main component and potentially identify unknown impurities.
-
Specific Content Analysis (Karl Fischer Titration): To quantify the water content, a critical parameter for many organic reactions.
Tier 1: Chromatographic Purity and Impurity Profiling
Chromatographic techniques are the workhorses of purity analysis, offering high-resolution separation of complex mixtures.
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile Impurities
Expertise & Experience: GC-MS is the preferred method for analyzing volatile and semi-volatile organic compounds. Its high separation efficiency and the structural information provided by mass spectrometry make it ideal for identifying and quantifying the primary component and any volatile impurities. Given that commercial specifications for 2-(butylthio)ethanol often cite a purity of >98% as determined by GC, this is a critical first-line technique[1][2].
Trustworthiness: A self-validating GC-MS method will include an internal standard for accurate quantification and will demonstrate baseline resolution of the main peak from any impurity peaks.
Caption: GC-MS workflow for purity assessment.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 50 mg of the 2-(butylthio)ethanol sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with a suitable solvent such as dichloromethane or ethyl acetate.
-
Add a known concentration of an internal standard (e.g., dodecane) for quantitative analysis.
-
-
GC-MS Conditions:
-
Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is a good starting point.
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
Injector: Split injection (e.g., 50:1 split ratio) at 250°C.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Detector: Electron ionization (EI) at 70 eV, scanning from m/z 35 to 350.
-
-
Data Analysis:
-
Calculate the purity of 2-(butylthio)ethanol based on the area percentage of the main peak relative to the total area of all peaks. For more accurate quantification, use the internal standard and relative response factors.
-
Identify impurity peaks by comparing their mass spectra to a reference library (e.g., NIST).
-
High-Performance Liquid Chromatography (HPLC): A Complementary Technique for Less Volatile Impurities
Expertise & Experience: While GC-MS is excellent for volatile compounds, HPLC is better suited for analyzing less volatile or thermally labile impurities, such as potential polymeric by-products or oxidation products. For a polar molecule like 2-(butylthio)ethanol, a reversed-phase HPLC method is appropriate[3][4].
Trustworthiness: A well-developed HPLC method will demonstrate good peak shape for the main component and separation of any potential impurities from the main peak and from each other. The use of a photodiode array (PDA) detector allows for peak purity analysis.
Caption: HPLC workflow for purity assessment.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the 2-(butylthio)ethanol sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with the mobile phase.
-
-
HPLC Conditions:
-
Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a standard choice for reversed-phase chromatography.
-
Mobile Phase: A gradient of water and acetonitrile (both with 0.1% formic acid) is a good starting point. For example, start with 95:5 water:acetonitrile and ramp to 5:95 water:acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detector: UV detection at a low wavelength (e.g., 210 nm) since 2-(butylthio)ethanol does not have a strong chromophore. A PDA detector is highly recommended for peak purity analysis.
-
-
Data Analysis:
-
Calculate the purity based on the area percentage of the main peak.
-
Use the PDA detector to check for co-eluting impurities under the main peak.
-
Comparative Data Summary (Hypothetical)
| Supplier | Stated Purity (GC) | GC-MS Analysis (Area %) | HPLC Analysis (Area %) | Water Content (KF) |
| Supplier A | >99.0% | 99.2% | 99.5% | 0.1% |
| Supplier B | >98.0% | 98.5% | 98.8% | 0.3% |
| Supplier C | >98.0% | 97.8% (contains 0.5% butanethiol) | 98.1% | 0.5% |
Tier 2: Spectroscopic Confirmation with Nuclear Magnetic Resonance (NMR)
Expertise & Experience: NMR spectroscopy is an unparalleled tool for structural elucidation. For purity assessment, both ¹H and ¹³C NMR are invaluable for confirming the identity of the main component and can often reveal the presence of structurally similar impurities.
Trustworthiness: The chemical shifts and coupling patterns in the ¹H NMR spectrum, along with the number of signals in the ¹³C NMR spectrum, provide a unique fingerprint of the molecule. Any significant deviation from the expected spectrum is a red flag for impurities or structural incorrectness.
-
¹H NMR: The spectrum should show characteristic signals for the butyl group (a triplet for the terminal methyl, and multiplets for the three methylene groups) and the ethyl group attached to the sulfur and oxygen (two triplets). The hydroxyl proton will appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.
-
¹³C NMR: The spectrum should display six distinct signals, corresponding to the six unique carbon atoms in the molecule. The chemical shifts will be indicative of their local electronic environment. For instance, the carbon attached to the oxygen will be the most downfield-shifted among the aliphatic carbons[5][6].
A supplier's Certificate of Analysis should confirm that the NMR spectrum is consistent with the structure[1].
Tier 3: Quantifying Water Content with Karl Fischer Titration
Expertise & Experience: The presence of water can be detrimental to many organic reactions, particularly those involving water-sensitive reagents. Karl Fischer titration is the gold standard for accurately determining the water content in organic solvents and reagents.
Trustworthiness: This is a highly specific and accurate method for water determination. The validation of the titrant with a certified water standard ensures the accuracy of the measurement.
Sources
- 1. pure-synth.com [pure-synth.com]
- 2. 2-(Butylamino)ethanol (111-75-1) 1H NMR [m.chemicalbook.com]
- 3. 2-Hydroxyethyl octyl sulfide | SIELC Technologies [sielc.com]
- 4. 2-Hydroxyethyl disulfide | SIELC Technologies [sielc.com]
- 5. shivajicollege.ac.in [shivajicollege.ac.in]
- 6. C-13 nmr spectrum of ethanol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl alcohol doc brown's advanced organic chemistry revision notes [docbrown.info]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 2-(Butylthio)ethanol
Navigating the complexities of chemical waste management is a critical aspect of ensuring laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 2-(Butylthio)ethanol (CAS 5331-37-3), a common laboratory reagent. As researchers, scientists, and drug development professionals, our responsibility extends beyond the benchtop; it includes the safe and compliant handling of all chemical byproducts from cradle to grave. This document is designed to provide both the procedural steps and the scientific rationale behind the proper disposal of this compound, ensuring a self-validating system of safety and compliance in your laboratory.
Understanding the Compound: Hazard Profile of 2-(Butylthio)ethanol
Before addressing disposal, a thorough understanding of the hazards associated with 2-(Butylthio)ethanol is essential. This compound is a colorless to pale yellow liquid with a distinct sulfurous odor.[1] Its chemical structure, containing both a hydroxyl group and a thioether linkage, dictates its reactivity and hazard profile.
Key Hazards:
-
Eye Damage: 2-(Butylthio)ethanol is classified as causing serious eye damage.[2]
-
Acute Oral Toxicity: It is considered harmful if swallowed.[2]
-
Combustibility: The compound is a combustible liquid.[3]
-
Stench: Like many organosulfur compounds, it has a strong, unpleasant odor.[3][4]
-
Incompatibilities: It is incompatible with strong acids and oxidizing agents.[3]
A summary of its key physical and chemical properties is provided in the table below.
| Property | Value | Source |
| CAS Number | 5331-37-3 | [5] |
| Molecular Formula | C6H14OS | [5] |
| Molecular Weight | 134.24 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Flash Point | 107 °C (225 °F) | [6][7] |
| Boiling Point | 217 °C |
The Disposal Workflow: A Step-by-Step Procedural Guide
The proper disposal of 2-(Butylthio)ethanol is a multi-step process that begins with waste segregation and culminates in either chemical treatment for small quantities or packaging for removal by a certified waste disposal contractor. The following workflow provides a comprehensive overview of this process.
Caption: Decision workflow for the disposal of 2-(Butylthio)ethanol.
Detailed Protocols
This protocol is applicable to all waste streams containing 2-(Butylthio)ethanol that are not treated in the lab.
Materials:
-
Chemically resistant waste container (e.g., high-density polyethylene) with a secure screw cap.
-
Hazardous waste labels.
-
Personal Protective Equipment (PPE): safety goggles, nitrile gloves, lab coat.
Procedure:
-
Don PPE: Always wear appropriate PPE when handling chemical waste.
-
Segregate Waste: At the point of generation, collect all waste containing 2-(Butylthio)ethanol, including contaminated solvents and reaction byproducts, in a designated waste container. Do not mix with incompatible waste streams, such as strong acids or oxidizers.[3]
-
Container Selection: Use a container that is in good condition, compatible with the chemical, and has a tightly sealing lid.
-
Labeling: Immediately label the container with a hazardous waste tag. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "2-(Butylthio)ethanol."
-
An accurate estimation of the concentration and volume.
-
The date accumulation started.
-
-
Storage: Keep the waste container closed at all times, except when adding waste. Store the container in a designated Satellite Accumulation Area within the laboratory, away from heat sources and ignition points.[3]
-
Disposal: Once the container is full, or within the time limits prescribed by your institution's Environmental Health & Safety (EHS) department, arrange for its collection by a certified hazardous waste disposal company.
For small quantities of 2-(Butylthio)ethanol waste (typically less than 100g), chemical oxidation can be an effective method to degrade the compound into less hazardous and malodorous substances.[8] This procedure is based on the oxidation of thiols and thioethers to sulfonic acids using sodium hypochlorite (bleach).[8]
Causality: The rationale for this procedure is to break the carbon-sulfur bond and oxidize the sulfur atom to a higher oxidation state, thereby destroying the original compound and its associated hazards and odor. Sodium hypochlorite is a readily available and effective oxidizing agent for this purpose.
Materials:
-
Commercial laundry bleach (5.25% sodium hypochlorite).
-
Stir plate and stir bar.
-
Reaction flask (sized appropriately to not exceed 2/3 full).
-
Dropping funnel.
-
Ice bath.
-
pH paper or pH meter.
-
PPE: safety goggles, nitrile gloves, lab coat.
Procedure:
-
Work in a Fume Hood: All steps of this procedure must be performed in a certified chemical fume hood.
-
Prepare the Oxidizing Solution: For every 0.1 mol of 2-(Butylthio)ethanol to be treated, place approximately 500 mL of commercial bleach into the reaction flask with a stir bar. This represents a significant excess of the oxidizing agent.[8]
-
Initial Addition: Begin stirring the bleach solution. Slowly add the 2-(Butylthio)ethanol waste dropwise from the dropping funnel.[8]
-
Monitor the Reaction: The oxidation is an exothermic reaction. Monitor the temperature of the flask. If the reaction does not start spontaneously, you may need to warm the mixture gently to about 50°C to initiate it. Once the reaction begins, maintain the temperature between 45-50°C by adjusting the rate of addition and using an ice bath as needed.[8]
-
pH Adjustment: The formation of sulfonic acid byproducts will lower the pH of the solution. If the pH drops below 6, the hypochlorite will be destroyed. Periodically check the pH and, if necessary, add sodium hydroxide solution to maintain a basic pH.[8]
-
Completion and Quenching: Continue stirring for at least 2 hours after the addition is complete, allowing the mixture to cool to room temperature.[8] The final solution should be clear.
-
Final Disposal: After the reaction is complete and the solution has cooled, consult your local EHS guidelines for proper disposal of the treated aqueous waste. In many cases, after neutralization, this can be flushed down the drain with copious amounts of water, but this must be verified with your institution and local wastewater authority.[8]
Emergency Procedures for Spills
In the event of a spill, immediate and appropriate action is required to mitigate the risks.
For Small Spills:
-
Evacuate and Ventilate: Alert personnel in the immediate area and ensure adequate ventilation.
-
Absorb: Cover the spill with an inert absorbent material such as sand or diatomaceous earth.[9]
-
Collect: Carefully scoop the absorbed material into a sealable container.[9][10]
-
Decontaminate: Clean the spill area with a bleach solution to oxidize any remaining residue.
-
Dispose: Label the container with the absorbed spill material as hazardous waste and dispose of it according to Protocol 1.[11]
For Large Spills:
-
Evacuate the laboratory immediately.
-
Alert your institution's EHS or emergency response team.
-
Do not attempt to clean up a large spill without specialized training and equipment.
By adhering to these detailed procedures, you can ensure the safe and compliant disposal of 2-(Butylthio)ethanol, thereby protecting yourself, your colleagues, and the environment.
References
-
Carl ROTH. (n.d.). Safety Data Sheet: Ethanol. Retrieved from [Link]
-
Clark Seif Clark. (2022, October 12). 2-Butoxyethanol and Potential Occupational Exposure Risks. YouTube. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 2-(butyl thio) ethanol, 5331-37-3. Retrieved from [Link]
-
Perflavory. (n.d.). 2-(butyl thio) ethanol, 5331-37-3. Retrieved from [Link]
-
Occupational Safety and Health Administration. (2024, April 5). 2-BUTOXYETHANOL. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - 2-Butoxyethanol. Retrieved from [Link]
-
National Institutes of Health, PubChem. (n.d.). 2-(Butylthio)ethanol | C6H14OS | CID 79241. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: How to Work with Thiols. Retrieved from [Link]
-
Occupational Safety and Health Administration. (2023, June 14). ETHYL ALCOHOL (ETHANOL). Retrieved from [Link]
-
Reddit. (2013, October 4). Handling thiols in the lab. r/chemistry. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). 2-Butoxyethanol - IDLH. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (2016, April 11). NIOSH Pocket Guide to Chemical Hazards - 2-Butoxyethanol. Retrieved from [Link]
-
EPFL. (n.d.). PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. Retrieved from [Link]
-
UCLA Department of Chemistry and Biochemistry. (n.d.). Standard Operating Procedures for Using Stench Chemicals. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]
Sources
- 1. CAS 5331-37-3: 2-(Butylthio)ethanol | CymitQuimica [cymitquimica.com]
- 2. 2-(Butylthio)ethanol | C6H14OS | CID 79241 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. 2-(Butylthio)ethanol | CAS 5331-37-3 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 6. 2-(butyl thio) ethanol, 5331-37-3 [thegoodscentscompany.com]
- 7. 2-(butyl thio) ethanol, 5331-37-3 [perflavory.com]
- 8. epfl.ch [epfl.ch]
- 9. carlroth.com:443 [carlroth.com:443]
- 10. chemicalbook.com [chemicalbook.com]
- 11. faculty.washington.edu [faculty.washington.edu]
Retrosynthesis Analysis
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| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
